molecular formula C8H8N2O2S2 B164679 Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 129332-45-2

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B164679
CAS No.: 129332-45-2
M. Wt: 228.3 g/mol
InChI Key: VBXBCNWDAJLZOC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C8H8N2O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBCNWDAJLZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381025
Record name Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129332-45-2
Record name Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 129332-45-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its polysubstituted thiophene core serves as a versatile scaffold for the synthesis of a wide array of complex molecules, most notably fused heterocyclic systems such as thienopyrimidines.[1][2][3] These resulting compounds have shown promise in a variety of therapeutic areas, exhibiting a broad spectrum of biological activities.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this key building block, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 129332-45-2[7][8][9][10]
Molecular Formula C₈H₈N₂O₂S₂[7][8][9][10]
Molecular Weight 228.29 g/mol [7][8][10]
Appearance Cream to pale brown powder[9]
Melting Point 202-211 °C[9][10]
Purity ≥96.0% (HPLC)[9]

Synthesis of this compound

The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald aminothiophene synthesis .[11] This robust and versatile one-pot, three-component reaction provides a direct route to this important class of heterocycles. A specific synthesis of this compound has been reported in the Journal of Heterocyclic Chemistry.[10]

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a cornerstone of thiophene synthesis. Its mechanism, while complex, can be understood as a sequence of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an α-methylene nitrile and a carbonyl compound. This step forms a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur is then added to the reaction mixture. The precise mechanism of its incorporation is still a subject of study, but it is believed to involve the formation of a sulfur-containing intermediate.

  • Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene product.

Gewald_Mechanism

Experimental Protocol

While the full experimental details from the primary literature are paramount for reproducibility, a general procedure for the Gewald synthesis of a related compound, Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, provides a valuable framework.[12] This industrial-scale synthesis highlights the key reagents and conditions often employed.

Materials:

  • Dimethyl 3-oxoglutarate

  • Malononitrile

  • Methanol

  • Morpholine

  • Elemental Sulfur

Procedure:

  • In a suitable reactor, combine dimethyl 3-oxoglutarate, malononitrile, and methanol.

  • While maintaining the temperature below 40°C, add morpholine to the reaction mixture.

  • Introduce elemental sulfur and bring the mixture to reflux.

  • After reacting for approximately 2 hours, cease reflux and add water to induce precipitation.

  • Filter the resulting precipitate, wash, and dry to obtain the desired product.

Note: This protocol is for a structurally related compound and should be adapted based on the specific starting materials required for the synthesis of this compound. The choice of base, solvent, and reaction temperature can significantly impact the yield and purity of the final product.

Reactivity and Synthetic Applications

The rich functionality of this compound makes it a highly versatile building block in organic synthesis. The presence of an amino group, a nitrile, a methylthio ether, and a methyl ester provides multiple reactive sites for further chemical transformations.

Reactions at the Amino Group

The nucleophilic amino group is a key handle for derivatization. It readily participates in condensation reactions with various electrophiles, leading to the formation of a wide range of heterocyclic systems.[11]

Cyclization to Thienopyrimidines

One of the most significant applications of this compound is its use as a precursor for the synthesis of thienopyrimidines .[1][2][3] These fused heterocyclic systems are of great interest in medicinal chemistry due to their structural similarity to purine bases, suggesting their potential to interact with biological targets such as enzymes and receptors.[1] The synthesis of thienopyrimidines can be achieved through cyclocondensation reactions with various one-carbon sources. For example, reaction with formamide can lead to the formation of the pyrimidine ring.[2][3]

Thienopyrimidine_Synthesis

Applications in Drug Discovery

The thienopyrimidine scaffold, readily accessible from this compound, is a "privileged" structure in medicinal chemistry. Derivatives of thienopyrimidine have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Thienopyrimidines have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora B kinase, which are implicated in cancer progression.[4] They have also shown cytotoxic effects against various cancer cell lines, including breast cancer.[4][5]

  • Antimicrobial Activity: Certain thienopyrimidine derivatives have demonstrated antibacterial and antifungal properties.[6]

  • Anti-inflammatory and Analgesic Effects: Some compounds based on this scaffold have shown potential as anti-inflammatory and pain-relieving agents.[4]

The versatility of the starting aminothiophene allows for the introduction of various substituents on the resulting thienopyrimidine ring, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).[1]

Conclusion

This compound is a valuable and highly versatile building block for organic synthesis, particularly in the construction of biologically active heterocyclic compounds. Its straightforward synthesis via the Gewald reaction and its rich chemical functionality make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily access the thienopyrimidine scaffold from this precursor opens up a vast chemical space for the discovery of novel therapeutic agents targeting a range of diseases. As research in this area continues, the importance of this key intermediate is only expected to grow.

References

Physicochemical properties of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Executive Summary for the Research Professional

This technical guide provides a comprehensive overview of this compound (CAS No. 129332-45-2), a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. As a polysubstituted 2-aminothiophene, this molecule serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This document details its core physicochemical properties, provides an in-depth look at its synthesis via the Gewald reaction, outlines its spectral characteristics, and explores its chemical reactivity and potential applications in drug discovery. All data and protocols are presented with the rigor and practical insight expected by researchers, scientists, and drug development professionals.

Chemical Identity and Core Physicochemical Properties

This compound is a stable, solid organic compound. Its structure features a thiophene ring substituted with five different functional groups: a primary amine, a nitrile, a methylthio ether, a methyl ester, and the thiophene sulfur atom itself. This dense functionalization makes it a valuable and reactive building block.

The key identification and physicochemical parameters are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, which serves as a useful estimation for experimental design.

ParameterValueData TypeSource
IUPAC Name This compoundSystematic-
Synonyms 3-Amino-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid methyl esterCommon[1][2][3]
CAS Number 129332-45-2Experimental[1][4][5][6]
Molecular Formula C₈H₈N₂O₂S₂Experimental[1][4][5]
Molecular Weight 228.29 g/mol Calculated[1][4][5]
Melting Point 203-207 °CExperimental[1]
Boiling Point 442.2 ± 45.0 °CPredicted[1]
Density 1.43 g/cm³Predicted[1]
pKa -1.20 ± 0.10Predicted[1]
Storage Temp. 2-8 °CRecommended[1]

Synthesis Pathway: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes, such as the title compound, is most effectively achieved through the Gewald reaction . This robust and versatile multi-component reaction (MCR) allows for the one-pot construction of the thiophene ring from simple precursors.[7][8][9]

Mechanistic Rationale

The Gewald reaction proceeds through a series of well-elucidated steps.[10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between a carbonyl compound and an active methylene nitrile.[7][11] The base (e.g., morpholine, triethylamine) deprotonates the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur (typically in its S₈ crown form) is then added to the reaction. The α,β-unsaturated nitrile intermediate is deprotonated by the base, and the resulting carbanion attacks and opens the sulfur ring.[11]

  • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization and aromatization process yields the final, stable 2-aminothiophene product.[10] The aromatization is the thermodynamic driving force for the reaction.[10]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Gewald synthesis for preparing the target molecule.

Gewald_Synthesis_Workflow Reactants Reactants: - Methyl thioglycolate (as carbonyl equivalent precursor) - Malononitrile - Elemental Sulfur (S8) - Base (e.g., Morpholine) Step1 Knoevenagel-Cope Condensation Reactants->Step1 Intermediate1 Formation of α,β-unsaturated nitrile intermediate Step1->Intermediate1 Step2 Sulfur Addition & Ring Closure Intermediate1->Step2 Intermediate2 Cyclization via Thiolate Intermediate Step2->Intermediate2 Step3 Aromatization (Tautomerization) Intermediate2->Step3 Product_Crude Crude Product in Reaction Mixture Step3->Product_Crude Purification Purification: - Filtration - Recrystallization (e.g., from Ethanol) Product_Crude->Purification Final_Product Pure Methyl 3-amino-4-cyano-5- (methylthio)thiophene-2-carboxylate Purification->Final_Product

Caption: Logical workflow of the Gewald multicomponent synthesis.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for the Gewald synthesis.[12]

Objective: To synthesize this compound.

Materials:

  • Methyl 2-(bis(methylthio)methylene)-2-cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Methanol (as solvent)

  • Morpholine (catalytic amount, ~0.2 eq)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-(bis(methylthio)methylene)-2-cyanoacetate (1.0 eq) and elemental sulfur (1.1 eq) to methanol.

    • Rationale: Methanol is a common polar protic solvent for this reaction. The slight excess of sulfur ensures the reaction goes to completion.

  • Catalyst Addition: While stirring the suspension at room temperature, slowly add morpholine (0.2 eq).

    • Rationale: Morpholine is a secondary amine that serves as an effective base catalyst to initiate the condensation and subsequent steps without being overly reactive.

  • Thermal Conditions: Heat the reaction mixture to 45-50 °C and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Gentle heating increases the reaction rate without promoting significant side product formation. TLC is a crucial self-validation step to confirm the consumption of starting materials and the formation of the product.

  • Isolation of Crude Product: Upon completion, cool the mixture to room temperature and then in an ice bath. The product will typically precipitate out of the solution.

    • Rationale: The product's solubility is significantly lower in cold methanol, allowing for isolation by simple filtration.

  • Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol. Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

    • Rationale: Washing with cold ethanol removes residual solvent and soluble impurities. Recrystallization is a standard and effective method for purifying solid organic compounds to high purity, which can be verified by melting point analysis and spectroscopy.

Spectral Analysis

Structural elucidation relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: An ATR-IR spectrum is publicly available.[4] Key expected vibrational frequencies include:

    • N-H stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C≡N stretching: A strong, sharp absorption band around 2200-2240 cm⁻¹, indicative of the nitrile group.

    • C=O stretching: A strong absorption around 1680-1720 cm⁻¹ from the methyl ester carbonyl group.

    • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show three distinct singlet signals:

      • A broad singlet corresponding to the two amine (-NH₂) protons. Its chemical shift can vary depending on solvent and concentration.

      • A sharp singlet around 3.8-4.0 ppm for the three methyl ester (-OCH₃) protons.

      • A sharp singlet around 2.5-2.7 ppm for the three methylthio (-SCH₃) protons.

    • ¹³C NMR: The carbon NMR spectrum will be complex but should show 8 distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. Key expected signals include the ester carbonyl (C=O) ~160-170 ppm, the nitrile carbon (C≡N) ~115-120 ppm, and the two methyl carbons below 40 ppm.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 228. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester or the methyl group from the thioether.

Reactivity and Applications in Drug Discovery

The title compound is a powerful intermediate in drug discovery due to its multiple, orthogonally reactive functional groups. Its 2-aminothiophene core is a "privileged scaffold" found in numerous biologically active compounds.[9][13]

Reactivity Profile

The molecule's reactivity can be targeted at several key sites:

  • Amino Group (-NH₂): Acts as a nucleophile. It can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases or build larger heterocyclic systems (e.g., thienopyrimidines).

  • Nitrile Group (-C≡N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further diversification opportunities.

  • Ester Group (-COOCH₃): Can be saponified to the corresponding carboxylic acid or converted to an amide via aminolysis.

  • Methylthio Group (-SCH₃): The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the electronic properties and biological activity of the molecule.

Visualized Reactivity Pathways

This diagram illustrates the key reactive sites on the molecule, which are of primary interest to medicinal chemists for library synthesis and lead optimization.

Reactivity_Profile Core This compound Amino Amino (-NH₂) Core->Amino Nitrile Nitrile (-C≡N) Core->Nitrile Ester Ester (-COOCH₃) Core->Ester Sulfur Thioether (-SCH₃) Core->Sulfur Reaction_N N-Acylation N-Alkylation Thienopyrimidine Synthesis Amino->Reaction_N Reaction_CN Hydrolysis (-> Amide, Acid) Reduction (-> Amine) Nitrile->Reaction_CN Reaction_Ester Saponification (-> Acid) Aminolysis (-> Amide) Ester->Reaction_Ester Reaction_S Oxidation (-> Sulfoxide, Sulfone) Sulfur->Reaction_S

Caption: Key reactive sites for chemical diversification.

Significance in Pharmaceutical Development

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry. The related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a known intermediate in the synthesis of the local anesthetic Articaine.[14] This highlights the pharmaceutical relevance of this class of molecules. Derivatives of 2-aminothiophenes are investigated for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The title compound is an ideal starting point for generating diverse chemical libraries to screen for new biological activities.

References

The Architectural Blueprint of a Polysubstituted Thiophene: A Technical Guide to the Structure Elucidation of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a highly functionalized heterocyclic compound. Addressed to researchers, scientists, and professionals in the field of drug development, this document moves beyond a mere recitation of analytical data. Instead, it offers a deep dive into the causal logic behind the synthetic strategy and the interpretation of spectroscopic data. By integrating foundational chemical principles with advanced analytical techniques, this guide establishes a self-validating system for confirming the molecular architecture of the title compound. While experimental Infrared (IR) data is presented, the Nuclear Magnetic Resonance (NMR) analysis is provided as a robust prediction based on established substituent effects on the thiophene scaffold, a necessary approach due to the current unavailability of direct experimental spectra in public-domain literature. This guide culminates in a definitive structural confirmation, supported by a cohesive analysis of synthetic and spectroscopic evidence.

Introduction: The Thiophene Core in Modern Chemistry

Thiophene derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1] The inherent aromaticity and the electronic properties conferred by the sulfur atom make the thiophene ring a privileged scaffold in the design of novel bioactive molecules and functional materials. The title compound, this compound (Figure 1), presents a particularly interesting case study in structure elucidation due to its dense and varied functionalization. The presence of electron-donating (amino, methylthio) and electron-withdrawing (cyano, methoxycarbonyl) groups on the thiophene ring creates a unique electronic and steric environment, making a systematic approach to its structural verification essential.

Molecule_Structure cluster_thiophene This compound mol

Figure 1: Molecular Structure of this compound.

Synthetic Rationale: The Gewald Reaction as a Tool for Architectural Control

The polysubstituted nature of the target molecule strongly suggests its synthesis via the Gewald aminothiophene synthesis.[2][3] This powerful one-pot, multi-component reaction provides an efficient route to 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] The causality behind choosing this synthetic pathway lies in its convergent nature, allowing for the rapid assembly of a complex heterocyclic system from simple, readily available starting materials.

The probable synthetic route for this compound involves the reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with a suitable base and elemental sulfur. This specific precursor already incorporates the cyano, methoxycarbonyl, and methylthio functionalities, pre-ordaining the substitution pattern of the final product.

Gewald_Reaction_Workflow start Starting Materials: - Methyl 2-cyano-3,3-bis(methylthio)acrylate - Base (e.g., triethylamine) - Elemental Sulfur (S8) step1 Knoevenagel-type Condensation & Sulfur Addition start->step1 step2 Intramolecular Cyclization step1->step2 step3 Tautomerization (Aromatization) step2->step3 product Final Product: This compound step3->product Structure_Elucidation_Logic cluster_synthesis Synthetic Evidence cluster_spectroscopy Spectroscopic Evidence gewald Gewald Reaction: Predicts a 2-aminothiophene core with specific substituent placement. conclusion Definitive Structure: This compound gewald->conclusion ir IR Spectroscopy: Confirms presence of -NH₂, -C≡N, and -COOCH₃ functional groups. ir->conclusion nmr Predicted NMR Spectroscopy: ¹H NMR: Three singlets corresponding to -NH₂, -OCH₃, and -SCH₃. ¹³C NMR: Eight distinct carbon environments consistent with the proposed structure. nmr->conclusion ms Mass Spectrometry: Confirms molecular weight (m/z = 228.29) and elemental formula (C₈H₈N₂O₂S₂). ms->conclusion

References

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 129332-45-2)

Executive Summary

This compound is a highly functionalized heterocyclic compound belonging to the polysubstituted thiophene class. Its molecular structure, featuring multiple reactive sites—an amine, a nitrile, an ester, and a methylthio group—positions it as a valuable and versatile building block for combinatorial chemistry and targeted synthesis in drug discovery. While specific, large-scale applications of this exact molecule are not broadly documented in mainstream literature, its architecture is emblematic of scaffolds used in the development of therapeutic agents. This guide serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of its physicochemical properties, plausible synthetic strategies based on established thiophene chemistry, quality control protocols, and its inferred potential in medicinal chemistry.

Physicochemical and Structural Characterization

Accurate characterization is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

Key Identifiers
PropertyValueSource
CAS Number 129332-45-2[1][2]
Molecular Formula C₈H₈N₂O₂S₂[1]
Synonyms 3-Amino-4-cyano-5-(methylthio)-2-thiophenecarboxylic acid methyl ester; Methyl 3-azanyl-4-cyano-5-methylsulfanyl-thiophene-2-carboxylate[3]
MDL Number MFCD00052752[1]
Core Physicochemical Properties
PropertyValueSource
Molecular Weight 228.29 g/mol [1]
Purity Typically ≥95-97%[1][2]
Appearance Solid (form may vary)N/A

The Strategic Importance of Polysubstituted Thiophenes in Medicinal Chemistry

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to a benzene ring allows it to act as a bioisostere, potentially improving properties like metabolic stability or target affinity. The true value of intermediates like this compound lies in the synthetic versatility afforded by their dense functionalization.

For instance, the related compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate, is a key intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry.[4] This underscores the pharmaceutical relevance of the aminothiophene core. Similarly, other complex thiophenes serve as precursors for drugs like Strontium Ranelate, used to treat osteoporosis, highlighting the pathway from a simple heterocyclic building block to a complex therapeutic agent.[5] The subject of this guide, with its additional cyano and methylthio groups, offers an even richer platform for generating diverse molecular libraries aimed at a wide array of biological targets.

Plausible Synthetic Pathways

Causality Behind the Method: The Gewald reaction is favored for its efficiency, typically involving the condensation of a carbonyl compound with an active methylene nitrile, followed by the addition of elemental sulfur and a base. This one-pot approach is highly convergent, allowing for the rapid assembly of the densely functionalized thiophene ring from simple, commercially available starting materials.

A plausible set of starting materials for this specific molecule would include:

  • Methyl acetoacetate (as the carbonyl component, which will ultimately form the ester).

  • Malononitrile (as the active methylene nitrile).

  • Elemental Sulfur .

  • Carbon disulfide (to install the thio-functionality, which is then methylated).

  • A methylating agent (e.g., methyl iodide).

  • A base (e.g., morpholine or triethylamine) to catalyze the reaction.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of a Gewald-type synthesis for creating functionalized aminothiophenes.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Final Product A Carbonyl Compound (e.g., β-ketoester) E One-Pot Condensation & Cyclization (Gewald Reaction) A->E B Active Methylene Nitrile (e.g., Malononitrile) B->E C Elemental Sulfur (S₈) C->E D Base Catalyst (e.g., Morpholine) D->E F Reaction Quenching & Crude Precipitation E->F G Filtration & Washing F->G H Recrystallization or Column Chromatography G->H I Final Product: Polysubstituted Aminothiophene H->I

Caption: Conceptual workflow for Gewald aminothiophene synthesis.

Quality Control and Structural Verification

Ensuring the identity and purity of a synthesized compound is non-negotiable. A self-validating quality control (QC) protocol is essential for any research or development application.

Recommended QC Protocol

A robust QC workflow should be implemented to confirm the structural integrity and purity of each synthesized batch.

  • Visual Inspection: Assess the physical appearance (color, crystallinity) of the final product.

  • Melting Point Analysis: Determine the melting point range and compare it to reference values, if available. A sharp melting point is indicative of high purity.

  • Spectroscopic Confirmation (FTIR): Acquire an Infrared spectrum to confirm the presence of key functional groups (e.g., N-H stretches for the amine, C≡N stretch for the nitrile, C=O stretch for the ester).

  • Structural Elucidation (¹H and ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is critical for confirming the precise molecular structure, including the substitution pattern on the thiophene ring.

  • Purity Assessment (HPLC/LC-MS): High-Performance Liquid Chromatography is used to determine the purity of the compound. Coupling this with Mass Spectrometry (LC-MS) confirms that the major peak corresponds to the correct molecular weight (228.29 g/mol ).

QC Validation Workflow Diagram

G A Synthesized Batch B Spectroscopic Analysis (FTIR, NMR) A->B C Chromatographic Analysis (HPLC, LC-MS) A->C D Compare Data to Theoretical Structure & MW (228.29 g/mol) B->D C->D E Batch Passes QC (Identity & Purity Confirmed) D->E Match F Batch Fails QC (Requires Re-purification or Re-synthesis) D->F No Match

Caption: A self-validating Quality Control (QC) workflow.

Inferred Applications in Drug Discovery

The title compound is a quintessential example of a heterocyclic building block . Its value is not as an end-product, but as a versatile starting point for creating libraries of more complex molecules for high-throughput screening.

Rationale for Its Utility:

  • Amino Group: Serves as a key nucleophile or a point for amide bond formation, allowing for the attachment of various side chains.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further diversification pathways.

  • Ester Group: Can be saponified to a carboxylic acid for further coupling reactions or serve as a handle for modifying solubility and cell permeability.

  • Methylthio Group: Can be displaced or oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor and modulate the electronic properties of the ring.

Logical Flow in a Drug Discovery Pipeline

G A Acquisition of Building Block (CAS 129332-45-2) B Combinatorial Library Synthesis via Parallel Reactions on Functional Groups A->B C High-Throughput Screening (HTS) Against Biological Target B->C D Hit Identification (Molecules with Activity) C->D E Hit-to-Lead Optimization (Structure-Activity Relationship Studies) D->E Active Hits F Lead Candidate E->F

Caption: Use of a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Based on available Safety Data Sheet (SDS) information, proper laboratory hygiene and safety protocols are required when handling this compound.[6]

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use only in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing dust and prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • First Aid (IF INHALED): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation persists, call a physician.[6]

  • First Aid (IF IN EYES): Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

A Comprehensive Technical Guide to Sulfathiazole: Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Molecular Formula C8H8N2O2S2: It is crucial for researchers and scientists to recognize that the molecular formula C8H8N2O2S2 does not represent a single, unique chemical entity. Instead, it describes a class of isomers with the same atomic composition but different structural arrangements. This guide will focus on the most historically and medically significant of these isomers: Sulfathiazole .

Introduction

Sulfathiazole is an organosulfur compound that belongs to the sulfonamide class of antibiotics.[1][2] Historically, it was a widely used oral and topical antimicrobial agent, playing a pivotal role in the treatment of bacterial infections prior to the widespread availability of less toxic alternatives like penicillin.[1][2] Although its systemic use in humans has largely been discontinued due to the development of bacterial resistance and the potential for adverse effects, sulfathiazole remains a compound of significant interest.[2][3] Its legacy continues in veterinary medicine, as a reference standard in antimicrobial research, and as a scaffold for the development of new therapeutic agents.[4] This guide provides an in-depth technical overview of sulfathiazole, covering its synthesis, mechanism of action, physicochemical properties, and key experimental protocols relevant to its study.

The IUPAC name for sulfathiazole is 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide .[1][5][6][7][8]

Physicochemical Properties of Sulfathiazole

Sulfathiazole is a white to faintly yellowish crystalline powder.[5][9][10] It is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound.[1] The imine tautomer is the predominant form in solid samples.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReferences
Molecular Formula C9H9N3O2S2[5][7]
Molecular Weight 255.31 g/mol [7][9]
Melting Point 200-202 °C[10][11]
Water Solubility Insoluble (<0.1 g/100 mL at 21 °C)[5][10][11]
Solubility Soluble in dilute mineral acids, acetone, and aqueous bases.[5][7]
pKa 7.2 (at 25 °C)[11]
Appearance White crystalline powder[5][10]
Synthesis of Sulfathiazole

The synthesis of sulfathiazole has been a subject of study, with modern adaptations focusing on safer and more efficient laboratory procedures.[12][13] A common synthetic route involves the condensation of 4-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by hydrolysis to yield the final product.[13][14] Historically, this reaction was often carried out in pyridine, but newer methods have been developed to exclude this potentially hazardous solvent.[12][13]

A generalized synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis 4-acetamidobenzenesulfonyl_chloride 4-acetamidobenzenesulfonyl chloride Intermediate p-acetamidobenzenesulfonamide (Intermediate 3) 4-acetamidobenzenesulfonyl_chloride->Intermediate Reacts with 2-aminothiazole 2-aminothiazole 2-aminothiazole->Intermediate Sulfathiazole Sulfathiazole (Final Product) Intermediate->Sulfathiazole Acid or Base Hydrolysis

A simplified workflow for the synthesis of sulfathiazole.
Mechanism of Action

Sulfathiazole exerts its antibacterial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3][15][16] This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria.[15] Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment, unlike humans who obtain it from their diet.[15] This metabolic difference allows for the selective targeting of bacteria by sulfonamides.[2][15]

Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[15] By mimicking PABA, sulfathiazole binds to the active site of the DHPS enzyme, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid.[2][15] The disruption of the folic acid synthesis pathway inhibits the production of essential components for DNA replication and cell division, leading to a bacteriostatic effect—inhibiting bacterial growth and proliferation rather than directly killing the cells.[2][5][15] This allows the host's immune system to clear the infection.[15]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitively Inhibits Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes formation of Folic_Acid Functional Folic Acid Dihydrofolic_Acid->Folic_Acid Leads to synthesis of Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Essential for

Mechanism of action of sulfathiazole via competitive inhibition of DHPS.
Applications in Research and Drug Development

While its clinical use in humans has waned, sulfathiazole continues to be a valuable tool for researchers and drug development professionals.

  • Veterinary Medicine : It is still used for the treatment of bacterial infections in livestock and other animals.[4]

  • Pharmaceutical Intermediate : The sulfathiazole structure serves as a scaffold for the synthesis of new sulfonamide derivatives with potentially improved efficacy and safety profiles.[4][17]

  • Research on Antibiotic Resistance : It is used in studies investigating the mechanisms of bacterial resistance to sulfonamides.[4]

  • Analytical Standard : Sulfathiazole is employed as a standard in various analytical methods for quality control and drug testing.[4]

Experimental Protocols

A fundamental in vitro assay for any antibiotic is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[18][19] The broth microdilution method is a standard procedure for determining the MIC.[18][20]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the steps to determine the MIC of sulfathiazole against a bacterial strain.

Materials:

  • Sulfathiazole powder

  • Appropriate solvent (e.g., DMSO) for stock solution

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Workflow:

MIC_Workflow Prep_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 3. Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Sulfathiazole 2. Prepare Sulfathiazole Serial Dilutions in Plate Prep_Sulfathiazole->Inoculate Incubate 4. Incubate Plate (16-20 hours at 35°C) Inoculate->Incubate Read_Results 5. Read Results (Visually or with Plate Reader) Incubate->Read_Results Determine_MIC 6. Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Workflow for determining the MIC of sulfathiazole via broth microdilution.

Procedure:

  • Preparation of Sulfathiazole Stock Solution: Prepare a concentrated stock solution of sulfathiazole in a suitable solvent.

  • Preparation of Microtiter Plate:

    • Add a specific volume of sterile CAMHB to all wells of a 96-well plate.

    • Create a two-fold serial dilution of the sulfathiazole stock solution across the wells of the plate. This will result in a range of decreasing concentrations.

    • Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18][20]

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[18]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of sulfathiazole at which there is no visible growth.[18][21]

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Core Principles

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a multifunctional heterocyclic compound with significant potential in synthetic chemistry and drug discovery programs. Its utility stems from its densely functionalized thiophene core, which incorporates a nucleophilic amine, an electrophilic nitrile (cyano group), and other modifiable positions. While a valuable intermediate, its structure necessitates a rigorous and informed approach to laboratory safety. The presence of a cyano group is of primary concern, introducing a significant risk of high acute toxicity.

This guide moves beyond basic procedural lists to instill a deep understanding of the causality behind each safety recommendation. It is structured to provide drug development professionals and laboratory scientists with the technical rationale and practical methodologies required to handle this compound responsibly, ensuring both personal safety and experimental integrity. The core principle of this document is that every protocol must be a self-validating system, grounded in a comprehensive understanding of the compound's chemical reactivity and toxicological potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its safe handling and use.

Identifier Value
Chemical Name This compound
Synonyms 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylic acid methyl ester
CAS Number 129332-45-2[1]
Molecular Formula C₈H₈N₂O₂S₂
Molecular Weight 244.29 g/mol
Appearance Solid (form may vary)
Known Hazards Acute Toxicity (potential), Skin Irritant, Eye Irritant, Respiratory Irritant

Note: The toxicological properties of this specific compound have not been fully investigated. Therefore, handling protocols are based on a conservative assessment of its functional groups and data from structurally related analogs.

Comprehensive Hazard Analysis & Toxicological Profile

The hazard profile of this molecule is a composite of the risks associated with its thiophene core and, most critically, its cyano functional group.

GHS Classification (Based on Analogs and Functional Groups)

While a specific, comprehensive GHS classification is not widely published, a conservative classification based on analogs like Methyl 3-amino-4-methylthiophene-2-carboxylate and cyanide-containing compounds is prudent.

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. This is inferred from the cyano group. The cyanide ion (CN⁻) is a potent, rapidly acting toxin that inhibits cellular respiration.[2][3]

  • Skin Corrosion/Irritation: Category 2. Thiophene derivatives are often skin irritants.[4][5]

  • Serious Eye Damage/Irritation: Category 2. Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System). May cause respiratory irritation.[5][6]

Causality of Hazards: A Functional Group Approach
  • The Cyano (-C≡N) Group: This is the primary source of acute danger. Ingestion, inhalation of dust, or skin absorption can be harmful.[7] The most significant reactivity hazard is the potential for the compound to react with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][8] This reaction can be rapid and fatal. Many cyanide compounds can also react with moisture over time to slowly release HCN.[2]

  • The Aminothiophene Core: The thiophene ring system is a common scaffold in pharmaceuticals and agrochemicals.[9][10] While the core itself is relatively stable, substituted aminothiophenes can be skin, eye, and respiratory irritants.[4][5] Certain thiophene derivatives are considered chemicals of concern that may be involved in toxic effects in humans.[9]

  • Sulfur Moiety: The presence of sulfur means that combustion will produce toxic sulfur oxides (SOx) in addition to carbon and nitrogen oxides.[11]

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and rigorous PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions, including weighing, transfers, and reaction workups, must be performed inside a certified laboratory chemical fume hood.[2][3][12] This is a non-negotiable control to prevent inhalation of dust or potential HCN vapors.

  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound.[3][8] This area should be clearly marked with warning signs. Access to acids within this designated area should be strictly controlled to prevent accidental mixing.[3][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be nearby and confirmed to be operational.[4][8]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. The causality for each choice is critical for ensuring compliance and safety.

Protection Type Specification & Rationale (The "Why") Sources
Hand Protection Double Gloving with Nitrile Gloves. The inner glove protects against contamination during outer glove removal. The outer glove provides primary splash protection. For prolonged contact or immersion, consult manufacturer data and consider heavier-duty gloves (e.g., butyl rubber). Always inspect gloves for tears before use.[2][8][12]
Eye & Face Protection Chemical Splash Goggles and a full-face shield. Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield is required over the goggles when there is any significant splash or dust hazard, such as during bulk transfers or spill clean-up.[7][12]
Body Protection Chemical-resistant lab coat and full-length pants. The lab coat must be buttoned completely. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[2][7]
Respiratory Protection Not required if handled exclusively within a fume hood. If a situation arises where the fume hood fails or a large spill occurs outside of containment, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be necessary for emergency response.[13]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, sequential protocol is essential for minimizing risk.

Pre-Handling Checklist
  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.[12]

  • Post a "Cyanide Compound in Use" warning sign at the work area.[2]

  • Ensure a "buddy" is notified and present in the lab; do not work with this compound alone .[2][3][12]

  • Verify the location of the nearest eyewash station, safety shower, and spill kit.

  • Assemble all necessary PPE and ensure it is in good condition.

Step-by-Step Handling Protocol
  • Transport: When moving the container, use a secondary, shatter-resistant container.[7]

  • Weighing:

    • Place a weigh boat and a tared, sealable receiving container inside the chemical fume hood.

    • Carefully transfer the desired amount of solid from the stock bottle to the weigh boat, minimizing dust creation.

    • Transfer the weighed solid into the receiving container and securely close it.

    • Close the primary stock bottle.

  • Dissolution: Add the solvent to the sealed receiving container inside the fume hood.

  • Reaction: Perform all subsequent reaction steps within the fume hood.

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse.[3] Rationale: The basic buffer ensures any residual acidic contamination is neutralized before applying bleach, which could otherwise generate chlorine gas.

    • Collect all cleaning materials as hazardous waste.

    • Remove outer gloves while still in the fume hood. Remove inner gloves and wash hands thoroughly with soap and water immediately after leaving the work area.[2][12]

Handling Workflow Visualization

The following diagram illustrates the mandatory workflow for safely handling the compound from storage to disposal.

G storage 1. Retrieve from Secure Storage (Cool, Dry, Acid-Free) transport 2. Transport in Secondary Containment storage->transport hood 3. Enter Designated Fume Hood (Verify Airflow) transport->hood don_ppe 4. Don Full PPE (Double Gloves, Goggles, Shield) hood->don_ppe weigh 5. Weigh & Dispense (Minimize Dust) don_ppe->weigh experiment 6. Perform Experiment weigh->experiment decon 7. Decontaminate Work Area (pH 10 Buffer -> Bleach) experiment->decon waste 8. Segregate & Seal All Waste decon->waste doff_ppe 9. Doff PPE Correctly waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Mandatory workflow for handling this compound.

Storage & Incompatibility

Proper storage is a critical passive safety control.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

  • Security: Due to high acute toxicity, store in a secured area with controlled access.[7][12]

  • Incompatibilities: Crucially, store segregated from all acids and strong oxidizing agents. [2][12] Also avoid contact with strong bases, isocyanates, and nitrides.[2] Keep away from heat, sparks, and open flames.[14]

Accidental Release & First Aid Measures

Speed and correct procedure are essential in any emergency.

Spill Response
  • Small Spill (Contained in Fume Hood):

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or dry sand.[15] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2][12] Use non-sparking tools.[15]

    • Decontaminate the area as described in section 5.3.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area, alerting all personnel.[2][15]

    • Close the laboratory doors and prevent entry.

    • Call your institution's emergency number (e.g., 911 in the US) and Environmental Health & Safety (EHS) department immediately.[2]

First Aid
  • General: Remove the affected individual from the source of contamination immediately, but only if it is safe for the rescuer to do so. Responders must wear appropriate PPE.[8] Call 911 or your local emergency number and inform them of a potential cyanide exposure.[8]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[3][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[8][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an emergency eyewash station, holding the eyelids open.[8][13]

  • Ingestion: Do NOT induce vomiting.[4] Clean the mouth with water and seek immediate, urgent medical attention.[13]

Waste Disposal Protocol

Chemical waste from this compound must be handled as acutely hazardous waste.

  • Classification: This material and its container must be disposed of as hazardous waste.[14] Due to the cyano group, it may fall under "P-listed" waste regulations in some jurisdictions, which have stringent requirements for container management.[7]

  • Segregation:

    • All waste streams containing this compound must be kept separate from other laboratory waste, especially acidic waste.[7]

    • Use dedicated, clearly labeled waste containers for solid and liquid cyanide-containing waste.[8]

  • Containers:

    • Collect all contaminated solids (gloves, absorbent pads, weigh boats, etc.) in a designated, leak-proof container labeled "HAZARDOUS WASTE" with the full chemical name.[8][15]

    • Collect liquid waste in a separate, compatible, and sealed container, similarly labeled.

  • Disposal: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[15] Never discharge this chemical or its solutions down the drain.[15]

References

A Senior Application Scientist's Technical Guide to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Core in Modern Medicinal Chemistry

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No. 129332-45-2) is a polysubstituted thiophene derivative that has emerged as a highly valuable heterocyclic building block in the field of drug discovery. Its densely functionalized scaffold, featuring an amine, a nitrile, an ester, and a methylthio group, offers multiple reaction handles for the construction of complex molecular architectures.

This guide provides an in-depth look at the synthesis, properties, and applications of this key intermediate, with a particular focus on its pivotal role in the development of thieno[2,3-d]pyrimidine-based kinase inhibitors. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, offering insights into not just the "how" but the "why" of methodological choices. The protocols and data presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Physicochemical and Structural Properties

The strategic arrangement of functional groups on the thiophene ring dictates the compound's reactivity and utility as a precursor. The vicinal amino and cyano groups are perfectly positioned for cyclocondensation reactions, forming the basis of its most significant application.

PropertyValueReference
CAS Number 129332-45-2[1][2]
Molecular Formula C₈H₈N₂O₂S₂[1]
Molecular Weight 228.29 g/mol [1]
Appearance Cream to light-colored powder[3]
Melting Point 202-211 °C[2][3]
Purity (Typical) ≥95% - 97%[1][3]
Solubility Soluble in polar organic solvents like DMF and DMSO.
Storage Temperature 2-8°C[2]

Synthesis via the Gewald Reaction: A Mechanistic Overview

The synthesis of 2-aminothiophenes is most famously and efficiently achieved through the Gewald multicomponent reaction . This one-pot procedure involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition & Cyclization cluster_2 Step 3: Tautomerization A Carbonyl Compound + α-Cyanoester C Adduct Formation A->C -H₂O B Base Catalyst (e.g., Morpholine) D Water Elimination E Stable Alkylidene Intermediate D->E F Thiolate Adduct Formation E->F Sulfur Addition S Elemental Sulfur (S₈) S->F G Intramolecular Attack on Nitrile F->G H Thiophene Ring Formation G->H I Iminothiophene H->I Ring Closure J Final Product: 2-Aminothiophene I->J [H⁺] shift

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Expert Insight: The choice of base is critical. Tertiary amines like triethylamine or morpholine are commonly used as they are strong enough to deprotonate the active methylene compound to initiate the Knoevenagel condensation but are not so strong as to cause unwanted side reactions with the elemental sulfur. The reaction is often exothermic and requires careful temperature control during the initial condensation phase.

Application in Drug Discovery: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

The primary value of this compound lies in its utility as a precursor to the thieno[2,3-d]pyrimidine scaffold. This heterocyclic system is a privileged structure in medicinal chemistry, known to function as a "hinge-binder" for the ATP-binding pocket of various protein kinases. Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets.[4]

The synthesis of the thienopyrimidine core is typically achieved by the cyclocondensation of the 2-amino-3-cyanothiophene intermediate with a suitable one-carbon synthon, such as a nitrile, in the presence of a strong acid.

Illustrative Protocol: Synthesis of a 4-Amino-thieno[2,3-d]pyrimidine

The following is a representative protocol for the cyclocondensation of a 2-amino-3-cyanothiophene with a nitrile to form the 4-aminothieno[2,3-d]pyrimidine core, adapted from the literature.[5] This protocol illustrates the general methodology for which the title compound is ideally suited.

Reaction: Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate + Acetonitrile → Ethyl 4-amino-2,5-dimethyl-thieno[2,3-d]pyrimidine-6-carboxylate

Step-by-Step Methodology:

  • Reaction Setup: Suspend the starting thiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dry dioxane) containing an excess of the desired nitrile (e.g., acetonitrile, which can also serve as the solvent).

  • Acid Catalyst: Bubble dry hydrogen chloride (HCl) gas through the stirred suspension at room temperature. The HCl acts as a potent Lewis acid, activating the nitrile for nucleophilic attack.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds at ambient temperature over several hours.

  • Work-up and Isolation: Upon completion, the resulting precipitate (often the hydrochloride salt of the product) is collected by filtration.

  • Neutralization: The collected solid is then washed thoroughly with a suitable solvent (e.g., diethyl ether) and neutralized by stirring in a dilute aqueous base, such as ammonium hydroxide (NH₄OH), to afford the free base.

  • Purification: The crude product is collected by filtration, washed with water, and dried. If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.

Thienopyrimidine_Synthesis cluster_0 Nitrile Activation cluster_1 Cyclocondensation cluster_2 Tautomerization Nitrile R-C≡N Activated Activated Nitrilium Ion [R-C≡N⁺-H]Cl⁻ Nitrile->Activated HCl Dry HCl Gas Attack Nucleophilic Attack by Amino Group Activated->Attack Electrophilic Addition Thiophene 3-Amino-4-cyanothiophene Thiophene->Attack Cyclization Intramolecular Attack by Ring Nitrogen Attack->Cyclization Product 4-Iminothienopyrimidine Intermediate Cyclization->Product Final Final Product: 4-Aminothienopyrimidine Product->Final [H⁺] shift

Caption: Reaction workflow for thieno[2,3-d]pyrimidine synthesis.

Authoritative Grounding: The cyclization of 2-amino-3-cyanothiophenes with nitriles under acidic conditions is a well-established and robust method for accessing the 4-aminothieno[2,3-d]pyrimidine core.[5] This scaffold's planarity and hydrogen bonding capabilities (donor from the 4-amino group, acceptors from pyrimidine nitrogens) are key to its potent inhibition of kinase enzymes.[4]

Sourcing and Supplier Landscape

The quality and purity of starting materials are paramount in drug development, where trace impurities can derail synthetic pathways or compromise biological assays. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, including HPLC or GC-MS for purity assessment and NMR for structural confirmation.

The following table summarizes offerings from reputable suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

SupplierCAS NumberPurity SpecificationAvailable QuantitiesReference
Thermo Scientific 129332-45-2≥96.0% (HPLC)10 g[3]
Amerigo Scientific 129332-45-295%Inquiry[1]
Fisher Scientific 129332-45-297%Inquiry[6]

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its synthesis via the efficient Gewald reaction and its facile conversion into the privileged thieno[2,3-d]pyrimidine scaffold make it a cornerstone for the development of targeted therapeutics, particularly in oncology. As the demand for novel kinase inhibitors continues to grow, the importance of reliable access to high-purity, versatile building blocks like this thiophene derivative will only increase. Future research will likely focus on expanding the diversity of substituents that can be introduced onto this core, further broadening its application in the quest for more selective and potent therapeutic agents.

References

The Strategic Synthesis and Application of Polysubstituted Thiophenes: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Core - A Privileged Scaffold in Modern Chemistry

Thiophene, a five-membered sulfur-containing heterocycle, has emerged as a cornerstone in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the lone pair of electrons on the sulfur atom participating in the aromatic system, render it a bioisostere of the benzene ring, a feature extensively exploited in drug design.[2] This structural analogy allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, making thiophene-containing molecules highly valuable in the pursuit of novel therapeutics. Indeed, the thiophene moiety is a key structural component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, infectious diseases, and central nervous system disorders.[3][4]

Beyond the realm of medicine, the inherent charge transport capabilities of the thiophene ring have positioned it as a critical building block for organic electronic materials.[5] Polysubstituted thiophenes, particularly in the form of conjugated polymers, are at the heart of innovations in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6] The ability to tune the electronic and optical properties of these materials through precise substitution patterns on the thiophene ring is a key driver of research in this area.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core synthetic methodologies for accessing polysubstituted thiophenes, from classical ring-forming reactions to modern regioselective functionalization techniques. The guide emphasizes the causality behind experimental choices, offering field-proven insights to navigate the complexities of thiophene chemistry. Detailed protocols, comparative data, and mechanistic visualizations are provided to empower researchers in their endeavors to harness the full potential of this versatile heterocyclic scaffold.

Part I: Classical Approaches to the Thiophene Nucleus

The foundational methods for constructing the thiophene ring remain highly relevant for the synthesis of a diverse array of polysubstituted derivatives. These classical name reactions offer robust and often scalable routes to the thiophene core, each with its own unique scope and limitations.

The Paal-Knorr Thiophene Synthesis

First reported in the late 19th century, the Paal-Knorr synthesis is a powerful method for preparing thiophenes from 1,4-dicarbonyl compounds.[7] The reaction involves the condensation of the dicarbonyl substrate with a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8]

Causality of Experimental Choices:

  • Sulfurizing Agent: Phosphorus pentasulfide is a potent sulfurizing and dehydrating agent. However, its use can sometimes lead to the formation of furan byproducts due to its strong dehydrating nature.[9] Lawesson's reagent is a milder alternative that often provides higher yields of the desired thiophene with fewer side reactions. The choice between these reagents depends on the reactivity of the dicarbonyl substrate and the desired reaction conditions.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in a high-boiling inert solvent such as toluene or xylene. The temperature required is dictated by the reactivity of the starting materials and the chosen sulfurizing agent.

Generalized Reaction Scheme:

Paal_Knorr cluster_reactants Reactants cluster_product Product 1,4-Dicarbonyl R1-C(=O)-CH2-CH2-C(=O)-R2 Thiophene 1,4-Dicarbonyl->Thiophene Heat Sulfurizing Agent P4S10 or Lawesson's Reagent Sulfurizing Agent->Thiophene

Caption: Paal-Knorr thiophene synthesis workflow.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

  • Materials:

    • 2,5-Hexanedione (1,4-dicarbonyl)

    • Phosphorus pentasulfide (P₄S₁₀)

    • Anhydrous toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1 equivalent) and anhydrous toluene.

    • Carefully add phosphorus pentasulfide (0.5 equivalents) in portions to the stirred solution. The addition is exothermic.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2,5-dimethylthiophene.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multi-component reaction that provides access to highly functionalized 2-aminothiophenes in a single step.[10] It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[11]

Causality of Experimental Choices:

  • Base: A secondary amine, such as morpholine or piperidine, is commonly used as a catalyst. The base facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound.[12]

  • Solvent: Polar aprotic solvents like ethanol or dimethylformamide (DMF) are typically employed to facilitate the dissolution of the reactants and intermediates.

  • Temperature: The reaction is often carried out at moderately elevated temperatures (40-60 °C) to ensure a reasonable reaction rate without promoting side reactions.

Generalized Reaction Scheme:

Gewald cluster_reactants Reactants cluster_product Product Ketone R1-C(=O)-CH2-R2 Aminothiophene Ketone->Aminothiophene Base (e.g., Morpholine) Cyanoester NC-CH2-COOR3 Cyanoester->Aminothiophene Sulfur S8 Sulfur->Aminothiophene

Caption: Gewald aminothiophene synthesis workflow.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Materials:

    • 2-Butanone (ketone)

    • Ethyl cyanoacetate (α-cyanoester)

    • Elemental sulfur

    • Morpholine (base)

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and ethanol.

    • Add morpholine (0.2 equivalents) to the mixture and stir at room temperature for 15 minutes.

    • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to 50 °C and stir for 2-3 hours. The product often precipitates from the reaction mixture upon cooling.

    • Cool the reaction mixture in an ice bath and collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-aminothiophene.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[13] It involves the reaction of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base.[14]

Causality of Experimental Choices:

  • Base: A strong base, such as sodium methoxide or potassium tert-butoxide, is required to deprotonate the thioglycolic acid ester, initiating the Michael addition to the acetylenic ester.

  • Reaction Sequence: The reaction proceeds through a tandem Michael addition-Claisen condensation sequence. The initial conjugate addition is followed by an intramolecular cyclization to form the thiophene ring.

Generalized Reaction Scheme:

Fiesselmann cluster_reactants Reactants cluster_product Product Acetylenic_Ester R1-C≡C-COOR2 Hydroxythiophene Acetylenic_Ester->Hydroxythiophene Base (e.g., NaOMe) Thioglycolic_Ester HS-CH2-COOR3 Thioglycolic_Ester->Hydroxythiophene

Caption: Fiesselmann thiophene synthesis workflow.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids or their esters.[15] The reaction involves the condensation of an α-diketone with diethyl thiodiglycolate in the presence of a strong base.[16]

Causality of Experimental Choices:

  • Base: A strong base like sodium ethoxide or potassium tert-butoxide is necessary to deprotonate the α-carbon of the diethyl thiodiglycolate, initiating a Stobbe-type condensation.[17]

  • Work-up: The initial product is a half-ester, which is typically hydrolyzed to the corresponding diacid during the acidic work-up.[18]

Generalized Reaction Scheme:

Hinsberg cluster_reactants Reactants cluster_product Product Diketone R1-C(=O)-C(=O)-R2 Thiophene_dicarboxylic_acid Diketone->Thiophene_dicarboxylic_acid 1. Base (e.g., NaOEt) 2. H3O+ Thiodiglycolate EtOOC-CH2-S-CH2-COOEt Thiodiglycolate->Thiophene_dicarboxylic_acid

Caption: Hinsberg thiophene synthesis workflow.

Part II: Modern Strategies for Regiocontrolled Functionalization

While classical methods are excellent for constructing the thiophene core, modern synthetic chemistry often demands precise control over the substitution pattern. Transition-metal-catalyzed cross-coupling reactions and direct C-H activation have revolutionized the synthesis of polysubstituted thiophenes, enabling the introduction of a wide range of functional groups with high regioselectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[19] In the context of thiophene chemistry, it is invaluable for the regioselective introduction of aryl, heteroaryl, and vinyl substituents. The reaction typically involves the coupling of a halothiophene or thiophene triflate with an organoboron reagent in the presence of a palladium catalyst and a base.[20]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ in the presence of a phosphine ligand. The choice of ligand is critical and can influence the reaction efficiency and scope. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for challenging couplings.[21]

  • Base: An inorganic base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron reagent and facilitate the transmetalation step.[22]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used to dissolve both the organic and inorganic reactants.[21]

Generalized Catalytic Cycle:

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)(Ln)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)2 Base R-Pd(II)-R' R-Pd(II)(Ln)-R' Transmetalation->R-Pd(II)-R' Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' R-R' Reductive Elimination->R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

  • Materials:

    • 2-Bromothiophene

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (ligand)

    • Potassium carbonate (K₂CO₃)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add 2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to afford 2-phenylthiophene.

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the thiophene ring.[23] This methodology involves the direct coupling of a C-H bond of the thiophene with an aryl halide, typically catalyzed by palladium.[24]

Causality of Experimental Choices:

  • Catalyst System: Palladium catalysts, often in combination with phosphine ligands or N-heterocyclic carbene (NHC) ligands, are commonly employed. The choice of ligand can influence the regioselectivity of the arylation (C2 vs. C3).[25]

  • Base and Additives: A base, such as K₂CO₃ or Cs₂CO₃, is required. Carboxylic acid additives, like pivalic acid (PivOH), are often crucial for facilitating the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism.[3]

  • Regioselectivity: The C-H bonds at the α-positions (C2 and C5) of the thiophene ring are generally more acidic and sterically accessible, making them the preferred sites for direct arylation.[5] Achieving arylation at the β-positions (C3 and C4) is more challenging and often requires specifically designed directing groups or catalyst systems.[24]

Comparative Table of Classical vs. Modern Synthetic Methods

MethodStarting MaterialsKey ReagentsTypical ProductsAdvantagesDisadvantages
Paal-Knorr 1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagent2,5-Disubstituted thiophenesRobust, good for simple alkyl/aryl substitutionHarsh conditions, limited functional group tolerance
Gewald Ketone/aldehyde, active methylene nitrile, sulfurBase (e.g., morpholine)Polysubstituted 2-aminothiophenesMulti-component, high functional group diversityLimited to 2-aminothiophenes
Suzuki Coupling Halothiophene, organoboron reagentPd catalyst, baseAryl/heteroaryl substituted thiophenesHigh regioselectivity, broad scopeRequires pre-functionalization
Direct C-H Arylation Thiophene, aryl halidePd catalyst, base, additiveAryl/heteroaryl substituted thiophenesAtom-economical, avoids pre-functionalizationRegioselectivity can be challenging

Part III: Spectroscopic and Crystallographic Characterization

Unambiguous characterization of polysubstituted thiophenes is essential for confirming their structure and purity. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the substitution pattern of the thiophene ring.[26]

  • ¹H NMR: The chemical shifts of the thiophene ring protons are highly dependent on the nature and position of the substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) lead to a downfield shift (higher ppm). The coupling constants between adjacent protons (J-values) are also diagnostic of the substitution pattern.[27]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring provide complementary information about the electronic environment. The carbon atom directly attached to a substituent will show the most significant change in chemical shift.[26]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of polysubstituted thiophenes. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways include cleavage of substituent groups and rupture of the thiophene ring.[28]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[10] This technique is invaluable for confirming the regiochemistry of substitution, determining the conformation of substituents, and understanding intermolecular interactions in the crystal lattice. This information is particularly crucial in drug design for understanding ligand-receptor interactions and in materials science for predicting solid-state packing and charge transport properties.[21]

Workflow for Structural Elucidation:

Characterization_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Crystal Growth Crystal Growth Purification->Crystal Growth Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Structural Confirmation Structural Confirmation Mass Spectrometry->Structural Confirmation X-ray Crystallography X-ray Crystallography Crystal Growth->X-ray Crystallography Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure Definitive 3D Structure->Structural Confirmation

Caption: General workflow for the characterization of polysubstituted thiophenes.

Part IV: Applications in Drug Discovery and Organic Electronics

The unique properties of polysubstituted thiophenes have led to their widespread application in two major areas of research and development.

Medicinal Chemistry and Drug Development

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a large number of biologically active compounds.[3] Its ability to act as a bioisosteric replacement for a phenyl ring allows for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Examples of FDA-Approved Drugs Containing a Thiophene Moiety:

Drug NameTherapeutic AreaRole of Thiophene Ring
Clopidogrel (Plavix) AntiplateletCore scaffold, essential for activity
Tiotropium (Spiriva) Anticholinergic (COPD)Part of the active pharmacophore
Duloxetine (Cymbalta) AntidepressantBioisosteric replacement for a phenyl ring
Rivaroxaban (Xarelto) AnticoagulantCentral structural element
Organic Electronics and Materials Science

Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in organic electronics.[5] The electronic properties of these polymers can be tuned by introducing substituents at the 3- and 4-positions of the thiophene ring. For example, the introduction of electron-donating alkyl or alkoxy groups can lower the band gap and improve the solubility of the polymer, making it suitable for solution-based processing of electronic devices.[11]

Key Applications in Organic Electronics:

  • Organic Photovoltaics (OPVs): Polythiophenes are widely used as the electron-donor material in bulk heterojunction solar cells.[6]

  • Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some polythiophene derivatives makes them suitable for use as the active semiconductor layer in OFETs.

  • Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials can be used as charge transport or emissive layers in OLEDs.

Conclusion and Future Outlook

The chemistry of polysubstituted thiophenes is a rich and dynamic field with a profound impact on both human health and technology. The classical synthetic methods provide a solid foundation for accessing the thiophene core, while modern catalytic techniques offer unprecedented control over regioselective functionalization. The continued development of novel synthetic methodologies, particularly in the area of C-H activation, will undoubtedly lead to the discovery of new thiophene-based molecules with enhanced properties.

In medicinal chemistry, the challenge remains to design thiophene-containing drugs with improved efficacy and reduced off-target effects. A deeper understanding of the metabolic pathways of thiophene derivatives will be crucial in this endeavor. In materials science, the focus will be on the rational design of new polythiophenes with tailored electronic and optical properties for next-generation electronic devices. The synergy between synthetic innovation and a thorough understanding of structure-property relationships will continue to drive progress in this exciting and important area of chemical science.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a polysubstituted thiophene derivative of significant interest in medicinal and materials chemistry. The synthesis is based on a modified Gewald aminothiophene synthesis, a robust one-pot, three-component reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure a successful and safe synthesis.

Introduction: The Significance of Polysubstituted Thiophenes

Thiophene moieties are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic and structural properties make them privileged scaffolds in drug design and versatile building blocks in organic synthesis.[1][2] Specifically, 2-aminothiophenes, readily accessible through the Gewald reaction, serve as key intermediates for a diverse range of bioactive molecules and dyes.[3][4][5][6] The target molecule, this compound, incorporates several functional groups that allow for further chemical modifications, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

Mechanistic Insights: The Gewald Aminothiophene Synthesis

The synthesis of the target molecule is achieved via a variation of the Gewald three-component reaction.[3][7] This powerful reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

The reaction mechanism is generally understood to proceed through the following key steps:[3][4][8][9]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the active methylene compound (methyl cyanoacetate) and a carbonyl compound. However, for the synthesis of the target molecule, a different starting material, methyl 2-cyano-3,3-bis(methylthio)acrylate, is used, which already incorporates the cyano and methylthio groups.

  • Michael Addition: A base, typically an amine like morpholine or triethylamine, facilitates the Michael addition of a second active methylene compound (in this case, another equivalent of methyl cyanoacetate is not needed as the precursor already contains the necessary functionalities).

  • Thiiranium Ion Formation and Ring Opening: Elemental sulfur is activated by the base and attacks the enolate intermediate, leading to the formation of a thiiranium ion.

  • Cyclization and Tautomerization: Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable, aromatic 2-aminothiophene ring system.

Recent computational studies using density functional theory (DFT) have further elucidated the complex behavior of sulfur intermediates, suggesting the formation and interconversion of polysulfides.[4][8][9] The final cyclization to the thiophene is the thermodynamic driving force of the reaction.[9]

Reaction Pathway Diagram

Gewald Reaction Mechanism reagents Methyl 2-cyano-3,3-bis(methylthio)acrylate + Sodium Cyanide + Carbon Disulfide + Methyl Chloroacetate intermediate1 Intermediate Adduct reagents->intermediate1 Base (e.g., Triethylamine) Solvent (e.g., Ethanol) intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Tautomerization (Aromatization)

Caption: Generalized workflow for the synthesis of the target molecule.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of polysubstituted thiophenes.[10] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Sodium Cyanide (NaCN)143-33-949.014.9 g (0.1 mol)EXTREMELY TOXIC . Handle with extreme caution in a certified chemical fume hood.[11][12][13][14][15]
Carbon Disulfide (CS₂)75-15-076.147.6 g (0.1 mol)HIGHLY FLAMMABLE & TOXIC . Use in a well-ventilated fume hood away from ignition sources.[16][17][18][19][20]
Methyl Chloroacetate96-34-4108.5210.85 g (0.1 mol)Lachrymator. Handle in a fume hood.
Methyl Cyanoacetate105-34-099.099.9 g (0.1 mol)Toxic. Handle with care.
Triethylamine (Et₃N)121-44-8101.1910.1 g (0.1 mol)Corrosive. Use in a fume hood.
Ethanol (EtOH)64-17-546.07100 mLAnhydrous
Diethyl Ether60-29-774.12As neededFor extraction and washing
Saturated Sodium Bicarbonate SolutionN/AN/AAs neededFor washing
Brine (Saturated NaCl solution)N/AN/AAs neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying
Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Ice bath.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Buchner funnel).

  • Rotary evaporator.

  • Melting point apparatus.

  • Fume hood.

Step-by-Step Synthesis Procedure
  • Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask, dissolve sodium cyanide (4.9 g, 0.1 mol) in 50 mL of ethanol. Caution: Sodium cyanide is extremely toxic.[11][12][13][14][15] Perform this step in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including double gloves and safety goggles.

  • Addition of Carbon Disulfide: Cool the solution in an ice bath. Slowly add carbon disulfide (7.6 g, 0.1 mol) to the stirred solution. An exothermic reaction may occur. Maintain the temperature below 10 °C.

  • Formation of the Intermediate: To the resulting mixture, add methyl chloroacetate (10.85 g, 0.1 mol) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Addition of Methyl Cyanoacetate and Base: Add methyl cyanoacetate (9.9 g, 0.1 mol) to the reaction mixture, followed by the dropwise addition of triethylamine (10.1 g, 0.1 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol, to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected melting point is in the range of 203-207 °C.[10]

Experimental Workflow Diagram

Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification prep1 Dissolve NaCN in EtOH in a 3-neck flask prep2 Cool to 0-10°C in an ice bath prep1->prep2 prep3 Slowly add CS₂ prep2->prep3 react1 Add Methyl Chloroacetate dropwise prep3->react1 react2 Stir at room temperature for 1 hour react1->react2 react3 Add Methyl Cyanoacetate and Triethylamine react2->react3 react4 Reflux for 4-6 hours (Monitor by TLC) react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Pour into ice-water and precipitate workup1->workup2 workup3 Filter the solid product workup2->workup3 workup4 Recrystallize from Ethanol/Water workup3->workup4 workup5 Dry under vacuum workup4->workup5 final_product Pure Product workup5->final_product Characterization (MP, NMR, IR, MS)

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling Precautions

This synthesis involves the use of highly hazardous materials. A thorough understanding of the safety data sheets (SDS) for all reagents is mandatory before starting any experimental work.

  • Sodium Cyanide (NaCN): Extremely toxic by inhalation, ingestion, and skin contact.[11][12][13][14][15] Exposure can be rapidly fatal.[14] Always handle in a certified chemical fume hood.[15] Do not work alone when using cyanide compounds.[14] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas.[11][14] In case of exposure, seek immediate medical attention.[13][15]

  • Carbon Disulfide (CS₂): Highly flammable liquid and vapor with a very low autoignition temperature.[16][18][19][20] It is also toxic and can be absorbed through the skin.[18][19] All operations involving carbon disulfide must be carried out in a certified chemical fume hood, away from any potential ignition sources.[16][17][18] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended when handling cyanides), and chemical safety goggles.[12][14][15] A face shield should be used when there is a risk of splashing.[12][14]

  • Waste Disposal: All cyanide-containing waste is considered P-listed hazardous waste and must be disposed of according to institutional and regulatory guidelines.[14] Do not mix cyanide waste with acidic waste.

Expected Results and Characterization

  • Yield: The expected yield of the purified product can vary, but yields in the range of 60-80% are typically reported for similar Gewald reactions.

  • Appearance: The final product should be a crystalline solid.

  • Melting Point: 203-207 °C.[10]

  • Spectroscopic Data:

    • ¹H NMR: Expect signals corresponding to the methyl ester protons, the methylthio protons, and the amine protons.

    • ¹³C NMR: Resonances for the nitrile carbon, the ester carbonyl carbon, and the carbons of the thiophene ring are expected.

    • IR Spectroscopy: Characteristic absorption bands for the amine N-H stretching, the nitrile C≡N stretching, and the ester C=O stretching should be present.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reactionExtend the reflux time and continue to monitor by TLC.
Inactive reagentsUse freshly opened or purified reagents. Ensure ethanol is anhydrous.
Incorrect stoichiometryCarefully re-check the molar equivalents of all reagents.
Oily product or difficulty in crystallizationImpurities presentPurify the crude product using column chromatography on silica gel.
Residual solventEnsure the product is thoroughly dried under vacuum.
Dark-colored productSide reactions or decompositionEnsure the reaction temperature is controlled. Purify by recrystallization with activated charcoal if necessary.

Conclusion

The synthesis of this compound via a modified Gewald reaction is an effective method for obtaining this valuable heterocyclic building block. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably synthesize this compound for further applications in their research and development endeavors. The versatility of the Gewald reaction allows for the potential synthesis of a wide array of substituted 2-aminothiophenes by varying the starting materials.[5][21][22][23]

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate via a Modified Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a polysubstituted 2-aminothiophene of significant interest in medicinal chemistry and materials science. The protocol herein details a modified Gewald reaction, a powerful and versatile method for the formation of the thiophene ring.

Introduction: The Gewald Reaction and its Significance

The Gewald reaction, first reported by Karl Gewald in 1961, is a cornerstone of heterocyclic chemistry, enabling the synthesis of highly functionalized 2-aminothiophenes from simple starting materials.[1][2] This multi-component reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[3] The resulting 2-aminothiophene scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds.[4]

This application note focuses on a specific and highly functionalized derivative, this compound. The synthesis of this molecule requires a nuanced approach to the standard Gewald protocol, highlighting the adaptability of this reaction for creating complex molecular architectures.

Mechanistic Insights: A Two-Stage Approach

The synthesis of the target molecule is best approached in two distinct stages:

Stage 1: Synthesis of the Key Intermediate, Methyl 2-cyano-3,3-bis(methylthio)acrylate. This intermediate is a ketene dithioacetal that serves as a linchpin for the subsequent thiophene ring formation. Its synthesis involves the reaction of methyl cyanoacetate with carbon disulfide in the presence of a base, followed by S-alkylation with methyl iodide.[5]

Stage 2: Intramolecular Cyclization to the Thiophene Ring. The prepared methyl 2-cyano-3,3-bis(methylthio)acrylate undergoes a base-catalyzed intramolecular cyclization to form the desired 2-aminothiophene. This step is a variation of the Gewald reaction where the ketene dithioacetal acts as the precursor to the thiophene ring.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization Methyl Cyanoacetate Methyl Cyanoacetate Intermediate Methyl 2-cyano-3,3-bis(methylthio)acrylate Methyl Cyanoacetate->Intermediate Carbon Disulfide Carbon Disulfide Carbon Disulfide->Intermediate Methyl Iodide Methyl Iodide Methyl Iodide->Intermediate Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate Final_Product This compound Base (e.g., NaH)->Final_Product Intermediate->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous materials, including methyl iodide, which is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Stage 1: Synthesis of Methyl 2-cyano-3,3-bis(methylthio)acrylate

This procedure is adapted from standard methods for the synthesis of ketene dithioacetals.[7]

Reagents and Materials:

  • Methyl cyanoacetate

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, washed with hexanes to remove mineral oil) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of methyl cyanoacetate (1.0 equivalent) in anhydrous THF to the suspension via the dropping funnel.

  • After the addition is complete, add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Cool the mixture back to 0 °C and add methyl iodide (2.2 equivalents) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Stage 2: Synthesis of this compound

Reagents and Materials:

  • Methyl 2-cyano-3,3-bis(methylthio)acrylate (from Stage 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add sodium hydride (1.1 equivalents, washed with hexanes) and suspend it in anhydrous DMF.

  • Add a solution of Methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 equivalent) in anhydrous DMF to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

The following table summarizes the key parameters for the synthesis:

ParameterStage 1: Intermediate SynthesisStage 2: Thiophene Synthesis
Key Reagents Methyl cyanoacetate, CS₂, CH₃I, NaHMethyl 2-cyano-3,3-bis(methylthio)acrylate, NaH
Solvent Anhydrous THFAnhydrous DMF
Base Sodium HydrideSodium Hydride
Temperature 0 °C to Room Temperature60-70 °C
Reaction Time Overnight4-6 hours
Work-up Aqueous work-up and extractionAqueous work-up and extraction
Purification Column ChromatographyRecrystallization/Column Chromatography
Expected Yield 70-85%60-75%

Mechanistic Rationale and Troubleshooting

The success of the Gewald reaction and its variations hinges on a few key principles:

  • The Role of the Base: In Stage 1, the base is crucial for the deprotonation of methyl cyanoacetate, initiating the reaction with carbon disulfide. In Stage 2, the base facilitates the intramolecular cyclization. The choice of a strong, non-nucleophilic base like sodium hydride is critical to avoid side reactions.

  • Solvent Selection: Anhydrous polar aprotic solvents like THF and DMF are used to ensure the solubility of the reactants and to prevent quenching of the strong base.

  • Temperature Control: Maintaining the specified temperature ranges is important for controlling the reaction rate and minimizing the formation of byproducts.

Troubleshooting:

  • Low Yield in Stage 1: Ensure all reagents and solvents are anhydrous. The sodium hydride should be fresh and properly washed to remove the protective mineral oil.

  • Incomplete Reaction in Stage 2: The reaction may require a longer reaction time or a slight increase in temperature. Ensure efficient stirring.

  • Purification Challenges: The target molecule is highly functionalized and may require careful optimization of the chromatographic conditions for effective purification.

Conclusion

The described two-stage, modified Gewald reaction provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

Application Notes: One-Pot Synthesis of Functionalized Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and material scientists on efficient one-pot synthetic protocols for producing highly functionalized thiophene derivatives. Thiophene scaffolds are crucial pharmacophores in numerous blockbuster drugs and key components in advanced organic electronic materials.[1][2] Traditional multi-step syntheses are often time-consuming and generate significant waste. In contrast, one-pot methodologies, particularly multicomponent reactions (MCRs), offer a streamlined, atom-economical, and environmentally benign approach to generating molecular complexity.[1][2] This guide focuses on the principles, mechanisms, and practical execution of two cornerstone one-pot syntheses: the Gewald Aminothiophene Synthesis and a representative Multicomponent Reaction (MCR) protocol.

Introduction: The Significance of Thiophenes and One-Pot Syntheses

The thiophene ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery. Its ability to act as a bioisostere for a phenyl group, coupled with its unique electronic properties, has led to its incorporation into a wide array of pharmaceuticals, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[3] Beyond medicine, thiophene-based polymers are at the forefront of organic electronics, finding use in transistors and solar cells.[1]

The increasing demand for diverse thiophene derivatives necessitates synthetic strategies that are both efficient and sustainable.[2] One-pot reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates, represent a paradigm shift in synthetic efficiency. These processes reduce solvent usage, purification steps, and overall reaction time, aligning with the principles of green chemistry. Multicomponent reactions (MCRs), a powerful class of one-pot reactions, are particularly advantageous as they allow for the rapid assembly of complex molecules from three or more simple starting materials.[2][4]

The Gewald Aminothiophene Synthesis: A Classic and Robust MCR

First reported by Karl Gewald in 1966, this reaction has become a universal and highly reliable method for the synthesis of 2-aminothiophenes.[5][6][7] It is a one-pot, three-component reaction involving a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other active methylene nitrile), and elemental sulfur, typically in the presence of a base.[5][8]

Principle and Mechanism

The reaction proceeds through three mechanistically distinct stages within the same pot:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[5][9] The base (e.g., morpholine, triethylamine) deprotonates the α-carbon of the nitrile, which then attacks the carbonyl carbon, ultimately forming a stable α,β-unsaturated nitrile intermediate after dehydration.[5]

  • Sulfur Addition (Michael Addition): Elemental sulfur, activated by the base to form a nucleophilic polysulfide species, adds to the β-carbon of the Knoevenagel adduct.[9]

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the adduct then performs an intramolecular nucleophilic attack on the cyano group, forming a five-membered imine ring.[5][10] This intermediate rapidly tautomerizes to the stable, aromatic 2-aminothiophene product.[5][9]

Gewald_Mechanism cluster_reactants Starting Materials R1COR2 R1-C(=O)-R2 Knoevenagel Knoevenagel Adduct (R1)(R2)C=C(CN)(EWG) R1COR2->Knoevenagel + NC-CH2-EWG (Base-catalyzed Knoevenagel Condensation) NCCH2EWG NC-CH2-EWG NCCH2EWG->Knoevenagel S8 S8 SulfurAdduct Sulfur Adduct Base Base Knoevenagel->SulfurAdduct + S8 (Michael Addition) Cyclized Cyclized Intermediate SulfurAdduct->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Cyclized->Product Tautomerization

Caption: Simplified workflow of the Gewald reaction mechanism.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol provides a standard procedure for synthesizing a tetrasubstituted 2-aminothiophene using conventional heating.

Materials:

  • Butan-2-one (Ketone): 1.44 g (20 mmol)

  • Ethyl cyanoacetate (Active Methylene Nitrile): 2.26 g (20 mmol)

  • Elemental Sulfur: 0.64 g (20 mmol)

  • Morpholine (Base): 1.74 g (20 mmol)

  • Ethanol (Solvent): 30 mL

  • Ice bath, round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (30 mL).

  • Reagent Addition: Add butan-2-one (20 mmol), ethyl cyanoacetate (20 mmol), and elemental sulfur (20 mmol) to the flask.

  • Base Addition (Causality): Cool the mixture in an ice bath. Slowly add morpholine (20 mmol) dropwise. The base is added slowly and with cooling because the initial Knoevenagel condensation is exothermic. Morpholine is a common choice as it is an effective catalyst for the condensation and helps to solubilize the elemental sulfur.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Then, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the resulting solid under vacuum to yield the final product, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.

Troubleshooting Guide
Problem Potential Cause Solution
Low Yield Incomplete reaction.Extend reflux time. Ensure the base is of good quality and added correctly. Microwave irradiation has been shown to improve yields and reduce reaction times.[5]
Product loss during work-up.Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal cold solvent for washing.
Dark, Tarry Product Side reactions due to excessive heat or prolonged reaction time.Reduce reflux temperature or time. Monitor the reaction closely by TLC and stop when the starting material is consumed.
No Reaction Inactive reagents.Use freshly distilled ketone/aldehyde and a high-purity source of sulfur. Ensure the base is not carbonated.

Advanced Multicomponent Synthesis

While the Gewald reaction is a cornerstone, numerous other MCRs have been developed for thiophene synthesis, often catalyzed by metals or Lewis bases.[2] These reactions can provide access to thiophenes with different substitution patterns and functional groups.

Principle: KSCN-Mediated Three-Component Synthesis

A notable example involves the reaction between an ethyl 2-cyano-3-arylacrylate, a dialkyl acetylenedicarboxylate, and potassium thiocyanate (KSCN).[3] This one-pot method is characterized by its mild conditions and tolerance of various functional groups. The proposed mechanism involves the thiocyanate anion (SCN⁻) acting as a sulfur source and a nucleophile that initiates a cascade of Michael additions and cyclization events.[3]

MCR_Workflow start_end start_end process process output output A Combine Starting Materials (Acrylate, Alkyne, KSCN) in Solvent (e.g., MeCN) B Stir at Room Temperature (e.g., 6 hours) A->B Step 1 C Monitor by TLC B->C Step 2 D Reaction Complete C->D Step 3 E Solvent Evaporation (Rotary Evaporator) D->E Work-up F Column Chromatography (Silica Gel) E->F Purification G Characterize Pure Product (NMR, MS, IR) F->G Analysis

Caption: General experimental workflow for a one-pot MCR.

Protocol 2: KSCN-Mediated Synthesis of a Polyfunctionalized Thiophene

This protocol is adapted from a reported procedure for the efficient one-pot synthesis of highly functionalized thiophenes.[3]

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD): 1.0 mmol

  • Ethyl 2-cyano-3-phenylacrylate: 1.0 mmol

  • Potassium thiocyanate (KSCN): 1.0 mmol

  • Acetonitrile (MeCN, Solvent): 10 mL

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Setup: In a 25 mL round-bottom flask with a magnetic stir bar, dissolve the ethyl 2-cyano-3-phenylacrylate (1.0 mmol) and KSCN (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add dimethyl acetylenedicarboxylate (1.0 mmol) to the solution.

  • Reaction (Causality): Stir the resulting mixture vigorously at room temperature for approximately 6 hours. The reaction proceeds under mild, neutral conditions, which is a key advantage of this method, preserving sensitive functional groups.[3] The thiocyanate ion is a soft nucleophile, facilitating the initial Michael addition which triggers the reaction cascade.

  • Work-up: After completion (monitored by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure polyfunctionalized thiophene product.

Comparative Analysis of Protocols

FeatureProtocol 1: Gewald Synthesis Protocol 2: KSCN-Mediated MCR
Product Type 2-AminothiophenesPolyfunctionalized thiophenes (ester, cyano groups)
Key Reagents Carbonyl, Active Methylene Nitrile, SulfurAcrylate, Alkyne, KSCN
Conditions Base-catalyzed, Reflux (can be harsh)Neutral, Room Temperature (Mild)
Advantages Widely applicable, reliable, high yields, uses inexpensive sulfur.[7]Very mild conditions, tolerates diverse functional groups, simple procedure.[3]
Disadvantages Requires heating, base can cause side reactions with sensitive substrates.May have lower yields for some substrates, requires chromatography for purification.[3]
Atom Economy HighHigh

Conclusion and Future Outlook

One-pot syntheses, exemplified by the Gewald reaction and modern MCRs, are indispensable tools for the efficient construction of functionalized thiophenes. They provide rapid access to diverse molecular architectures essential for drug discovery and materials science. The choice of method depends on the desired substitution pattern and the functional group tolerance required. Future developments will likely focus on expanding the scope of MCRs, employing novel and more sustainable catalysts (e.g., biocatalysts or metal-organic frameworks), and adapting these protocols for flow chemistry to enable large-scale, automated synthesis.[4]

References

Application Notes & Protocols for Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Senior Application Scientist in Drug Discovery and Development

This document provides a detailed technical guide on the synthesis, properties, and applications of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide elucidates the causality behind experimental choices and provides robust protocols for its use as a pharmaceutical intermediate.

Introduction: The Strategic Value of a Polysubstituted Thiophene

This compound is a highly functionalized 2-aminothiophene derivative. Its strategic value in pharmaceutical synthesis arises from the dense and specific arrangement of reactive functional groups on the thiophene core. The vicinal amino and cyano groups (at positions 3 and 4) serve as a potent synthon for the construction of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines. This latter scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including kinase inhibitors for oncology.[1][2]

The presence of the methylthio group at position 5 and the methyl carboxylate at position 2 offers additional points for chemical modification, allowing for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This guide will explore the synthesis of this intermediate via the Gewald reaction and its subsequent elaboration into a core pharmaceutical scaffold.

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is critical for safe handling, reaction optimization, and downstream processing.

PropertyValueReference
CAS Number 129332-45-2[3][4]
Molecular Formula C₈H₈N₂O₂S₂[3][4]
Molecular Weight 228.29 g/mol [3][4]
Melting Point 203-207 °C[4]
Appearance Off-white to yellow powder(General observation)
Hazard Codes Xn (Harmful)[4]
Risk Statements R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[4]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[4]
Storage 2-8°C, in a dry, cool, and well-ventilated place[4][5]

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[5][6]

Synthesis of the Intermediate: The Gewald Reaction

The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8][9] This one-pot, multicomponent reaction combines a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst.[7][10]

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[7] This is followed by the nucleophilic addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[7] The use of a base, typically a secondary amine like morpholine or piperidine, is crucial for catalyzing both the initial condensation and facilitating the sulfur addition.[10]

Gewald_Reaction General Mechanism of the Gewald Reaction Reactants Carbonyl Compound + Activated Nitrile + Elemental Sulfur (S8) Knoevenagel Knoevenagel Condensation Product Reactants->Knoevenagel Step 1 Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Sulfur_Addition Sulfur Adduct Knoevenagel->Sulfur_Addition Step 2 Cyclization Thiolate Intermediate Sulfur_Addition->Cyclization Step 3 Product 2-Aminothiophene Cyclization->Product Step 4 (Tautomerization)

Caption: The Gewald reaction workflow.

Protocol: Synthesis of this compound

This protocol is adapted from established principles of the Gewald reaction for synthesizing structurally related thiophenes.

Materials and Reagents:

  • Methyl 2-cyano-3,3-bis(methylthio)acrylate

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Methanol (or Ethanol)

  • Standard laboratory glassware, including a round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) to methanol.

  • Catalyst Addition: While stirring at room temperature, slowly add morpholine (0.5-1.0 eq) to the suspension. The addition is often exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Methanol serves as a polar protic solvent that can dissolve the reactants and intermediates to a sufficient extent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further in an ice bath. The product will often precipitate from the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final, high-purity intermediate.

Application in Pharmaceutical Synthesis: Building the Thieno[3,2-d]pyrimidine Core

The primary utility of this compound lies in its role as a precursor to the thieno[3,2-d]pyrimidine scaffold. The ortho-disposed amino and cyano groups are perfectly positioned to undergo cyclocondensation with a one-carbon electrophile.[11]

This transformation is a cornerstone of heterocyclic synthesis. Reagents like formic acid, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can serve as the one-carbon source, leading to the formation of the fused pyrimidinone ring system.[1][12] The resulting thieno[3,2-d]pyrimidin-4-one is a versatile platform for further derivatization in drug discovery campaigns.

Thienopyrimidine_Synthesis Synthesis of the Thieno[3,2-d]pyrimidine Core Thiophene Methyl 3-amino-4-cyano-5- (methylthio)thiophene-2-carboxylate Intermediate Amidine Intermediate Thiophene->Intermediate C1_Source One-Carbon Source (e.g., DMF-DMA) C1_Source->Intermediate Product Thieno[3,2-d]pyrimidin-4-one Derivative Intermediate->Product Intramolecular Cyclization

Caption: Cyclization to the thienopyrimidine scaffold.

Protocol: Synthesis of a 4-Oxo-thieno[3,2-d]pyrimidine Derivative

This protocol details the cyclization of the title intermediate using DMF-DMA, a common and effective method.[11]

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethanol (or DMF)

  • Microwave reactor (optional, can accelerate the reaction) or standard heating setup

  • Rotary evaporator

Procedure:

  • Initial Reaction: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol in a reaction vessel.

  • Reagent Addition: Add DMF-DMA (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture. This can be done conventionally by refluxing for several hours or more efficiently using microwave irradiation (e.g., 100°C for 15-30 minutes).[11]

    • Expertise Note: Microwave heating often provides rapid, uniform heating, which can significantly reduce reaction times and improve yields by minimizing the formation of degradation byproducts.

  • Intermediate Formation: The reaction initially forms a dimethylaminomethylidene-amino intermediate. This intermediate is often not isolated and is used directly in the next step.

  • Cyclization: Upon continued heating, the intermediate undergoes intramolecular cyclization. The amino group attacks the cyano group, which has been activated, leading to the formation of the six-membered pyrimidine ring.

  • Isolation: After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can then be purified, typically by recrystallization or column chromatography, to yield the desired thieno[3,2-d]pyrimidin-4-one.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis via the robust Gewald reaction and its facile conversion into the pharmaceutically relevant thieno[3,2-d]pyrimidine core make it an invaluable intermediate for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this versatile building block in the quest for novel therapeutics.

References

Application Notes & Protocols: Strategic Use of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The dysregulation of protein kinase signaling is a fundamental driver of numerous human diseases, most notably cancer.[1] The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, closely mimicking the purine structure of ATP and serving as a versatile framework for potent and selective kinase inhibitors.[2][3] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate , a highly functionalized and versatile starting material, for the efficient construction of this critical pharmacophore. We will detail the synthesis of the core structure and its subsequent elaboration into advanced kinase inhibitors, with a focus on inhibitors of the PI3K/AKT/mTOR pathway. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

The Starting Material: A Versatile Building Block

This compound is an ideal precursor for thieno[2,3-d]pyrimidine synthesis. Its structure contains a vicinal amino-nitrile functionality, which is primed for cyclization reactions to form the fused pyrimidine ring. The ester and methylthio groups provide additional handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This aminothiophene derivative is typically synthesized via the Gewald multicomponent reaction, a robust and efficient method for assembling polysubstituted thiophenes.[4][5]

Table 1: Physicochemical Properties of the Starting Material

PropertyValue
Compound Name This compound
CAS Number 129332-45-2[6]
Molecular Formula C₈H₈N₂O₂S₂[6]
Molecular Weight 228.29 g/mol [6]
Melting Point 203-207 °C[6]
Appearance Off-white to yellow crystalline solid
Storage 2-8°C, protect from light and moisture[6]

Core Synthesis Strategy: From Thiophene to Thieno[2,3-d]pyrimidine

The primary synthetic transformation involves the cyclocondensation of the aminothiophene with a one-carbon synthon to construct the pyrimidine ring. Reagents like formamidine, urea, or guanidine are commonly employed for this purpose. The reaction with guanidine is particularly valuable as it directly installs an amino group at the 4-position of the thienopyrimidine core, a key interaction point for many kinase inhibitors.

G start Methyl 3-amino-4-cyano-5- (methylthio)thiophene-2-carboxylate core 4-Amino-5-cyano-6-(methylthio) thieno[2,3-d]pyrimidin-2(1H)-one (Thienopyrimidine Core) start->core Guanidine Cyclization inhibitor Functionalized Kinase Inhibitor (e.g., PI3K Inhibitor) core->inhibitor Multi-step Elaboration (Halogenation, Coupling, etc.)

Caption: General workflow for kinase inhibitor synthesis.

This protocol describes the cyclization of the starting aminothiophene with guanidine hydrochloride to form the foundational thienopyrimidine core. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and tautomerization.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (2.0 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add guanidine hydrochloride (2.0 eq) and stir at room temperature for 30 minutes to liberate the free guanidine base.[7]

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Acidify the mixture carefully with dilute hydrochloric acid (1M HCl) to a pH of ~6-7.

  • Filter the resulting solid precipitate, wash with cold water, followed by a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired thienopyrimidine core product.

Purification & Characterization:

  • The crude product can be recrystallized from a suitable solvent like DMF/water or ethanol if necessary.

  • Expected ¹H NMR: Look for characteristic peaks corresponding to the amino protons and the absence of the methyl ester singlet from the starting material.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (M+H⁺).

Application in PI3K Inhibitor Synthesis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in cancer.[8] Thienopyrimidine derivatives have been successfully developed as potent PI3K inhibitors, with some advancing to clinical trials.[2][9] The synthesized core can be elaborated into highly potent inhibitors through a series of functionalization steps.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Growth Cell Growth & Proliferation mTOR->Growth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

This multi-step protocol is adapted from established syntheses of PI3K inhibitors and demonstrates how to install key pharmacophoric features.[8][9] The strategy involves converting the 4-amino group (or a related 4-oxo intermediate) into a reactive leaving group (e.g., a halide) to enable cross-coupling reactions.

2a: Chlorination of the 4-Position

  • Rationale: Converting the 4-oxo/hydroxy group (present after initial cyclization) to a 4-chloro group creates an electrophilic site for subsequent nucleophilic substitution or cross-coupling reactions.

  • Procedure:

    • Suspend the thienopyrimidine core (1.0 eq) in phosphorus oxychloride (POCl₃, ~10-15 vol).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 100-110°C) for 3-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to obtain the 4-chloro-thienopyrimidine intermediate.

2b: Suzuki Cross-Coupling for Aryl Group Installation

  • Rationale: The Suzuki coupling is a powerful and versatile reaction for forming carbon-carbon bonds. It is used here to attach a substituted aryl or heteroaryl group, a common feature in kinase inhibitors that often occupies the hydrophobic region of the ATP-binding pocket.

  • Materials:

    • 4-Chloro-thienopyrimidine intermediate (1.0 eq)

    • Arylboronic acid or ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Procedure:

    • In a reaction vessel, combine the 4-chloro-thienopyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography to yield the targeted kinase inhibitor.

Table 2: Representative PI3K Inhibitory Activity

The following data, adapted from the literature, illustrates the potency of thienopyrimidine derivatives synthesized through similar routes.[8][9]

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity (mTOR/PI3Kα)
6g 1.8212>117-fold
6k 2.5390>156-fold

Data from J. Med. Chem. literature demonstrating the high potency and selectivity achievable with this scaffold.[8][9]

Conclusion

This compound is a high-value starting material for the synthesis of kinase inhibitors. Its inherent functionality allows for the direct and efficient construction of the thieno[2,3-d]pyrimidine core. Subsequent, well-established synthetic methodologies, such as halogenation and palladium-catalyzed cross-coupling, enable the systematic exploration of structure-activity relationships, leading to the discovery of potent and selective inhibitors for critical oncology targets like PI3K. The protocols and strategies outlined in this document provide a robust foundation for researchers engaged in the design and synthesis of next-generation kinase-targeted therapeutics.

References

Unlocking a Privileged Scaffold: Application Notes and Protocols for the Derivatization of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Core - A Cornerstone in Medicinal Chemistry

The thiophene ring is a preeminent scaffold in the landscape of medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2][3] Its structural resemblance to a phenyl ring allows it to act as a bioisostere, yet the presence of the sulfur heteroatom imparts a unique electronic distribution and metabolic profile, often enhancing interactions with biological targets.[4] Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] This has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs, solidifying its status as a "privileged pharmacophore."[2][3][8]

Within this important class of heterocycles, polysubstituted 2-aminothiophenes are particularly valuable synthetic intermediates.[6] The strategic placement of amino, cyano, and ester functionalities provides multiple reactive handles for chemical elaboration, enabling the construction of diverse molecular architectures. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a prime example of such a versatile building block. Its densely functionalized core is an ideal starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

This comprehensive guide provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on reactions that are highly relevant to modern drug discovery campaigns. We will delve into the chemical rationale behind these transformations and provide step-by-step methodologies to empower researchers in their quest for new medicines.

Strategic Derivatization Pathways

The reactivity of this compound is primarily centered around the nucleophilic 3-amino group and its ortho relationship to the cyano and ester groups. These functionalities can be exploited for a variety of chemical transformations, most notably N-acylation, diazotization followed by coupling reactions, and cyclocondensation to form fused heterocyclic systems.

I. N-Acylation: Introducing Molecular Diversity

The introduction of an acyl group onto the 3-amino position is a fundamental strategy for exploring the structure-activity relationship (SAR) of this thiophene scaffold. This modification can influence the molecule's solubility, hydrogen bonding capacity, and overall conformation, thereby modulating its biological activity.

Scientific Rationale

N-acylation of primary aromatic amines is a robust and well-established reaction.[9] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. A base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[10]

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Thiophene Methyl 3-amino-4-cyano-5- (methylthio)thiophene-2-carboxylate ReactionVessel Reaction at 0 °C to RT Thiophene->ReactionVessel AcylatingAgent Acyl Chloride or Anhydride (e.g., Acetyl Chloride) AcylatingAgent->ReactionVessel Base Base (e.g., Pyridine, Triethylamine) Base->ReactionVessel Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench 1. Reaction Completion Extract Extraction Quench->Extract 2. Phase Separation Purify Purification (Recrystallization or Chromatography) Extract->Purify 3. Isolation Product N-Acylated Thiophene Derivative Purify->Product 4. Final Product

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a general method for the N-acylation of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for different acylating agents.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or anhydride (1.1 - 1.2 eq)

  • Pyridine or Triethylamine (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (pyridine or triethylamine) to the stirred solution.

  • Add the acylating agent dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Acylating AgentBaseSolventTypical Yield (%)Reference
Acetyl ChloridePyridineDCM85-95[11]
Benzoyl ChlorideTriethylamineTHF80-90[10]
Acetic Anhydride-Acetic Acid90-98[9]
Table 1: Representative conditions for N-acylation of aromatic amines. Yields are based on analogous reactions and may vary for the target substrate.

II. Diazotization and Azo Coupling: Crafting Chromophores and Bioactive Molecules

Diazotization of the 3-amino group to form a diazonium salt opens up a plethora of synthetic possibilities.[12] These highly reactive intermediates can undergo various transformations, including Sandmeyer-type reactions to introduce a range of substituents, or coupling with electron-rich aromatic compounds to form vibrantly colored azo compounds, which themselves can possess interesting biological activities.

Scientific Rationale

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[13][14] The resulting diazonium salt is often unstable and is used immediately in the subsequent reaction. In azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aniline, to form an azo-linked dimer.

Diazotization_Coupling cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Thiophene Aminothiophene Conditions_D 0-5 °C Thiophene->Conditions_D Reagents_D NaNO₂, HCl (aq) Reagents_D->Conditions_D Diazonium Thiophene Diazonium Salt (in situ) Conditions_D->Diazonium Conditions_C 0-5 °C, Basic pH Diazonium->Conditions_C CouplingPartner Electron-Rich Arene (e.g., Phenol, Aniline) CouplingPartner->Conditions_C AzoProduct Azo-Coupled Product Conditions_C->AzoProduct

Experimental Protocol: General Procedure for Diazotization and Azo Coupling

Caution: Diazonium salts can be explosive when isolated in a dry state. These reactions should be carried out with appropriate safety precautions, including the use of a blast shield.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Electron-rich coupling partner (e.g., phenol, N,N-dimethylaniline) (1.0 eq)

  • Sodium Hydroxide or Sodium Acetate

  • Ice, Water

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Suspend this compound in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature between 0 and 5 °C.

    • Stir the mixture for an additional 20-30 minutes at this temperature. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Azo Coupling:

    • In a separate flask, dissolve the coupling partner in an aqueous solution of sodium hydroxide (for phenols) or an acidic solution (for anilines) and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining the low temperature.

    • Adjust the pH of the reaction mixture as needed (alkaline for phenols, slightly acidic for anilines) to facilitate the coupling reaction.

    • Stir the reaction mixture for 1-3 hours at 0-5 °C. The formation of a colored precipitate indicates product formation.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization.

Coupling PartnerReaction ConditionsExpected ProductReference
Phenol0-5 °C, NaOH (aq)Hydroxy-substituted azo dye
N,N-Dimethylaniline0-5 °C, CH₃COONa (aq)Dimethylamino-substituted azo dye
Table 2: Representative conditions for azo coupling reactions.

III. Cyclocondensation to Thieno[2,3-d]pyrimidines: Building Bioactive Heterocycles

The ortho-amino-cyano functionality of the thiophene core is a classic precursor for the construction of fused pyrimidine rings, leading to the formation of thieno[2,3-d]pyrimidines. This heterocyclic system is of immense interest in drug discovery, with derivatives exhibiting potent activities as kinase inhibitors, anticancer agents, and antimicrobials.[1][2]

Scientific Rationale

The synthesis of the thieno[2,3-d]pyrimidine core from 2-amino-3-cyanothiophenes can be achieved through cyclocondensation with various one-carbon synthons. For instance, heating with formamide provides a direct route to 4-aminothieno[2,3-d]pyrimidines.[3] The reaction is believed to proceed via initial formation of a formamidine intermediate, followed by intramolecular cyclization onto the cyano group. Alternatively, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a dimethylaminomethyleneamino intermediate, which can then be cyclized with an amine or hydrazine to introduce further diversity at the 4-position of the pyrimidine ring.[4][5]

Thienopyrimidine_Synthesis cluster_pathway1 Pathway A cluster_pathway2 Pathway B Thiophene Methyl 3-amino-4-cyano-5- (methylthio)thiophene-2-carboxylate Formamide Formamide Heat1 Heat (Microwave or Conventional) Product1 4-Aminothieno[2,3-d]pyrimidine DMFDMA DMF-DMA Heat2 Heat Intermediate Formamidine Intermediate Amine R-NH₂ Heat3 Heat Product2 4-(Substituted-amino)- thieno[2,3-d]pyrimidine

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidines

A. One-step synthesis with Formamide

Materials:

  • This compound (1.0 eq)

  • Formamide (large excess)

  • Microwave reactor or conventional heating setup with a condenser

Procedure:

  • Place this compound and a large excess of formamide in a microwave reactor vial or a round-bottom flask.

  • Microwave heating: Heat the mixture to 180-200 °C for 15-30 minutes.

  • Conventional heating: Heat the mixture under reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or DMF/water.

B. Two-step synthesis via DMF-DMA adduct

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)

  • Substituted amine or hydrazine (1.2 eq)

  • Ethanol or Acetic Acid

Procedure:

  • Formation of the formamidine intermediate:

    • Heat a mixture of this compound and DMF-DMA at reflux for 2-4 hours.

    • Cool the reaction mixture and evaporate the excess DMF-DMA under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude intermediate in ethanol or acetic acid.

    • Add the desired amine or hydrazine to the solution.

    • Heat the mixture at reflux for 4-12 hours until TLC indicates the consumption of the intermediate.

    • Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

C1 SynthonReagent 2ConditionsProduct TypeTypical Yield (%)Reference
Formamide-190 °C, 4-6 h4-Aminothieno[2,3-d]pyrimidine60-75[1][3]
Urea-180 °C, 4 hThieno[2,3-d]pyrimidin-4-one65-75[1]
DMF-DMAAnilineReflux, 6 h4-(Phenylamino)thieno[2,3-d]pyrimidine70-85[2][4]
Table 3: Conditions for the synthesis of thieno[2,3-d]pyrimidine derivatives from 2-amino-3-cyanothiophenes.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds in drug discovery. The protocols outlined in this guide for N-acylation, diazotization/azo coupling, and cyclocondensation to thieno[2,3-d]pyrimidines provide a robust starting point for the generation of diverse chemical libraries. By systematically exploring the chemical space around this privileged thiophene scaffold, researchers can unlock new therapeutic opportunities and contribute to the development of the next generation of medicines. The provided methodologies, grounded in established chemical principles, are designed to be adaptable and serve as a practical resource for scientists in the pharmaceutical and academic sectors.

References

Introduction: The Privileged Thieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Thieno[2,3-d]pyrimidines: Protocols and Mechanistic Insights

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry and drug development. Structurally, it can be considered a bioisostere of purine, the fundamental building block of nucleic acids like DNA and RNA.[1] This structural analogy allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by mimicking natural purine-based ligands.

This unique scaffold has been successfully incorporated into molecules exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Notably, derivatives have been developed as inhibitors of various protein kinases, such as VEGFR-2, PI3K, and FLT3, which are critical targets in oncology.[2][3][4][5] The versatility and therapeutic potential of this scaffold underscore the importance of robust and efficient synthetic methodologies for its construction and derivatization.

This guide provides a detailed overview of the primary synthetic strategies for accessing the thieno[2,3-d]pyrimidine core, with a focus on the underlying mechanisms and practical, field-proven protocols for researchers and drug development professionals.

Pillar 1: The Gewald Reaction - A Cornerstone in Thiophene Synthesis

The most prevalent and versatile route to thieno[2,3-d]pyrimidines commences with the construction of a polysubstituted 2-aminothiophene ring. The Gewald reaction, a multicomponent condensation, stands as the preeminent method for this transformation.[6]

Causality Behind the Method: The power of the Gewald reaction lies in its convergence. It efficiently brings together three simple, readily available components—a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur—in a single pot to generate the highly functionalized 2-aminothiophene intermediate.[3][6] This intermediate is perfectly primed for subsequent annulation to form the pyrimidine ring.

Mechanism of the Gewald Reaction

The reaction proceeds through a well-elucidated sequence:

  • Knoevenagel Condensation: The process begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[6]

  • Michael Addition of Sulfur: The elemental sulfur (often in its S₈ crown form) is attacked by the enolate of the nitrile, followed by a Michael-type addition of the resulting thiolate to another molecule of the unsaturated nitrile. However, a more accepted pathway involves the formation of a sulfur-adduct with the active methylene compound, which then reacts with the carbonyl.

  • Cyclization and Tautomerization: The key sulfur-containing intermediate undergoes an intramolecular cyclization, attacking the nitrile group. Subsequent tautomerization leads to the final, stable 2-aminothiophene product.[6]

Gewald_Mechanism cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S₈) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Base (e.g., Morpholine) Intermediate1->Sulfur_Addition Tautomerization Tautomerization Sulfur_Addition->Tautomerization Product 2-Aminothiophene Intermediate Tautomerization->Product

Caption: The Gewald Reaction Workflow.

Pillar 2: Annulation of the Pyrimidine Ring

With the 2-aminothiophene intermediate in hand, the next critical phase is the construction of the fused pyrimidine ring. Several reliable methods exist, with the choice of reagent dictating the substitution pattern on the final heterocyclic system.

Strategy A: Cyclization with Formamide or Formic Acid

Reacting the 2-aminothiophene-3-carbonitrile or 3-carboxamide intermediate with formamide or formic acid is a direct and common method to produce thieno[2,3-d]pyrimidin-4(3H)-one.

  • Causality: Formamide serves as both a reactant and a high-boiling solvent. Upon heating, it provides the single carbon atom (which becomes C4 of the pyrimidine ring) required for cyclization. The reaction proceeds via an initial N-formylation of the 2-amino group, followed by an intramolecular cyclization onto the nitrile or amide at the C3 position.

Strategy B: The Dimroth Rearrangement Route

For the synthesis of 4-aminothieno[2,3-d]pyrimidines, a powerful approach involves an initial reaction followed by a Dimroth rearrangement.

  • Intermediate Formation: The 2-amino-3-cyanothiophene is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step forms an N,N-dimethylformaminidine intermediate.[7]

  • Cyclization and Rearrangement: This intermediate is then heated with a primary amine (e.g., various anilines). The reaction proceeds via a cyclization-rearrangement cascade known as the Dimroth rearrangement, yielding the corresponding N-substituted-4-aminothieno[2,3-d]pyrimidine. This method offers excellent control over the substituent at the 4-position.[7]

Synthesis_Workflow cluster_cyclization Pyrimidine Ring Annulation Start Ketone + Active Methylene Nitrile + Sulfur Gewald Gewald Reaction Start->Gewald Base catalyst Intermediate Key Intermediate: 2-Aminothiophene-3-carbonitrile Gewald->Intermediate RouteA Route A: Thienopyrimidin-4-one Intermediate->RouteA Formamide or Formic Acid RouteB Route B: 4-Aminothienopyrimidine Intermediate->RouteB 1. DMF-DMA 2. R-NH₂ (Dimroth) ProductA Thieno[2,3-d]pyrimidin-4(3H)-one RouteA->ProductA ProductB 4-Substituted-amino- thieno[2,3-d]pyrimidine RouteB->ProductB Modification Further Functionalization (e.g., Chlorination -> Substitution) ProductA->Modification

Caption: General Synthetic Workflow for Thieno[2,3-d]pyrimidines.

Pillar 3: Post-Synthetic Functionalization

A common and highly effective strategy for creating diverse libraries of compounds for structure-activity relationship (SAR) studies involves the post-synthetic modification of the thieno[2,3-d]pyrimidine core.[8]

  • Chlorination and Nucleophilic Substitution: The thieno[2,3-d]pyrimidin-4(3H)-one can be readily converted to the more reactive 4-chlorothieno[2,3-d]pyrimidine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][9] The chlorine atom at the 4-position is an excellent leaving group and is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of 4-substituted derivatives.[8][9]

Application Notes & Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Intermediate)

This protocol describes the synthesis of a common 2-aminothiophene intermediate starting from cyclohexanone.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base catalyst)

  • Ethanol (solvent)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (80 mL).

  • Stir the mixture at room temperature and add elemental sulfur (0.1 mol) in one portion.

  • To this stirred suspension, add morpholine (0.1 mol) dropwise over 15-20 minutes. An exothermic reaction may be observed.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with water to remove any residual morpholine.

  • Dry the solid product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the previously synthesized intermediate to form the thieno[2,3-d]pyrimidinone core.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)

  • Formamide

Procedure:

  • Place the 2-aminothiophene intermediate (0.05 mol) in a 100 mL round-bottom flask.

  • Add an excess of formamide (40 mL).

  • Heat the mixture at 180-190 °C for 4-5 hours under a nitrogen atmosphere. Use a reflux condenser.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A solid product will often precipitate.

  • Pour the cooled mixture into a beaker of cold water (200 mL) and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the desired thienopyrimidinone.

Applications in Drug Discovery: A Snapshot

The thieno[2,3-d]pyrimidine scaffold is a key component in numerous compounds evaluated for therapeutic applications. The table below summarizes a selection of derivatives and their biological targets.

Compound Class/DerivativeBiological TargetReported Activity/ApplicationReference(s)
4-Anilino-thieno[2,3-d]pyrimidinesVEGFR-2Potent inhibition of vascular endothelial growth factor receptor 2, showing anti-angiogenic and anticancer potential.[5]
4-Morpholino-thieno[2,3-d]pyrimidinesPI3K (Phosphoinositide 3-kinase)Inhibition of PI3K isoforms, demonstrating significant antiproliferative activity against various cancer cell lines.[3]
Substituted thieno[2,3-d]pyrimidinesFLT3 KinaseInhibition of FMS-like tyrosine kinase 3, a target in acute myeloid leukemia.[4]
Thieno[2,3-d]pyrimidine sulfonamidesAnticancer (MCF-7 cells)Exhibited potent in vitro anticancer activity against human breast cancer cell lines, in some cases exceeding the reference drug Doxorubicin.[10]
2-Aryl-thieno[2,3-d]pyrimidin-4-onesPDE4 (Phosphodiesterase 4)Designed as potential inhibitors of PDE4, which has implications for treating inflammatory diseases.[11]

Conclusion

The synthesis of thieno[2,3-d]pyrimidines is a well-established field, yet one that continues to evolve. The strategies outlined in this guide, particularly the robust Gewald reaction followed by various pyrimidine annulation techniques, provide a reliable and versatile toolbox for medicinal chemists. The ability to generate diverse libraries of these compounds through late-stage functionalization ensures that the thieno[2,3-d]pyrimidine scaffold will remain a privileged and fruitful starting point for the discovery of new therapeutic agents for years to come.

References

Application Notes and Protocols: Heterocyclic Scaffolds as Foundational Building Blocks in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic chemistry forms the bedrock of modern medicinal chemistry and materials science. The strategic incorporation of heteroatoms into cyclic structures imparts unique physicochemical properties that are frequently exploited to optimize biological activity, tune electronic properties, and enhance material performance. This guide provides an in-depth exploration of several key aromatic heterocycles—Pyridine, Pyrrole, and Thiophene—in their role as fundamental building blocks for complex molecular design. We move beyond simple definitions to dissect the underlying principles of their reactivity and synthetic logic. This document provides field-proven insights, detailed experimental protocols, and a robust framework for leveraging these scaffolds in drug discovery and materials development.

The Strategic Importance of Heterocyclic Building Blocks

Heterocyclic compounds are cyclic structures containing at least one heteroatom (most commonly nitrogen, oxygen, or sulfur) within their ring system.[1] Their significance cannot be overstated; a vast majority of FDA-approved drugs and biologically active natural products feature a heterocyclic core.[2][3] The concept of a "building block" in this context refers to a stable, well-characterized heterocyclic core that serves as a starting point for the synthesis of more complex derivatives.

The utility of a heterocycle as a building block is dictated by several factors:

  • Electronic Nature: The heteroatom and its lone pair electrons profoundly influence the electron density of the ring, dictating its susceptibility to electrophilic or nucleophilic attack.

  • Reactivity Handles: The intrinsic reactivity of the ring positions, or the ability to pre-install functional groups (like halogens), provides sites for subsequent chemical modifications.

  • Physicochemical Properties: The heteroatom introduces polarity and the potential for hydrogen bonding, which can significantly impact a molecule's solubility, membrane permeability, and protein-binding interactions—key parameters in drug design.[2]

This guide will focus on three ubiquitous aromatic heterocycles that exemplify these principles.

Pyridine: The Electron-Deficient Aromatic Core

Pyridine is a six-membered aromatic heterocycle structurally analogous to benzene, with one CH group replaced by a nitrogen atom.[1] This seemingly simple substitution has profound chemical consequences, making pyridine a cornerstone of pharmaceutical and agrochemical synthesis.[3][4]

Expertise & Experience: The Causality Behind Pyridine's Reactivity

The core of pyridine's utility stems from the electronegativity of the nitrogen atom. This has two primary effects:

  • Electron-Deficient (π-Deficient) Ring: The nitrogen atom withdraws electron density from the carbon atoms of the ring, making pyridine less susceptible to electrophilic aromatic substitution than benzene. When such reactions do occur, they are sluggish and typically require harsh conditions, directing the incoming electrophile to the C-3 position.[2][5]

  • Nucleophilic and Basic Nitrogen: The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system.[1] This makes the nitrogen atom available for protonation (imparting basicity) and reactions with electrophiles, such as alkyl halides, to form pyridinium salts.[5]

This dual nature is the key to its strategic use. Chemists can exploit the nucleophilic nitrogen or target the electron-deficient ring for nucleophilic substitution, which preferentially occurs at the C-2 and C-4 positions.[2] This predictable reactivity makes pyridine an exceptionally versatile building block.

Application Note: The Hantzsch Dihydropyridine Synthesis

One of the most classic and reliable methods for constructing the pyridine ring from acyclic precursors is the Hantzsch synthesis.[4] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[4] The resulting dihydropyridine can then be oxidized to the corresponding aromatic pyridine. This method is highly valued for its efficiency and ability to generate highly substituted pyridines, which are prevalent in pharmaceuticals like the calcium channel blocker Nifedipine.[4]

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Aromatization reagents Assemble Reagents: - Aldehyde (e.g., Benzaldehyde) - β-Ketoester (e.g., Ethyl Acetoacetate) - Ammonia Source (e.g., NH4OH) mix Combine Reagents in Solvent reagents->mix 1. solvent Choose Solvent (e.g., Ethanol) solvent->mix reflux Heat Mixture to Reflux (e.g., 2-4 hours) mix->reflux 2. monitor Monitor Reaction (via TLC) reflux->monitor 3. cool Cool to Room Temp. monitor->cool 4. precipitate Induce Precipitation (e.g., add water/cool in ice bath) cool->precipitate 5. filter Filter Solid Product precipitate->filter 6. wash Wash with Cold Solvent filter->wash recrystallize Recrystallize Dihydropyridine wash->recrystallize 7. oxidize Oxidize to Pyridine (e.g., with HNO3 or DDQ) recrystallize->oxidize 8. final_purify Final Purification (e.g., Column Chromatography) oxidize->final_purify 9.

Caption: Workflow for the synthesis and isolation of a pyridine derivative via the Hantzsch reaction.

Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes a classic Hantzsch synthesis. The resulting dihydropyridine scaffold is the core of many calcium channel blockers.

Materials & Equipment:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Aqueous ammonia (25%, ~2 mL)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Stir plate and magnetic stir bar

  • TLC plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 100 mL round-bottom flask, add ethanol (20 mL), benzaldehyde (1.06 g, 1.0 eq), and ethyl acetoacetate (2.60 g, 2.0 eq).

  • Add a magnetic stir bar and begin stirring the mixture.

  • Slowly add aqueous ammonia (~2 mL) to the flask. The addition is exothermic.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 3 hours.

  • Monitor the reaction progress by TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water with stirring. A yellow solid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold water (2x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product in a vacuum oven.

Self-Validation & Characterization:

  • Yield: Typically 80-90%.

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 156-158 °C.

  • Confirmation: The structure can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

ParameterTheoretical ValueTypical Experimental Outcome
Molar Mass329.39 g/mol N/A
Yield3.29 g2.63 - 2.96 g (80-90%)
Melting PointN/A156-158 °C
Purity (by NMR)>98%>95% after recrystallization

Pyrrole: The Electron-Rich Nucleophilic Scaffold

Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom.[6] It is a fundamental component of many critical biological molecules, including heme, chlorophyll, and vitamin B12.[6][7] This biological prevalence has made it a highly attractive building block in medicinal chemistry.[8]

Expertise & Experience: Understanding Pyrrole's Reactivity

Unlike pyridine, the lone pair on the pyrrole nitrogen atom is integral to the aromatic system. To achieve an aromatic sextet of π-electrons (satisfying Hückel's 4n+2 rule), the nitrogen atom becomes sp² hybridized and its lone pair occupies a p-orbital, delocalizing into the ring.[1][8]

This delocalization has two major consequences:

  • Electron-Rich (π-Excessive) Ring: The ring has a high electron density, making it exceptionally reactive towards electrophiles—much more so than benzene. Electrophilic substitution occurs preferentially at the C-2 position.

  • Non-Basic Nitrogen: The nitrogen lone pair is unavailable for protonation, meaning pyrrole is not basic.[8] In fact, the N-H proton is slightly acidic and can be removed by a strong base.

This electron-rich nature is the key to its synthetic utility, allowing for a wide range of functionalization reactions that would be difficult with less reactive aromatics.

Application Note: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most direct and versatile method for preparing substituted pyrroles.[6][7] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9] The reaction is typically acid-catalyzed and proceeds via a dehydrative cyclization. Its reliability and tolerance for a wide variety of substituents on both the dicarbonyl and amine components make it a go-to method in synthetic campaigns.[7]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + R-NH2 step1 Nucleophilic Attack (Amine on Carbonyl) start->step1 [H+] catalyst hemiaminal Hemiaminal Intermediate step1->hemiaminal step2 Second Nucleophilic Attack (N on second C=O) hemiaminal->step2 cyclic_hemiaminal Cyclic Intermediate step2->cyclic_hemiaminal step3 Dehydration (Loss of 2 H2O) cyclic_hemiaminal->step3 product Substituted Pyrrole step3->product

Caption: Simplified mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.

Protocol: Synthesis of 1-benzyl-2,5-dimethylpyrrole

This protocol demonstrates a straightforward Paal-Knorr synthesis under solvent-free, acid-catalyzed conditions.

Materials & Equipment:

  • Acetonylacetone (2,5-hexanedione) (1.14 g, 10 mmol)

  • Benzylamine (1.07 g, 10 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.095 g, 0.5 mmol, 5 mol%)

  • Small reaction vial with a screw cap

  • Stir plate with heating

  • Magnetic stir bar

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • In a small vial, combine acetonylacetone (1.14 g, 1.0 eq), benzylamine (1.07 g, 1.0 eq), and p-TSA (0.095 g, 0.05 eq).

  • Add a magnetic stir bar, seal the vial, and place it on a preheated stir plate at 80 °C.

  • Stir the mixture for 1-2 hours. The reaction mixture will become darker.

  • Monitor the reaction by TLC (Eluent: 9:1 Hexane/Ethyl Acetate).

  • After completion, cool the mixture to room temperature.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Purify the product directly by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Self-Validation & Characterization:

  • Yield: Typically >90%.

  • Appearance: Colorless to pale yellow oil.

  • Confirmation: The structure is confirmed by spectroscopic methods. The disappearance of the carbonyl stretch in the IR spectrum and the appearance of characteristic aromatic and alkyl proton signals in the ¹H NMR spectrum are key indicators.

ParameterTheoretical ValueTypical Experimental Outcome
Molar Mass185.26 g/mol N/A
Yield1.85 g1.67 - 1.76 g (90-95%)
Boiling PointN/AN/A (Purified by chromatography)
Purity (by GC-MS)>98%>97%

Thiophene: The Versatile Benzene Bioisostere

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[10] Discovered as a contaminant in coal tar benzene, it shares many physical and chemical properties with benzene.[10] This similarity has led to its widespread use as a bioisostere—a chemical substitute—for a phenyl ring in drug design, often improving potency or pharmacokinetic properties.[11][12] It is also a critical building block for organic electronic materials like polythiophenes.[11]

Expertise & Experience: The Synthetic Logic of Thiophene

Like pyrrole, the thiophene ring is aromatic and electron-rich, though its aromaticity is considered less pronounced than that of benzene.[10] The sulfur atom participates in the aromatic system by donating one electron pair to the π-cloud. It is more reactive than benzene in electrophilic aromatic substitution, which occurs primarily at the C-2 position. The C-H bonds of thiophene are also relatively acidic, allowing for deprotonation with strong bases (e.g., n-BuLi) to form thienyllithium reagents, which are powerful nucleophiles for forming new carbon-carbon bonds.[11] This predictable C-2 functionalization is a cornerstone of its use as a synthetic building block.[13]

Application Note: The Gewald Aminothiophene Synthesis

A particularly powerful method for constructing highly functionalized thiophenes is the Gewald synthesis.[10] This reaction combines an α-methylene ketone, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[10] The one-pot procedure delivers a 2-aminothiophene, a scaffold that is a valuable precursor for many pharmaceuticals and dyes. The ready availability of the starting materials and the operational simplicity make this a highly efficient transformation.

Gewald_Workflow start Combine Ketone, Nitrile, Sulfur, and Base in Solvent step1 Knoevenagel Condensation (Formation of Olefin) start->step1 step2 Michael Addition of Sulfur step1->step2 Intermediate A step3 Cyclization & Tautomerization step2->step3 Intermediate B workup Reaction Quench & Extraction step3->workup purify Purification (Recrystallization or Chromatography) workup->purify product 2-Aminothiophene Product purify->product

Caption: Key stages in the one-pot Gewald synthesis of a 2-aminothiophene.

Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol provides a representative example of the Gewald reaction.

Materials & Equipment:

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • 2-Butanone (Methyl ethyl ketone) (0.72 g, 10 mmol)

  • Elemental sulfur (0.32 g, 10 mmol)

  • Morpholine (base) (0.87 g, 10 mmol)

  • Ethanol (30 mL)

  • Round-bottom flask with reflux condenser

  • Stir plate with heating

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, combine ethanol (30 mL), ethyl cyanoacetate (1.13 g), 2-butanone (0.72 g), and elemental sulfur (0.32 g).

  • Add a stir bar and begin stirring.

  • Carefully add morpholine (0.87 g) to the mixture.

  • Attach a reflux condenser and gently heat the mixture to 50-60 °C for 2 hours.

  • Monitor the reaction via TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum.

Self-Validation & Characterization:

  • Yield: Typically 70-85%.

  • Appearance: Off-white to yellow solid.

  • Melting Point: 103-105 °C.

  • Confirmation: The presence of the primary amine group can be confirmed by the characteristic N-H stretches in the IR spectrum. ¹H NMR will show the absence of the α-methylene protons from the starting ketone and the appearance of a broad singlet for the -NH₂ protons.

ParameterTheoretical ValueTypical Experimental Outcome
Molar Mass199.28 g/mol N/A
Yield1.99 g1.39 - 1.69 g (70-85%)
Melting PointN/A103-105 °C
Purity (by HPLC)>98%>96% after recrystallization

Conclusion

Pyridine, pyrrole, and thiophene are not merely simple organic molecules; they are sophisticated chemical tools. Their distinct electronic structures and predictable reactivity patterns provide chemists with a powerful and versatile toolkit for the construction of complex molecular architectures. Understanding the fundamental principles that govern their behavior—the electron-withdrawing nature of pyridine's nitrogen, the electron-donating capacity of pyrrole's nitrogen, and the bioisosteric relationship of thiophene to benzene—is essential for rational design in drug discovery and materials science. The protocols detailed herein represent robust, classic transformations that continue to be foundational in both academic and industrial research, underscoring the enduring legacy and future potential of these essential heterocyclic building blocks.

References

Application Notes and Protocols: Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, particularly those containing the thiophene scaffold, have emerged as a privileged class of molecules in the design of new fungicides, herbicides, and insecticides.[1][2] Among the myriad of thiophene-based building blocks, methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate stands out as a highly functionalized and versatile intermediate. Its unique arrangement of amino, cyano, ester, and methylthio groups provides multiple reactive sites for chemical elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening. This guide provides an in-depth exploration of this compound, from its synthesis to its application as a precursor for next-generation agrochemicals, complete with detailed experimental protocols for researchers in the field.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in a drug discovery and development pipeline. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 129332-45-2[3]
Molecular Formula C₈H₈N₂O₂S₂[3]
Molecular Weight 228.29 g/mol [3]
Appearance Cream-colored powderCustomarily observed
Melting Point 203-207 °CData from supplier

Part 1: Synthesis of the Core Intermediate

The synthesis of polysubstituted 2-aminothiophenes is most effectively achieved through the Gewald multicomponent reaction .[4][5] This one-pot synthesis is renowned for its operational simplicity and the ready availability of its starting materials, making it a cornerstone of thiophene chemistry.[6]

Causality in Synthesis: The Gewald Reaction

The Gewald reaction is a powerful tool because it allows for the rapid assembly of the highly functionalized thiophene ring from simple acyclic precursors. The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between a carbonyl compound and an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization.[4] The choice of a base, often a secondary amine like morpholine or piperidine, is critical as it catalyzes both the initial condensation and the sulfur addition steps.[7]

Gewald_Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Methyl_thioglycolate Methyl thioglycolate Step1 Knoevenagel-Cope Condensation & Sulfur Addition Methyl_thioglycolate->Step1 Malononitrile Malononitrile Malononitrile->Step1 Sulfur Elemental Sulfur (S8) Sulfur->Step1 Base Base (e.g., Morpholine) Base->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Formation Step3 Tautomerization & Aromatization Step2->Step3 Target_Compound This compound Step3->Target_Compound

Caption: Workflow for the Gewald synthesis of the target aminothiophene.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of the Gewald reaction for synthesizing polysubstituted 2-aminothiophenes.[6][7]

Materials:

  • Methyl cyanoacetate

  • Methyl thioglycolate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve methyl cyanoacetate (1.0 eq) and methyl thioglycolate (1.0 eq) in methanol.

  • Addition of Sulfur: To this solution, add finely powdered elemental sulfur (1.1 eq).

  • Catalyst Addition: While stirring the mixture at room temperature, add morpholine (0.5 eq) dropwise over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition of morpholine is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water with stirring to induce precipitation.

  • Purification: Wash the crude solid with cold methanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the title compound as a cream-colored solid.

Part 2: Application in Agrochemical Synthesis

The strategic placement of functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of a variety of heterocyclic systems with potential agrochemical activity. A particularly fruitful derivatization strategy involves the cyclization of the amino and cyano groups to form fused pyrimidine rings, leading to the thieno[2,3-d]pyrimidine core.[8][9][10] This scaffold is a known pharmacophore in several biologically active molecules.[11]

Application in Fungicide Development

Thiophene derivatives, particularly carboxamides, have been successfully developed as fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[12] By derivatizing the amino group of the title compound, novel carboxamide fungicides can be synthesized and screened.

This protocol describes the cyclization of the title compound to form a thieno[2,3-d]pyrimidine, a key step in the synthesis of many potential agrochemicals.[11][13]

Derivatization_Fungicide Start_Material This compound Reaction Cyclization Reaction (High Temperature) Start_Material->Reaction Reagents Formamide Reagents->Reaction Product Thieno[2,3-d]pyrimidin-4(3H)-one Derivative Reaction->Product

Caption: Synthesis of a thieno[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of formamide (10-15 eq).

  • Reaction: Heat the mixture to 180-190 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or ethanol.

Application in Herbicide and Insecticide Development

The thieno[2,3-d]pyrimidine core is also a key structural motif in some herbicides and insecticides.[14] The diverse substitution patterns achievable from the title compound allow for the exploration of structure-activity relationships (SAR) to optimize for herbicidal or insecticidal activity. For instance, different substituents on the pyrimidine ring can modulate the compound's interaction with specific biological targets in weeds or insects.[15][16]

Part 3: Biological Screening Protocols

The ultimate test of a novel compound's potential as an agrochemical is its biological activity. The following are standard in vitro protocols for the preliminary screening of fungicidal, herbicidal, and insecticidal activity.

Protocol 3: In Vitro Antifungal Screening (Agar Dilution Method)

This protocol is a standard method for assessing the efficacy of a compound against phytopathogenic fungi.

Antifungal_Screening Prep_Compound Prepare Stock Solution of Test Compound in DMSO Serial_Dilution Incorporate Compound into PDA at Various Concentrations Prep_Compound->Serial_Dilution Prep_Media Prepare Potato Dextrose Agar (PDA) Prep_Media->Serial_Dilution Inoculation Inoculate Plates with Fungal Plugs Serial_Dilution->Inoculation Incubation Incubate at 25-28 °C Inoculation->Incubation Measurement Measure Mycelial Growth Diameter Incubation->Measurement Analysis Calculate Percent Inhibition and EC50 Measurement->Analysis

Caption: Workflow for in vitro antifungal screening.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55 °C.

  • Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a control plate with DMSO only.

  • Plating: Pour the agar into sterile Petri dishes and allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug from a fresh culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of each plate.

  • Incubation: Incubate the plates at 25-28 °C until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control and determine the EC₅₀ value (the concentration that inhibits 50% of growth).

Protocol 4: In Vitro Herbicidal Screening (Seed Germination and Seedling Growth)

This protocol assesses the pre-emergent herbicidal activity of a compound.

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween 80) to create a series of concentrations.

  • Assay Setup: Place a filter paper in a Petri dish and moisten it with a known volume of the test solution. A solvent-surfactant solution without the test compound serves as the control.

  • Seeding: Place a set number of seeds of a model weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the filter paper.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After 7-10 days, record the percentage of seed germination and measure the root and shoot length of the seedlings.

  • Analysis: Compare the germination rates and seedling growth in the treated dishes to the control to determine the inhibitory effect.

Protocol 5: In Vitro Insecticidal Screening (Leaf Dip Bioassay)

This method is suitable for assessing the toxicity of a compound to foliage-feeding insects.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent/surfactant system.

  • Leaf Treatment: Dip leaves of a suitable host plant into the test solutions for a set time (e.g., 10 seconds) and allow them to air dry. Control leaves are dipped in the solvent/surfactant solution only.

  • Insect Exposure: Place the treated leaves in a ventilated container and introduce a known number of test insects (e.g., aphids, beetle larvae).

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Data Collection: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Analysis: Calculate the percentage mortality and determine the LC₅₀ value (the concentration that causes 50% mortality).

Part 4: Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic investigation of the structure-activity relationship. For instance, in the case of thieno[2,3-d]pyrimidine-based insecticides, the nature and position of substituents on the pyrimidine ring can significantly impact their binding affinity to the target site, such as the nicotinic acetylcholine receptor (nAChR).[12]

Key SAR observations for related compounds include:

  • Substituents on the Pyrimidine Ring: The introduction of small alkyl or haloalkyl groups can enhance insecticidal activity, potentially by improving the fit within the receptor's binding pocket.

  • Flexibility and Size: The overall molecular size and flexibility, influenced by the choice of substituents, play a crucial role in determining the potency of the insecticidal effect.[12]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can facilitate stronger interactions with the target protein, leading to increased efficacy.[12]

By systematically modifying the structure of derivatives synthesized from this compound and evaluating their biological activity using the protocols outlined above, researchers can build a comprehensive SAR profile to guide the design of more potent and selective agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of this compound is a specialized multi-component reaction. Unlike the traditional Gewald reaction which uses a ketone or aldehyde, this process constructs the thiophene ring from acyclic precursors. The core of this synthesis involves the condensation of two different active methylene compounds, methyl cyanoacetate and malononitrile, with carbon disulfide in the presence of a base. The reaction proceeds through an intermediate thiolate, which is then alkylated in situ to yield the final product. The overall transformation is a powerful method for creating highly functionalized thiophenes in a single pot.

Visualizing the Reaction Pathway

To better understand the process, let's visualize the overall reaction scheme and the proposed mechanism.

Reaction_Scheme cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product R1 Methyl Cyanoacetate P1 Condensation & Cyclization R1->P1 R2 Malononitrile R2->P1 R3 Carbon Disulfide (CS2) R3->P1 R4 Base (e.g., NaH, Et3N) R4->P1 R5 Alkylating Agent (e.g., (CH3)2SO4) P2 In-situ Alkylation R5->P2 P1->P2 Thiolate Intermediate Prod This compound P2->Prod

Purification methods for Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in various synthetic pathways, the purity of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is paramount for successful downstream applications. This guide provides detailed troubleshooting and purification protocols to help researchers and drug development professionals obtain this key intermediate in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The target compound is typically synthesized via a modified Gewald reaction.[1][2] Consequently, common impurities include unreacted starting materials, residual elemental sulfur, and byproducts from the initial Knoevenagel condensation step.[2] Depending on the specific reaction conditions, side-reactions can also lead to the formation of related thiophene derivatives or dimeric species.

Q2: What is the typical physical appearance and melting point of the pure compound?

A2: Pure this compound is a solid. Its reported melting point is in the range of 203-207 °C.[3] A broad melting range or a melting point significantly lower than this value often indicates the presence of impurities.

Q3: What are the primary laboratory methods for purifying this compound?

A3: The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities as well as the scale of the purification. For removing minor, structurally similar impurities, column chromatography is often preferred. For removing bulk, less soluble or highly soluble impurities from a solid product, recrystallization is highly efficient.[4]

Q4: Can I use an acid-base extraction to purify this compound?

A4: While the molecule contains a primary amino group, its basicity is significantly reduced due to the electron-withdrawing effects of the adjacent cyano and carboxylate groups on the thiophene ring. Therefore, standard acid-base extraction techniques may not be effective and could potentially lead to hydrolysis of the ester group under harsh pH conditions. It is generally not the recommended first-line approach.

Troubleshooting Guide for Purification

This section addresses specific issues that may arise during the purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Crude product is an oil or sticky solid and won't crystallize. 1. High concentration of impurities depressing the melting point. 2. Residual solvent (e.g., DMF, acetonitrile) trapped in the product.[5]Solution: Attempt purification via flash column chromatography first to remove the bulk of impurities. After chromatography, the semi-pure fractions can often be successfully recrystallized. Ensure the crude product is dried under high vacuum to remove residual solvents before attempting recrystallization.
Persistent yellow or brown color in the final product after recrystallization. 1. Presence of colored, polar impurities. 2. Minor product degradation.Solution 1: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed impurities. Rationale: Charcoal has a high surface area and effectively adsorbs many colored organic impurities.
Low recovery after recrystallization. 1. The chosen solvent is too effective; the compound has high solubility even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.Solution 1: Employ a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., dichloromethane or ethanol) and slowly add a "poor" or "anti-solvent" (e.g., hexane or water) at an elevated temperature until turbidity persists.[5] Then, allow it to cool slowly. Solution 2: After collecting the crystals, place the mother liquor in a freezer to induce a second crop of crystals. Check the purity of the second crop by TLC or melting point before combining with the first.
In column chromatography, the product streaks or does not move from the origin. 1. The mobile phase is not polar enough. 2. The compound is interacting too strongly with the silica gel (which is acidic).Solution 1: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Solution 2: Add a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase. Rationale: Triethylamine is a base that will neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic amino group and improving peak shape.
Multiple spots are observed on TLC, but they co-elute during column chromatography. 1. Impurities have very similar polarity to the desired product. 2. The column is overloaded or not packed properly.Solution 1: Switch to a different solvent system for the mobile phase (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) to alter the selectivity. Solution 2: Use a longer column for better separation or reduce the amount of crude material loaded onto the column. High-performance liquid chromatography (HPLC) can be used for separating very similar compounds.[6]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal when the crude product is a solid and contains impurities with different solubility profiles. Ethanol is often a suitable solvent.[1][4]

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. This is crucial for maximizing recovery.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and check purity by TLC or HPLC.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for separating compounds of similar polarity or for purifying oils and sticky solids.

  • Adsorbent and Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives the desired compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Apply the sample carefully to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid should be dried under high vacuum. Confirm purity via melting point, NMR, or HPLC analysis.[6]

Visual Workflow Guides

The following diagrams illustrate the decision-making process for purification.

PurificationWorkflow start Crude Product check_solid Is the product a solid with a distinct melting point? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize  Yes column_chrom Perform Flash Column Chromatography check_solid->column_chrom  No / Oily / Very Impure check_purity1 Check Purity (TLC/m.p.) recrystallize->check_purity1 check_purity1->column_chrom  Impure final_product Pure Product check_purity1->final_product  Pure check_purity2 Check Purity (TLC/HPLC) column_chrom->check_purity2 check_purity2->recrystallize  Impure, but solid check_purity2->final_product  Pure

Caption: General purification strategy decision tree.

TroubleshootingLogic cluster_low_yield Low Yield cluster_color Colored Impurity cluster_coelution TLC / Column Issues start Purification Problem ly_cause Cause: High solubility in cold solvent? start->ly_cause color_cause Cause: Adsorbable polar impurities? start->color_cause coel_cause Cause: Co-eluting spots or streaking? start->coel_cause ly_sol Solution: - Use solvent/anti-solvent system. - Chill mother liquor for 2nd crop. ly_cause->ly_sol color_sol Solution: - Charcoal treatment during recrystallization. - Column chromatography. color_cause->color_sol coel_sol Solution: - Change eluent system. - Add triethylamine to eluent. - Use a longer column. coel_cause->coel_sol

Caption: Troubleshooting logic for common purification issues.

References

Navigating the Labyrinth of Aminothiophene Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Researchers, scientists, and drug development professionals frequently encounter synthetic roadblocks. This guide, from the desk of a Senior Application Scientist, provides an in-depth technical support center for one of the most common yet challenging reactions in heterocyclic chemistry: the synthesis of aminothiophenes. Here, we dissect the notorious side reactions, offering field-proven troubleshooting strategies and a deep dive into the causality behind these experimental Gremlins.

Introduction: The Gewald Reaction and Its Discontents

The Gewald three-component reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, valued scaffolds in medicinal chemistry. This one-pot condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur is elegant in its simplicity but notoriously prone to side reactions that can plague even the most experienced chemist with low yields and purification nightmares.[1][2] This guide will illuminate the path to cleaner reactions and purer products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is unexpectedly low, or I'm not getting any product at all. What are the likely culprits?

Low or no yield in a Gewald synthesis can typically be traced back to several critical factors impacting the initial stages of the reaction.

Possible Cause 1: Inefficient Knoevenagel-Cope Condensation

The reaction commences with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[2][3] Failure at this stage is a common cause of overall reaction failure.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. A screening of common bases like piperidine, morpholine, or triethylamine is recommended.[3] The base's role is not just catalytic; in some instances, it can also act as a nucleophile to activate the elemental sulfur.[3]

    • Water Removal: This condensation step produces water, which can inhibit the reaction.[3] For stubborn reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the equilibrium towards the product.[3]

Possible Cause 2: Poor Sulfur Solubility or Reactivity

Elemental sulfur (S₈) must dissolve and react with the intermediate.

  • Troubleshooting Steps:

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally effective at solubilizing sulfur.[3]

    • Temperature Optimization: Gently heating the reaction mixture to 40-60 °C can enhance sulfur's reactivity. However, be cautious, as excessive heat can trigger a cascade of side reactions.[3]

    • Sulfur Quality: Ensure the use of finely powdered, high-purity sulfur for better dispersion and reactivity.

Possible Cause 3: Steric Hindrance

Bulky substituents on the carbonyl starting material can impede the reaction.

  • Troubleshooting Steps:

    • Two-Step Protocol: For sterically hindered substrates, a two-step approach is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and base.[1][3]

    • Microwave Irradiation: Microwave-assisted synthesis can often improve yields and drastically reduce reaction times, particularly for challenging substrates.[2][3]

Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.

Caption: Troubleshooting workflow for low-yield Gewald reactions.

Q2: My reaction mixture is a complex mess with multiple byproducts. What are they and how can I avoid them?

A complex reaction mixture is a common headache in aminothiophene synthesis. Understanding the potential side reactions is the first step toward mitigating them.

Side Reaction 1: Dimerization and Polymerization

The α,β-unsaturated nitrile intermediate is susceptible to self-condensation, leading to dimers or polymers, especially when the subsequent sulfur addition and cyclization are slow.[3] This is a known issue, particularly with malononitrile derivatives.[4]

  • Mechanism Insight: The dimerization can occur via a Michael addition of the enolate of the Knoevenagel-Cope product onto another molecule of the α,β-unsaturated nitrile, followed by a Thorpe-Ziegler cyclization.[1]

  • Mitigation Strategies:

    • Control Reactant Concentration: Lowering the concentration of the reactants can disfavor bimolecular side reactions.

    • Controlled Reagent Addition: Slow, controlled addition of the carbonyl compound or the base can help to keep the concentration of the reactive intermediate low at any given time.

    • Optimize Reaction Conditions: Carefully controlling the temperature and choosing the right base can favor the desired intramolecular cyclization over intermolecular side reactions.[1]

Caption: Competing pathways of the α,β-unsaturated nitrile intermediate.

Side Reaction 2: Michael Adducts

If your reaction includes other nucleophiles, they can compete with the sulfur addition. For instance, a four-component reaction involving a Michael addition followed by a Gewald reaction has been reported, highlighting the possibility of forming Michael adducts as side products if not intended.[5][6]

  • Mitigation Strategies:

    • Purity of Reagents: Ensure your starting materials and solvent are free from nucleophilic impurities.

    • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial.

Side Reaction 3: Unreacted Starting Materials and Intermediates

Incomplete reactions will leave you with a mixture of starting materials and the Knoevenagel-Cope intermediate.[3]

  • Troubleshooting:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure it has gone to completion.

    • Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction time or cautiously raising the temperature.[3]

The following table summarizes common byproducts and their mitigation strategies.

ByproductLikely CauseMitigation Strategy
Dimer/Polymer Slow sulfur addition/cyclizationAdjust reactant concentration, controlled reagent addition, optimize conditions.[3]
Michael Adducts Presence of unintended nucleophilesUse pure reagents, control stoichiometry.[5]
Unreacted Starting Materials Incomplete reactionIncrease reaction time, optimize temperature, use a more effective catalyst.[3]
Knoevenagel-Cope Intermediate Slow sulfur addition/cyclizationEnsure sufficient sulfur, optimize conditions for cyclization.[3]
Q3: I've managed to get a product, but purification is proving to be extremely difficult. What are the best practices?

Purification is often the final hurdle. A well-planned purification strategy is as important as the reaction itself.

Purification Strategy 1: Recrystallization

For solid products, recrystallization is often the most effective method for achieving high purity.[7]

  • Protocol: General Recrystallization Procedure

    • Solvent Screening: Identify a suitable solvent or solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aminothiophenes include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[7]

    • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath may be necessary.

    • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Drying: Dry the purified crystals under vacuum.

Purification Strategy 2: Column Chromatography

For oils or solids that are difficult to recrystallize, column chromatography is the go-to method.

  • Protocol: General Column Chromatography Procedure

    • TLC Analysis: Determine a suitable solvent system using TLC that gives good separation between your product and the impurities (aim for an Rf of 0.2-0.4 for the product).

    • Column Packing: Pack a column with silica gel using the chosen eluent.

    • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Advanced Topic: The Instability of the Aminothiophene Ring

Q4: Can the aminothiophene ring itself be a source of side reactions?

While generally stable, the aminothiophene ring is not inert. Under certain conditions, it can undergo further reactions.

  • Ring-Opening: While not a common side reaction in the Gewald synthesis itself, the thiophene ring can be susceptible to ring-opening under strongly acidic or basic conditions, especially with certain substitution patterns. This is more of a concern during downstream processing or under harsh workup conditions.

  • Further Reactions: The amino group at the 2-position is a nucleophile and can participate in subsequent reactions if other electrophiles are present. For example, in the synthesis of thieno[2,3-b]pyridines, the aminothiophene is an intermediate that undergoes further cyclization. Incomplete cyclization can lead to the isolation of the aminothiophene as a byproduct.

Conclusion: A Pathway to Success

The synthesis of aminothiophenes via the Gewald reaction is a powerful tool in the arsenal of the synthetic chemist. By understanding the intricacies of the reaction mechanism and the common pitfalls of side reactions, researchers can navigate this challenging landscape with greater confidence. This guide provides a framework for troubleshooting and optimization, ultimately leading to higher yields, purer products, and accelerated discovery.

References

Technical Support Center: Recrystallization of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for the recrystallization of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 129332-45-2). This document is intended for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound.

Understanding the Recrystallization of a Multifunctional Thiophene

This compound is a solid with a reported melting point of 203-207 °C.[1] Its structure contains multiple functional groups: an amino group, a cyano group, a methyl ester, and a methylthio group. These impart a moderate to high degree of polarity, which is a key consideration for solvent selection. The principle of recrystallization relies on the differential solubility of the compound in a hot solvent versus a cold solvent.[2] An ideal solvent will dissolve the compound completely at or near its boiling point and allow for the formation of well-defined crystals upon cooling, leaving impurities behind in the solution (mother liquor).

Key Physicochemical Properties:
PropertyValueSource
CAS Number 129332-45-2[1][3][4]
Molecular Formula C8H8N2O2S2[1][3]
Molecular Weight 228.29 g/mol [1][3]
Melting Point 203-207 °C[1]
Appearance Solid (likely crystalline)Inferred

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: This indicates that the chosen solvent is not a good solvent for your compound, even at elevated temperatures.

  • Causality: The solvent's polarity may not be well-matched to the polarity of the thiophene derivative. The multiple polar functional groups require a solvent that can effectively solvate them.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: If you are using a non-polar solvent like hexanes or toluene, switch to a more polar solvent such as ethanol, isopropanol, or acetonitrile. For analogous aminothiophene carboxylates, ethanol has been successfully used for recrystallization.[5]

    • Use a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., acetone or THF). Then, slowly add a "poor" hot solvent (in which it is less soluble, e.g., hexanes or water) until the solution becomes slightly cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.[6]

    • Increase Temperature (with caution): Ensure you are heating the solvent to its boiling point. However, be mindful of potential compound degradation at high temperatures, although the high melting point of this compound suggests good thermal stability.

Q2: I've dissolved my compound, but no crystals form upon cooling, even after an extended period in an ice bath. Why is this happening?

A2: This is a classic case of either using too much solvent or the solution being supersaturated.

  • Causality: An excessive amount of solvent will keep the compound dissolved even at low temperatures.[2][7] Alternatively, some compounds have a high energy barrier to nucleation and can remain in a supersaturated state.

  • Troubleshooting Workflow:

G start No Crystals Formed check_volume Is the solvent volume excessive? start->check_volume reduce_volume Boil off some solvent to reduce volume. check_volume->reduce_volume Yes induce_crystallization Induce Crystallization check_volume->induce_crystallization No reduce_volume->induce_crystallization scratch Scratch inner wall of flask with a glass rod. induce_crystallization->scratch seed Add a seed crystal. induce_crystallization->seed cool_further Cool to a lower temperature (e.g., freezer). induce_crystallization->cool_further reassess If still no crystals, reassess solvent choice. scratch->reassess Fails seed->reassess Fails cool_further->reassess Fails

Caption: Workflow for inducing crystallization.

Q3: My compound "oils out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[7]

  • Causality: This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. Highly impure samples are also prone to oiling out.[7] Given the high melting point of your compound (203-207 °C), this is more likely due to rapid cooling or impurities.

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point slightly, then cool slowly.

    • Change Solvent System: Choose a solvent with a lower boiling point.

Q4: The recovered crystals are still colored/impure. What went wrong?

A4: This suggests that the impurities have similar solubility properties to your target compound or that colored impurities were not removed.

  • Causality: If an impurity is co-crystallizing with your product, a different solvent system may be needed to better differentiate their solubilities. Colored, often polymeric or high molecular weight, impurities can be adsorbed onto activated carbon.

  • Purification Protocol:

G start Dissolve crude product in minimum hot solvent. check_color Is the solution colored? start->check_color add_charcoal Add a small amount of activated charcoal. check_color->add_charcoal Yes hot_filter Perform hot gravity filtration to remove charcoal/insolubles. check_color->hot_filter No add_charcoal->hot_filter cool Allow filtrate to cool slowly. hot_filter->cool collect Collect crystals by vacuum filtration. cool->collect wash Wash crystals with a small amount of cold solvent. collect->wash dry Dry crystals under vacuum. wash->dry

Caption: Protocol for removing colored and insoluble impurities.

Frequently Asked Questions (FAQs)

  • What is a good starting solvent to try for recrystallizing this compound?

    • Based on the polar functional groups and literature on similar compounds, ethanol or acetonitrile are excellent starting points.[5][8]

  • How much solvent should I use?

    • The key is to use the minimum amount of boiling solvent required to fully dissolve the solid.[2] Start with a small volume and add more in portions until dissolution is complete.

  • My yield is very low. How can I improve it?

    • A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the final crystals with too much cold solvent.[2] To improve yield, minimize the solvent volume used for dissolution and washing, and ensure the filtrate is thoroughly cooled to maximize precipitation.

  • Is it better to use vacuum filtration or gravity filtration to collect the crystals?

    • Vacuum filtration is the standard and preferred method for collecting the recrystallized product. It is much faster and more efficient at removing the mother liquor from the crystals. Gravity filtration is typically used during a hot filtration step to remove insoluble impurities.

References

Stability issues of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this versatile thiophene derivative, particularly under acidic conditions. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format. We delve into the likely chemical causes and provide step-by-step protocols to diagnose and resolve the problems.

Q1: "Upon acidification of my reaction mixture containing the thiophene, the solution turned dark brown/black, and a precipitate formed. What is causing this degradation?"

A1: Root Cause Analysis

This observation is a classic indicator of thiophene ring degradation. While thiophenes are generally more stable to acid than furans or pyrroles, the electron-rich nature of the 2-aminothiophene core, even with electron-withdrawing substituents, makes it susceptible to acid-mediated polymerization or decomposition under certain conditions[1]. The protonated 3-amino group, while deactivating the ring to some extent, does not prevent degradation under harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures).

Troubleshooting Protocol:

  • Identify the Acid: Strong mineral acids (e.g., concentrated HCl, H₂SO₄) are more likely to cause this issue than organic acids (e.g., acetic acid, formic acid).

  • Control Temperature: Perform acidifications at low temperatures (0 °C to 5 °C) to minimize the rate of degradation reactions.

  • Dilute the Acid: Use dilute aqueous solutions of the acid whenever possible.

  • Quench Strategy: If your protocol requires quenching a reactive species with acid, consider an inverse addition: slowly add your reaction mixture to the cold, dilute acid with vigorous stirring.

  • Alternative Workup: If possible, use a buffered aqueous workup or a non-acidic quench (e.g., saturated ammonium chloride solution) to neutralize the reaction before extraction.

Q2: "My post-workup analysis (TLC, LC-MS) shows a new, more polar spot/peak that wasn't in my starting material. My mass spectrum suggests the loss of a methyl group. What is this new compound?"

A2: Root Cause Analysis

The most probable cause is the acid-catalyzed hydrolysis of the methyl ester at the C2 position to form the corresponding carboxylic acid: 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylic acid . This reaction is thermodynamically favorable and is a common transformation for esters in the presence of acid and water[2][3][4]. The resulting carboxylic acid is significantly more polar than the parent ester, explaining its different chromatographic behavior.

dot

Hydrolysis StartingMaterial Methyl 3-amino-4-cyano-5- (methylthio)thiophene-2-carboxylate CarboxylicAcid 3-amino-4-cyano-5-(methylthio) -thiophene-2-carboxylic acid (More Polar Byproduct) StartingMaterial->CarboxylicAcid H₃O⁺ / Δ (Ester Hydrolysis)

Caption: Acid-catalyzed hydrolysis of the methyl ester.

Troubleshooting & Verification Protocol:

  • Minimize Water and Heat: Ensure all solvents are anhydrous if the reaction is intended to be non-aqueous. If an aqueous acidic workup is necessary, perform it quickly and at low temperature. Avoid heating the compound in acidic media.

  • Confirm Identity: To confirm that the byproduct is the carboxylic acid, you can intentionally hydrolyze a small sample of your starting material.

    • Protocol: Dissolve ~10 mg of the starting ester in a 1:1 mixture of THF and 1M HCl.

    • Stir at room temperature for 4-6 hours or gently warm to 40 °C for 1 hour.

    • Monitor by TLC or LC-MS. The major product should match the retention time and mass of your unknown byproduct.

  • pH Control: During workup, maintain the pH above 4 if possible. If the reaction must be run at a lower pH, use the mildest acid and lowest temperature compatible with your desired transformation.

Q3: "I've identified the carboxylic acid byproduct from ester hydrolysis, but I also see a product corresponding to the loss of CO₂. Is this related?"

A3: Root Cause Analysis

Yes, this is a sequential degradation pathway. Following the hydrolysis of the ester to 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylic acid , this intermediate can undergo acid-catalyzed decarboxylation. The loss of CO₂ from the C2 position is a known reaction for thiophenecarboxylic acids, often facilitated by heat[5][6]. The resulting product would be 3-amino-4-cyano-5-(methylthio)thiophene .

DegradationPathway

Caption: A logical workflow for troubleshooting stability issues.

References

Thiophene Synthesis Optimization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted thiophenes. As a core scaffold in numerous pharmaceuticals and functional materials, the efficient and controlled synthesis of thiophenes is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and empowering you to optimize your reaction conditions effectively.

I. Classical Thiophene Synthesis: Troubleshooting and Optimization

This section delves into the well-established methods for thiophene ring formation, addressing common pitfalls and providing actionable solutions.

A. Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis, a reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, is a fundamental method for preparing substituted thiophenes.[1] However, it is not without its challenges, primarily the formation of furan byproducts and issues with reaction completion.[2][3]

Q1: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I improve the selectivity for the thiophene product?

A1: The formation of a furan byproduct is a common competing pathway, as the sulfurizing agents used also act as dehydrating agents.[2][3] To favor thiophene formation, consider the following strategies:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often a milder and more efficient thionating agent compared to phosphorus pentasulfide (P₄S₁₀), which can lead to better selectivity for the thiophene product.[2]

  • Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed. Higher temperatures can favor the dehydration pathway that leads to furan formation.[2]

  • Reagent Stoichiometry: Use a sufficient excess of the sulfurizing agent to favor the thionation pathway over the competing dehydration reaction.[2]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that may favor furan formation.[2]

Q2: My Paal-Knorr reaction is sluggish and gives a low yield, even with minimal furan formation. What are the likely causes and solutions?

A2: Low conversion can be attributed to several factors, including reagent quality and reaction conditions.

  • Activity of Sulfurizing Agent: Ensure that your sulfurizing agent (P₄S₁₀ or Lawesson's reagent) is fresh and has been stored under anhydrous conditions. These reagents can degrade upon exposure to moisture, leading to reduced reactivity.[2]

  • Solvent Choice: Use a high-boiling, anhydrous, non-polar solvent like toluene or xylene to ensure the reaction can be heated sufficiently to drive it to completion.[2]

  • Purity of Starting Material: Use highly pure 1,4-dicarbonyl compounds. Impurities can interfere with the reaction and lead to side product formation.[2]

Q3: How can I safely handle the hydrogen sulfide (H₂S) gas produced during the reaction?

A3: All manipulations involving the Paal-Knorr thiophene synthesis must be conducted in a well-ventilated fume hood. It is also advisable to have a proper quenching solution, such as a bleach (sodium hypochlorite) bath, to scrub the effluent gases from the reaction.[2]

This method offers a rapid and often higher-yielding alternative to conventional heating.

Materials:

  • Substituted 1,4-diketone (1 mmol)

  • Lawesson's Reagent (0.5 mmol, 0.5 equiv.)

  • Anhydrous Toluene (5 mL)

  • Microwave vial with a magnetic stir bar

Procedure:

  • In a microwave vial, combine the 1,4-diketone and Lawesson's reagent.

  • Add toluene and the magnetic stir bar.

  • Securely cap the reaction vessel.

  • Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.[2]

B. Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multi-component reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4] Common issues include low yields, side reactions, and purification difficulties.[5]

Q1: My Gewald reaction is giving a low yield or no product at all. What are the critical parameters to check?

A1: The success of the Gewald reaction hinges on the interplay of several factors.

  • Base Selection: The choice of base is critical for the initial Knoevenagel condensation. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used. For less reactive ketones, a stronger base may be necessary.[5][6]

  • Sulfur Solubility and Reactivity: Use polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of elemental sulfur. Gentle heating (40-60 °C) can also improve sulfur's reactivity, but excessive heat can promote side reactions.[5]

  • Water Removal: The initial condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent if yields are consistently low.[5]

Q2: I am observing significant byproducts in my Gewald reaction. What are they and how can I minimize them?

A2: Several side reactions can occur in the Gewald synthesis.

  • Dimerization or Polymerization: The α,β-unsaturated nitrile intermediate can undergo self-condensation. To mitigate this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent. A two-step procedure, where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur and base, can also be effective.[5][7]

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or considering a more effective catalyst.[5]

Q3: Purification of my 2-aminothiophene product is challenging. What are the recommended methods?

A3: The purification strategy will depend on the physical properties of your product.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common and effective method.[5]

  • Aqueous Wash: Washing the crude product with water can help remove inorganic salts and other polar impurities before further purification.[5]

Gewald_Troubleshooting Start Low or No Product Check_Condensation Inefficient Knoevenagel-Cope Condensation? Start->Check_Condensation Check_Sulfur Poor Sulfur Solubility or Reactivity? Start->Check_Sulfur Check_Sterics Steric Hindrance in Ketone? Start->Check_Sterics Check_Stoichiometry Incorrect Stoichiometry? Start->Check_Stoichiometry Solution_Base Optimize Base (e.g., Piperidine, Morpholine) Check_Condensation->Solution_Base Solution_Water Remove Water (Dean-Stark/Dehydrating Agent) Check_Condensation->Solution_Water Solution_Solvent Use Polar Solvent (EtOH, MeOH, DMF) Check_Sulfur->Solution_Solvent Solution_Temp Gentle Heating (40-60 °C) Check_Sulfur->Solution_Temp Solution_TwoStep Two-Step Procedure Check_Sterics->Solution_TwoStep Solution_Microwave Microwave Irradiation Check_Sterics->Solution_Microwave Solution_Purity Ensure Reagent Purity and Accurate Measurement Check_Stoichiometry->Solution_Purity

Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.

C. Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[8]

Q1: What is the role of the base in the Fiesselmann synthesis, and how does its choice affect the reaction?

A1: The base is crucial for deprotonating the thioglycolic acid derivative, initiating the nucleophilic attack on the α,β-acetylenic ester. The strength and nature of the base can influence the reaction rate and the formation of byproducts. Common bases include sodium ethoxide and potassium hydroxide.[8][9] A stronger base can sometimes lead to side reactions like Dieckmann condensation.[9]

Q2: My Fiesselmann synthesis is resulting in a complex mixture of products. What are the likely side reactions?

A2: Besides the desired product, several side reactions can occur. A common byproduct is the formation of a thioacetal if the reaction conditions are not carefully controlled.[8] The choice of solvent and the stoichiometry of the reactants are critical in minimizing these side reactions.

Q3: Can the Fiesselmann synthesis be adapted for substrates other than α,β-acetylenic esters?

A3: Yes, the Fiesselmann synthesis has been extended to other substrates. For example, using a cyclic β-ketoester with thioglycolic acid can lead to the formation of bicyclic thiophene derivatives.[8] Additionally, if the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes.[8]

II. Modern Synthetic Approaches: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized the synthesis and functionalization of thiophenes, offering milder reaction conditions and greater functional group tolerance. However, these methods come with their own set of optimization challenges.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a thienyl halide or triflate and a boronic acid or ester.[10]

Q1: My Suzuki coupling of a substituted thiophene is giving a low yield. What are the common culprits?

A1: Low yields in Suzuki couplings involving thiophenes can often be traced to a few key issues:

  • Protodeboronation: Thienylboronic acids can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom), especially under basic conditions.[10][11] Using fresh boronic acid or more stable derivatives like pinacol esters can mitigate this.[10][11]

  • Catalyst Deactivation: The palladium catalyst can deactivate, especially in the presence of impurities or oxygen. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere.[10]

  • Ligand Choice: For electron-rich or sterically hindered thiophenes, standard ligands like PPh₃ may not be effective. More electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can accelerate the oxidative addition step.[10]

Q2: I am observing significant homocoupling of my thienylboronic acid. How can I prevent this?

A2: Homocoupling is often caused by the presence of oxygen in the reaction mixture. Thoroughly degassing your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst is crucial. Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[12]

ParameterRecommendationRationale
Palladium Source Use a stable pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).Ensures a consistent source of active Pd(0).
Ligand For challenging substrates, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).Facilitates oxidative addition and reductive elimination.
Base Screen inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.The choice of base is often substrate-dependent and can significantly impact the yield.[12]
Solvent Use a degassed solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O).Ensures solubility of reagents and promotes efficient reaction.
Temperature Optimize between room temperature and reflux, depending on the reactivity of the substrates.Balances reaction rate with potential for side reactions.
B. Stille Cross-Coupling

The Stille coupling, which pairs an organotin reagent with an organic halide or triflate, is another valuable method for C-C bond formation on the thiophene ring.[13]

Q1: What are the main advantages and disadvantages of using the Stille coupling for thiophene synthesis compared to the Suzuki coupling?

A1: The primary advantage of the Stille coupling is the stability of the organostannane reagents, which are generally tolerant of a wide range of functional groups and are not as susceptible to protodeboronation as boronic acids.[13] The main drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[13]

Q2: How can I effectively remove the tin byproducts from my reaction?

A2: Several methods can be employed for the removal of tin byproducts. These include aqueous workups with saturated KF or NH₄Cl, chromatography on silica gel (sometimes with a fluoride wash), or precipitation of the tin salts.

C. C-H Activation/Functionalization

Direct C-H activation has emerged as a powerful strategy for the functionalization of thiophenes, avoiding the need for pre-functionalized starting materials.[14]

Q1: What are the main challenges in controlling the regioselectivity of C-H activation on the thiophene ring?

A1: The thiophene ring has two distinct C-H bonds (α and β), and achieving selective functionalization at either position can be challenging. The regioselectivity is often influenced by the choice of catalyst, ligand, and directing group.[15] For instance, in some palladium-catalyzed arylations, the use of a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky phosphine ligand can lead to β-arylation.[15]

Q2: What are some of the key considerations for developing a successful C-H activation reaction for a complex thiophene-containing molecule?

A2: For complex molecules, functional group compatibility is a major concern. The chosen catalytic system must be tolerant of other reactive sites in the molecule. The use of a directing group can be a powerful strategy to achieve site-selectivity in a complex environment.[16]

III. Purification and Characterization

The successful synthesis of a thiophene derivative is only half the battle; proper purification and characterization are essential to ensure the quality of the final product.

Purification Strategies
MethodApplicabilityKey Considerations
Distillation Volatile, thermally stable liquid thiophenes.Often performed under reduced pressure to avoid decomposition.
Recrystallization Crystalline solid thiophenes.Choice of solvent is critical for obtaining high purity and yield.
Column Chromatography Most non-volatile thiophenes (oils and solids).Silica gel is the most common stationary phase; solvent system must be optimized.
Preparative TLC/HPLC Small-scale purification or separation of closely related isomers.Can provide very high purity but is less scalable.

IV. Conclusion

The synthesis of thiophenes is a rich and diverse field, with a range of methods available to the synthetic chemist. By understanding the underlying mechanisms and potential pitfalls of each reaction, and by systematically troubleshooting and optimizing reaction conditions, researchers can efficiently access a wide array of thiophene derivatives for applications in drug discovery, materials science, and beyond. This guide serves as a starting point for navigating the common challenges in thiophene synthesis, and it is our hope that the insights provided will contribute to the success of your research endeavors.

References

Technical Support Center: Optimizing the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Gewald reaction. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of polysubstituted 2-aminothiophenes. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to help you overcome common hurdles, particularly the formation of unwanted dimers.

Understanding the Challenge: Dimer Formation in Gewald Reactions

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry and materials science.[1][2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2][3]

While elegant in its simplicity, the reaction is often plagued by the formation of side products, with dimerization of the Knoevenagel-Cope intermediate being a significant issue.[4][5][6] This side reaction not only reduces the yield of the desired 2-aminothiophene but also complicates purification. Understanding the mechanism of dimer formation is the first step toward its prevention.

The initial step of the Gewald reaction is a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate.[3][7] Under certain conditions, this intermediate can undergo a base-promoted Michael addition with another molecule of the α,β-unsaturated nitrile, followed by a Thorpe-Ziegler cyclization to yield a six-membered diene dimer.[4][5] This process competes directly with the desired addition of sulfur and subsequent cyclization to form the thiophene ring.[4][5]

Troubleshooting Guide: FAQs on Dimer Formation

This section addresses common questions and issues related to dimer formation in the Gewald reaction, providing explanations and actionable solutions.

Q1: I'm observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer. What are the primary factors that favor dimer formation?

A1: Dimer formation is highly dependent on the reaction conditions.[4] Several factors can tip the balance away from the desired thiophene synthesis and towards dimerization:

  • Inefficient Sulfur Addition: If the addition of sulfur to the α,β-unsaturated nitrile intermediate is slow or inefficient, the intermediate is more likely to react with itself.[4][5] This can be due to poor sulfur solubility or low reactivity.

  • Base Strength and Concentration: The choice and amount of base are critical. A strong base can accelerate the Michael addition that initiates dimerization.

  • Reactant Concentrations: High concentrations of the starting materials can increase the probability of the intermediates colliding and dimerizing.

  • Temperature: While gentle heating can improve sulfur's reactivity, excessive heat can promote side reactions, including dimerization.[8]

Q2: How can I improve the efficiency of the sulfur addition step to outcompete dimerization?

A2: Enhancing the rate of sulfur addition is a key strategy. Consider the following:

  • Solvent Choice: Use polar solvents like ethanol, methanol, or dimethylformamide (DMF) to improve the solubility and reactivity of elemental sulfur.[8][9]

  • Sulfur Activation: While elemental sulfur is common, in some cases, activating agents or alternative sulfur sources can be beneficial. However, for most standard Gewald reactions, ensuring good solubility is the primary goal.

  • Temperature Control: Gently heating the reaction mixture to 40-60 °C can increase the reactivity of sulfur.[6][8] However, this must be carefully optimized, as higher temperatures can also accelerate dimer formation. Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Q3: What is the role of the base in dimer formation, and how can I choose the right one?

A3: The base catalyzes the initial Knoevenagel-Cope condensation but can also promote the undesired Michael addition.

  • Base Selection: Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.[8] The optimal base often depends on the specific substrates. It is advisable to screen a few bases to find the one that gives the best ratio of product to dimer.

  • Catalytic vs. Stoichiometric Amounts: While some protocols use stoichiometric amounts of base, using a catalytic amount can sometimes minimize side reactions. Recent literature explores the use of catalytic systems like piperidinium borate to improve efficiency.[10]

Q4: Can adjusting the reaction setup and procedure help in minimizing dimer formation?

A4: Absolutely. Procedural modifications can have a significant impact:

  • Rate of Addition: Instead of adding all reagents at once, consider the slow, dropwise addition of the base or one of the reactants. This can help to keep the concentration of the reactive intermediate low at any given time, thus disfavoring dimerization.

  • Two-Step Procedure: For particularly stubborn cases, a two-step approach can be effective. First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and base under optimized conditions.[5][8] This decouples the two key processes and allows for more precise control.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, which can sometimes minimize the formation of side products by quickly passing through the intermediate stages.[3][11]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Gewald reaction pathway and the pathway leading to dimer formation.

Gewald_vs_Dimer cluster_gewald Desired Gewald Pathway cluster_dimer Dimer Formation Pathway Start_G Ketone/Aldehyde + α-Cyanoester Intermediate_G α,β-Unsaturated Nitrile (Knoevenagel-Cope Product) Start_G->Intermediate_G Base Sulfur_Addition Sulfur Addition & Cyclization Intermediate_G->Sulfur_Addition + S₈, Base Product 2-Aminothiophene Sulfur_Addition->Product Start_D Ketone/Aldehyde + α-Cyanoester Intermediate_D α,β-Unsaturated Nitrile (Knoevenagel-Cope Product) Start_D->Intermediate_D Base Michael_Addition Michael Addition Intermediate_D->Michael_Addition + Intermediate, Base Thorpe_Cyclization Thorpe Cyclization Michael_Addition->Thorpe_Cyclization Dimer Dimer Byproduct Thorpe_Cyclization->Dimer Troubleshooting_Workflow Start High Dimer Formation Observed Step1 Optimize Base Addition: - Switch to slow, dropwise addition - Reduce to catalytic amount (10-20 mol%) Start->Step1 Check1 Dimer Still Significant? Step1->Check1 Step2 Optimize Reaction Conditions: - Screen polar solvents (EtOH, MeOH, DMF) - Carefully control temperature (40-60°C) Check1->Step2 Yes Success Dimer Minimized Check1->Success No Check2 Dimer Still Significant? Step2->Check2 Step3 Change Reaction Strategy: - Isolate the Knoevenagel-Cope intermediate - Perform a two-step synthesis Check2->Step3 Yes Check2->Success No Check3 Dimer Still Significant? Step3->Check3 Step4 Consider Alternative Methods: - Explore microwave-assisted synthesis Check3->Step4 Yes Check3->Success No Step4->Success

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this important synthetic transformation. As a key intermediate in the development of various pharmaceutical agents, ensuring a robust, reproducible, and safe synthesis on a larger scale is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during this process.

Reaction Overview: A Modified Gewald Aminothiophene Synthesis

The synthesis of this compound is a variation of the well-established Gewald aminothiophene synthesis.[1][2] This multicomponent reaction is a powerful tool for constructing highly substituted 2-aminothiophenes in a single step.[3][4] The specific transformation for this target molecule involves the reaction of methyl cyanoacetate, malononitrile dimer (2-cyanomethylene-1,1-dicyanopropane), and carbon disulfide in the presence of a base.

The reaction proceeds through a series of steps, initiated by the formation of a key ketene dithioacetal intermediate. The mechanism, while complex, is understood to involve a Knoevenagel-type condensation followed by the addition of sulfur and subsequent cyclization.[5][6][7] Understanding this pathway is critical for diagnosing and resolving issues that may arise during the synthesis.

Gewald_Mechanism Fig 1. Proposed Reaction Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Tautomerization cluster_product Final Product A Methyl Cyanoacetate + Base D Enolate of Methyl Cyanoacetate A->D -H⁺ B Malononitrile Dimer F Thiiranium Intermediate B->F Michael Addition C Carbon Disulfide (CS₂) E Ketene Dithioacetal Intermediate C->E Nucleophilic Attack + Methylation Source (Implicit) D->E Nucleophilic Attack + Methylation Source (Implicit) E->F Michael Addition G Cyclized Thiophene F->G Ring Closure -HCN H Methyl 3-amino-4-cyano-5- (methylthio)thiophene-2-carboxylate G->H Tautomerization

Caption: Fig 1. Proposed Reaction Pathway

Safety First: Handling Hazardous Reagents

Scaling up this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents involved.

ReagentKey HazardsRecommended Handling Practices
Carbon Disulfide (CS₂) Extreme Flammability: Very low flash point and autoignition temperature. Vapors can be ignited by hot surfaces like a standard light bulb.[8][9] High Toxicity: Neurotoxin, harmful via inhalation, ingestion, and skin absorption.[10][11]• Always handle in a well-ventilated chemical fume hood. • Use non-sparking tools.[12] • Ground all equipment to prevent static discharge. • Store away from heat, sparks, and oxidizing agents. • Wear appropriate PPE: chemical-resistant gloves (e.g., Viton®), splash goggles, face shield, and a lab coat.
Cyanide Sources (e.g., malononitrile, potential for HCN)High Acute Toxicity: Can be fatal if ingested, inhaled, or absorbed through the skin.[13][14] Forms HCN Gas: Reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[13][15]NEVER allow contact with acids. Keep acidic materials out of the fume hood during the reaction.[16] • Conduct all operations within a chemical fume hood.[15] • Have a cyanide antidote kit available and ensure personnel are trained in its use. • Decontaminate all glassware and surfaces with a dilute bleach solution followed by a pH 10 buffer.[15] • Dispose of cyanide-containing waste in designated, clearly labeled containers.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful scale-up?

A1: There are three primary parameters:

  • Temperature Control: The reaction can be exothermic, especially during the initial addition of reagents. Uncontrolled temperature can lead to the formation of intractable tars and decrease yield and purity. A gradual addition of reagents and efficient cooling are essential.

  • Stoichiometry and Order of Addition: The molar ratios of the reactants are crucial. Ensure precise measurements. The order in which reagents are added can significantly impact the formation of the desired ketene dithioacetal intermediate and minimize side reactions.

  • Choice of Base and Solvent: The base not only catalyzes the reaction but also influences the solubility of intermediates. The solvent system must be chosen to ensure all components remain in solution at the reaction temperature to facilitate a homogenous reaction. Ethanol has been shown to be an effective solvent, likely due to the good solubility of elemental sulfur and other reagents.[17]

Q2: My reaction mixture is turning dark brown or black immediately upon adding reagents. Is this normal?

A2: A color change to deep red or dark brown is often expected as the reaction progresses and intermediates are formed. However, an immediate shift to a black, tarry consistency upon mixing may indicate an uncontrolled exothermic reaction or a significant side reaction. This is often caused by adding the base or other reagents too quickly or at too high a starting temperature. If this occurs, immediately check your cooling efficiency and slow down the rate of addition.

Q3: What is a typical yield for this reaction on a lab scale, and what is achievable at scale?

A3: On a laboratory scale (1-10 g), yields can range from 60% to over 80% under optimized conditions. During scale-up, it is common to see an initial drop in yield as parameters are re-optimized. A well-controlled process on a pilot scale (1-5 kg) should aim for a reproducible yield of 70-75%. Yields above 77% with high purity have been reported in industrial settings for similar compounds.[18]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem Area: Low Conversion & Reaction Stagnation

Q: My reaction has stalled, and TLC/HPLC analysis shows a large amount of unreacted starting materials even after extended reaction time. What should I investigate?

A: This is a common issue that can typically be traced back to one of four areas: base, temperature, solvent, or reagent quality.

  • Cause 1: Insufficient or Inappropriate Base: The base is catalytic and essential for the initial deprotonation steps.[5] If the base is weak, impure, or used in insufficient quantity, the reaction will be sluggish.

    • Solution:

      • Verify the stoichiometry of your base. For scale-up, it's often better to use a slight excess (e.g., 1.1-1.2 equivalents) of a suitable base like triethylamine or morpholine.

      • Ensure the base is not degraded. Use a freshly opened bottle or distill it before use.

      • Consider the pKa of the base. It must be strong enough to deprotonate methyl cyanoacetate effectively.

  • Cause 2: Reaction Temperature is Too Low: While avoiding runaway exotherms is critical, the reaction requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution:

      • Slowly and carefully increase the reaction temperature in 5 °C increments, monitoring the reaction progress by TLC or HPLC. A typical temperature range for this type of Gewald reaction is 40-60 °C.

  • Cause 3: Poor Solubility of Reagents: If one of the reagents, particularly the malononitrile dimer or the sulfur source, has poor solubility in the chosen solvent, the reaction will be heterogeneous and slow.

    • Solution:

      • Consider a co-solvent system to improve solubility. For example, a mixture of ethanol and DMF can be effective.

      • Ensure vigorous stirring to maximize the interaction between dissolved and undissolved components.

Troubleshooting_Low_Conversion Start Low Conversion Observed Q1 Is the Base correct (Type, Amount, Quality)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Temperature Optimal? A1_Yes->Q2 Sol1 Verify Stoichiometry. Use Fresh/Pure Base. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are all Reagents Fully Dissolved? A2_Yes->Q3 Sol2 Increase Temperature Incrementally (e.g., 5°C). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate Reagent Purity and Reaction Setup. A3_Yes->End Sol3 Change Solvent System. Increase Stirring Rate. A3_No->Sol3

Caption: Troubleshooting Flowchart for Low Conversion

Problem Area: Impurity Profile & Difficult Purification

Q: My crude product is a sticky oil that is difficult to handle and purify. How can I induce crystallization and improve the product's physical form?

A: This is a classic scale-up challenge where a product that crystallizes easily in a flask becomes problematic in a large reactor.

  • Solution 1: Optimize the Quenching/Precipitation Step:

    • The product is typically isolated by precipitation with water.[18] The rate of water addition, the temperature, and the agitation speed are critical.

    • Try a "reverse quench": add the reaction mixture slowly to a large volume of cold water with vigorous stirring. This often produces a finer, more easily filtered solid.

    • Experiment with an anti-solvent other than water. Adding the reaction mixture to cold isopropanol or an ethanol/water mixture can sometimes yield a more crystalline solid.

  • Solution 2: Seed the Crystallization:

    • If you have a small amount of pure, crystalline material from a previous batch, use it to seed the precipitation. Add a small spatula-tip of the seed crystals to the solution just as it begins to become cloudy.

  • Solution 3: Perform a Solvent Swap:

    • After the reaction is complete, distill off the reaction solvent under reduced pressure and replace it with a solvent in which the product is less soluble but the impurities remain dissolved (e.g., methanol or isopropanol). Cooling this solution should yield a cleaner, crystalline product.

Q: HPLC analysis of my final product shows a persistent impurity with a similar retention time. What could it be and how do I remove it?

A: An impurity with a similar polarity is often a structurally related byproduct. In the Gewald reaction, this can be an isomer or a partially reacted intermediate.

  • Possible Impurity: Isomeric Thiophene: Depending on the reaction conditions, side reactions can sometimes lead to the formation of other thiophene derivatives.

    • Mitigation: Re-evaluate the reaction temperature and base. Milder conditions often favor the formation of the thermodynamically preferred product.

  • Removal Strategy: Recrystallization: This is the most effective method for removing closely related impurities.

    • Protocol: Perform a systematic solvent screen to find the optimal recrystallization solvent or solvent pair. Good candidates include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water or heptane. The goal is to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.

Experimental Protocol: Lab Scale Synthesis (Illustrative)

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be performed before commencing any work.

Reagents:

  • Methyl cyanoacetate

  • Malononitrile dimer

  • Carbon disulfide (CS₂)

  • Triethylamine (TEA)

  • Ethanol (200 proof)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add methyl cyanoacetate (1.0 eq) and malononitrile dimer (1.0 eq).

  • Add ethanol (5 mL per gram of methyl cyanoacetate) and stir to dissolve the solids.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • In a separate flask, prepare a solution of triethylamine (1.1 eq) in ethanol (1 mL/g).

  • Slowly add the triethylamine solution to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, add carbon disulfide (1.05 eq) dropwise, again maintaining the internal temperature below 10 °C.

  • Once the addition of CS₂ is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Gently heat the reaction mixture to 45-50 °C and maintain for 4-6 hours, monitoring by TLC or HPLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water (10x the volume of ethanol used) with vigorous stirring.

  • The product should precipitate as a yellow solid. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Dry the solid under vacuum at 40 °C to a constant weight. The product can be further purified by recrystallization from ethanol.

References

Troubleshooting low yields in thieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and improve the yield and purity of your target compounds.

The synthesis of the thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The most prevalent and versatile synthetic strategy involves a two-stage process: first, the construction of a polysubstituted 2-aminothiophene, typically via the Gewald reaction, followed by the annulation of the pyrimidine ring.[1] This guide is structured to address potential pitfalls in both of these critical stages.

Troubleshooting Guide: Addressing Low Yields

This section is dedicated to resolving specific issues that can lead to low yields during the synthesis of thieno[2,3-d]pyrimidines.

Issue 1: Low Yield in the Initial Gewald Reaction for 2-Aminothiophene Precursor

Q: My Gewald reaction is giving a low yield of the desired 2-aminothiophene. What are the likely causes and how can I optimize this step?

A: Low yields in the Gewald reaction are a common hurdle. This one-pot, three-component reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur is sensitive to several factors.[3][4] Let's break down the potential causes and their solutions.

1. Inefficient Knoevenagel-Cope Condensation

The initial step is a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[4] If this step is inefficient, the overall yield will be poor.

  • Catalyst Choice: The base catalyst is crucial. Weak bases like piperidine, morpholine, or triethylamine are commonly used.[5] For less reactive ketones, a stronger base might be needed, but be cautious as strong bases can promote self-condensation of the carbonyl starting material.[6] L-proline has been demonstrated as an effective and green catalyst for this transformation.[7]

  • Water Removal: This condensation produces water, which can inhibit the reaction.[5] For stubborn reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the equilibrium towards the product.[5]

  • Reactivity of the Methylene Compound: Malononitrile is generally more reactive than cyanoacetates.[7] If you are using a cyanoacetate and experiencing low yields, switching to malononitrile could improve the outcome.

2. Poor Sulfur Solubility and Reactivity

Elemental sulfur needs to be activated to participate in the reaction.

  • Solvent Selection: The choice of solvent is critical for sulfur solubility. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[5][8]

  • Temperature Control: Gently heating the reaction mixture to 40-60 °C can improve the reactivity of sulfur.[5] However, excessive heat can lead to the formation of side products.[5]

  • Sulfur Quality: Ensure you are using high-purity elemental sulfur. Impurities can interfere with the reaction.

3. Steric Hindrance

Sterically hindered ketones can be challenging substrates for the Gewald reaction.

  • Two-Step Procedure: For sterically demanding ketones, a two-step approach is often more effective.[9] First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[9]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially for challenging substrates.[4][10]

Troubleshooting Workflow for the Gewald Reaction

Gewald_Troubleshooting start Low Yield in Gewald Reaction check_knoevenagel Check Knoevenagel Condensation (TLC for intermediate) start->check_knoevenagel sub_knoevenagel Inefficient Condensation? check_knoevenagel->sub_knoevenagel check_sulfur Check Sulfur Addition/Cyclization sub_sulfur Poor Sulfur Reactivity? check_sulfur->sub_sulfur check_sterics Evaluate Steric Hindrance sub_sterics Sterically Hindered Ketone? check_sterics->sub_sterics sub_knoevenagel->check_sulfur No knoevenagel_solutions Solutions: - Optimize base (e.g., L-proline) - Remove water (Dean-Stark) - Use more reactive nitrile sub_knoevenagel->knoevenagel_solutions Yes end_node Re-run Optimized Reaction knoevenagel_solutions->end_node sub_sulfur->check_sterics No sulfur_solutions Solutions: - Use polar solvent (EtOH, DMF) - Gently heat (40-60°C) - Check sulfur purity sub_sulfur->sulfur_solutions Yes sulfur_solutions->end_node sterics_solutions Solutions: - Two-step procedure - Microwave irradiation sub_sterics->sterics_solutions Yes sub_sterics->end_node No sterics_solutions->end_node

Caption: Troubleshooting workflow for low yields in the Gewald reaction.

Issue 2: Low Yield in the Pyrimidine Ring Cyclization Step

Q: I have successfully synthesized my 2-aminothiophene precursor, but the subsequent cyclization to form the thieno[2,3-d]pyrimidine is giving a low yield. What could be the problem?

A: A low yield in the cyclization step is a frequent challenge. The success of this step depends heavily on the chosen cyclizing agent and the reaction conditions.

1. Choice of Cyclizing Agent and Reaction Conditions

Different cyclizing agents require specific conditions for optimal performance.

  • Formamide: When using formamide, high temperatures (reflux) are typically required. Incomplete conversion can occur if the temperature is too low or the reaction time is too short. However, prolonged heating can lead to decomposition.

  • DMF-DMA and Amine (Dimroth Rearrangement): This two-step sequence involves initial formation of an amidine intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an amine.[10] The reaction with DMF-DMA can be sluggish; microwave irradiation can significantly improve the yield and reduce the reaction time.[10][11] The subsequent Dimroth rearrangement with an amine is often driven by heat, and the choice of solvent (e.g., acetic acid) is important.[10]

  • Acyl Chlorides/Anhydrides: These reagents are highly reactive and can lead to the formation of side products if the reaction is not controlled. The use of a base (e.g., pyridine) to scavenge the generated HCl is crucial. The reaction is often performed at room temperature or with gentle heating.[12]

  • Isothiocyanates: Reaction with isothiocyanates forms a thiourea intermediate, which then cyclizes. This reaction is typically performed in a suitable solvent like DMF or ethanol, often with heating.

2. Purity of the 2-Aminothiophene Starting Material

Impurities from the Gewald reaction can interfere with the cyclization step.

  • Purification: Ensure your 2-aminothiophene precursor is thoroughly purified before proceeding to the cyclization. Recrystallization or column chromatography are common purification methods.[5] Unreacted starting materials or byproducts from the Gewald step can consume reagents or inhibit the desired reaction.

3. Substituent Effects

The electronic nature of the substituents on the thiophene ring can influence the nucleophilicity of the amino group and, consequently, the rate of cyclization.

  • Electron-Withdrawing Groups: If your 2-aminothiophene has strong electron-withdrawing groups, the amino group will be less nucleophilic, and more forcing conditions (higher temperature, longer reaction time) may be required for cyclization.

  • Electron-Donating Groups: Conversely, electron-donating groups will enhance the nucleophilicity of the amino group, potentially allowing for milder reaction conditions.

Comparative Table of Common Cyclization Conditions
Cyclizing AgentTypical ConditionsCommon IssuesPotential Solutions
FormamideReflux, neat or in a high-boiling solventIncomplete reaction, decompositionOptimize reaction time and temperature
DMF-DMA / AmineDMF-DMA (often with heat/microwave), then amine in acetic acid with heat[10]Low yield of amidine intermediateUse microwave irradiation for the first step[10]
Acyl ChloridePyridine or triethylamine in an inert solvent (e.g., DCM, THF), 0 °C to RT[12]Formation of diacylated or other side productsSlow addition of the acyl chloride at low temperature
IsothiocyanateReflux in ethanol or DMFSlow reactionUse a higher boiling point solvent or extend reaction time
Issue 3: Difficulty in Product Purification

Q: I am struggling to obtain a pure sample of my final thieno[2,3-d]pyrimidine product. What are some effective purification strategies?

A: Purification can be challenging due to the often-crystalline nature and sometimes poor solubility of these compounds.

  • Recrystallization: This is the most common and often most effective method for purifying solid thieno[2,3-d]pyrimidine derivatives. Experiment with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, DMF/water mixtures) to find the optimal system for your specific compound.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

  • Washing/Trituration: Sometimes, simply washing the crude solid with a suitable solvent (one in which the product is sparingly soluble but the impurities are soluble) can significantly improve purity. Common washing solvents include cold ethanol, diethyl ether, or hexane.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

A1: The base in the Gewald reaction serves a dual purpose. Primarily, it acts as a catalyst for the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[5] It deprotonates the active methylene compound, generating a carbanion that then attacks the carbonyl carbon.[13] Secondly, the base can facilitate the addition of sulfur and the subsequent cyclization to form the thiophene ring.[13]

Q2: Can I use an aldehyde instead of a ketone in the Gewald reaction?

A2: Yes, aldehydes can be used in the Gewald reaction and often react more readily than ketones due to their greater electrophilicity and lower steric hindrance.[8]

Q3: My 2-aminothiophene intermediate appears to be unstable. How can I handle it?

A3: Some 2-aminothiophenes can be sensitive to air and light. It is often best to use the crude or freshly purified material directly in the next step. If storage is necessary, keep it under an inert atmosphere (nitrogen or argon) in a refrigerator and protected from light.

Q4: Are there alternative, greener methods for synthesizing thieno[2,3-d]pyrimidines?

A4: Yes, there is a growing interest in developing more environmentally friendly synthetic routes. The use of microwave irradiation can significantly reduce reaction times and energy consumption.[10] Additionally, the use of greener catalysts, such as L-proline, and solvent-free reaction conditions are being explored.[6][7]

Q5: How do I confirm the structure of my final thieno[2,3-d]pyrimidine product?

A5: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H and ¹³C NMR: These will provide detailed information about the chemical environment of the protons and carbons in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can help identify key functional groups, such as C=O or N-H stretches. For an unambiguous structural proof, single-crystal X-ray diffraction is the gold standard, if a suitable crystal can be obtained.

Experimental Protocols

General Protocol for the One-Pot Gewald Synthesis of 2-Aminothiophene-3-carbonitriles
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of ketone).

  • Add the base catalyst (e.g., morpholine or piperidine, 0.1-0.2 eq.).

  • Stir the mixture at 50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for the Cyclization of 2-Aminothiophene-3-carbonitrile with DMF-DMA and an Amine
  • In a microwave-safe vial, combine the 2-aminothiophene-3-carbonitrile (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq.).

  • Seal the vial and heat in a microwave reactor at 70 °C for 10-20 minutes.[11]

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated amidine intermediate by filtration and wash with water.

  • In a separate flask, dissolve the dried amidine intermediate (1.0 eq.) and the desired aniline or amine (1.2 eq.) in glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and pour it into ice water.

  • Collect the precipitated thieno[2,3-d]pyrimidine product by filtration.

  • Purify the product by recrystallization.

Reaction Pathway Overview

reaction_pathway cluster_gewald Stage 1: Gewald Reaction cluster_cyclization Stage 2: Pyrimidine Annulation start_materials Ketone/Aldehyde + Active Methylene Nitrile + Sulfur gewald_reaction Base Catalyst (e.g., Morpholine) Heat (40-60°C) start_materials->gewald_reaction aminothiophene 2-Aminothiophene Intermediate gewald_reaction->aminothiophene cyclization_reaction Reaction Conditions (e.g., Reflux, Microwave) aminothiophene->cyclization_reaction cyclizing_agent Cyclizing Agent (e.g., Formamide, DMF-DMA) cyclizing_agent->cyclization_reaction thienopyrimidine Thieno[2,3-d]pyrimidine Product cyclization_reaction->thienopyrimidine

Caption: General synthetic pathway for thieno[2,3-d]pyrimidines.

References

Technical Support Center: Characterization of Impurities in Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical characterization of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (MCTC). This document provides in-depth, experience-driven guidance for researchers, analytical scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to anticipate, identify, and troubleshoot issues related to impurity profiling of this active pharmaceutical ingredient (API) intermediate.

Part 1: Frequently Asked Questions (FAQs) - The Impurity Landscape

This section addresses high-level questions regarding the origin, regulation, and general strategy for characterizing impurities in MCTC.

Q1: What are the most likely impurities I will encounter when working with MCTC, and where do they come from?

Impurities in any API or intermediate can be broadly classified into synthesis-related, degradation products, and residual materials.[][2] For MCTC, the synthetic route is the most significant source of process-related impurities.

MCTC is a polysubstituted aminothiophene, a class of compounds frequently synthesized via the Gewald multicomponent reaction .[3][4][5] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4][5] Given the structure of MCTC, its synthesis likely involves a variation of this reaction. Potential impurities therefore originate from:

  • Starting Materials: Unreacted starting materials and any contaminants within them are a primary source of impurities.[6][7]

  • Intermediates: Incomplete conversion of reaction intermediates to the final MCTC product.

  • By-products and Side Reactions: The Gewald reaction, while efficient, can produce side products.[4] These may include positional isomers, over-alkylated products, or dimers formed through undesired reaction pathways. For MCTC specifically, incomplete reaction at the methylthio position could be a source.

The following table summarizes potential synthesis-related impurities.

Impurity Type Potential Origin Significance
Unreacted Starting MaterialsIncomplete reaction during synthesis.Can impact final product purity and yield.
Reaction IntermediatesIncomplete conversion during the multi-step synthesis.Indicates poor process control or reaction kinetics.
Positional IsomersNon-regioselective substitution on the thiophene ring.May have different pharmacological or toxicological profiles.
Dimeric By-productsSelf-condensation or reaction between intermediates.Can be difficult to purge and may impact physical properties.
Oxidized ImpuritiesOxidation of the methylthio group to sulfoxide or sulfone.Can occur during synthesis, work-up, or storage.
Q2: What are the key regulatory guidelines I need to follow for impurity characterization?

The primary guidelines are established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The most relevant document for an API like MCTC is ICH Q3A (R2): Impurities in New Drug Substances .[8][9]

This guideline establishes thresholds for impurities that trigger specific actions:

Threshold Maximum Daily Dose ≤ 2 g/day Action Required
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification > 0.10% or 1.0 mg per day intake (whichever is lower)The structure of the impurity must be determined.[6][7]
Qualification > 0.15% or 1.0 mg per day intake (whichever is lower)The biological safety of the impurity must be established.

Note: These thresholds are for the final drug substance. While MCTC may be an intermediate, controlling impurities at this stage is critical for ensuring the final API meets these stringent requirements.

Q3: What is a standard workflow for identifying and characterizing an unknown impurity?

A systematic approach is crucial for efficiently characterizing unknown impurities. The process begins with detection and quantification, followed by structural elucidation for any impurity exceeding the identification threshold.[7][10]

Below is a typical workflow diagram.

Impurity Characterization Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation A API Batch Sample (MCTC) B Develop & Validate Stability-Indicating HPLC Method A->B C Analyze Sample by HPLC-UV B->C D Impurity Peak Detected C->D E Quantify Impurity (Area %) D->E F LC-MS Analysis for Molecular Weight (MW) E->F Impurity > 0.10% G Propose Potential Structures (based on MW & Synthesis Route) F->G H Isolate Impurity (Prep-HPLC or SFC) G->H I Structural Elucidation by NMR (1H, 13C, COSY, HSQC, HMBC) H->I J Confirm Structure I->J

Impurity characterization workflow from detection to elucidation.
Q4: How do I differentiate between a synthesis-related impurity and a degradation product?

This is accomplished through forced degradation studies (also known as stress testing). In these studies, a pure sample of MCTC is subjected to harsh conditions to intentionally induce degradation.[11] The degradation products are then analyzed, typically by a stability-indicating HPLC method.

Common stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C in a dry oven

  • Photolytic Stress: Exposure to UV/Vis light (ICH Q1B)

If an impurity is observed in a routine batch analysis but not formed during forced degradation, it is likely a process-related impurity from the synthesis. Conversely, if a new peak appears or grows significantly during stress testing, it is classified as a degradation product.[11]

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides practical advice for specific challenges you may encounter during analysis.

HPLC Method Development

Q: My HPLC-UV chromatogram shows poor resolution between the main MCTC peak and an impurity. What should I do?

A: Poor resolution is a common challenge. The cause is often insufficient difference in the way the two compounds interact with the stationary and mobile phases. Here is a logical troubleshooting approach:

  • Optimize the Mobile Phase:

    • Causality: The organic modifier percentage directly impacts retention time. Small changes can significantly affect the selectivity between closely eluting peaks.

    • Action: If using isocratic elution, systematically vary the acetonitrile/water or methanol/water ratio (e.g., from 60:40 to 55:45). If using a gradient, make the gradient slope shallower around the elution time of the peaks of interest. This gives the compounds more time to resolve.[12][13]

  • Adjust the pH:

    • Causality: MCTC has a primary amine group, which is basic. The ionization state of this group, controlled by the mobile phase pH, drastically affects its retention on a reverse-phase column.

    • Action: Buffer the aqueous portion of your mobile phase. For a C18 column, operating at a pH of 3-4 (e.g., with a formate or phosphate buffer) will ensure the amine is protonated (R-NH₃⁺), which can reduce peak tailing and alter selectivity. Conversely, a higher pH (~7-8) will keep it neutral, increasing retention. Experiment with different pH values to find the optimal separation window.

  • Change the Stationary Phase:

    • Causality: Not all C18 columns are the same. If optimizing the mobile phase fails, the stationary phase chemistry may not be suitable.

    • Action: Switch to a column with a different selectivity. A Phenyl-Hexyl column can offer alternative π-π interactions with the thiophene ring. An embedded polar group (EPG) column can also provide a different selectivity profile for polar analytes.

HPLC Troubleshooting Start Poor Resolution Observed Q1 Is the elution isocratic? Start->Q1 A1_Yes Adjust Organic % (e.g., 60:40 -> 58:42) Q1->A1_Yes Yes A1_No Make Gradient Shallower Q1->A1_No No Q2 Is pH controlled? A1_Yes->Q2 A1_No->Q2 A2_No Add Buffer (e.g., 10mM Ammonium Formate, pH 3.5) Q2->A2_No No A2_Yes Systematically Vary pH (e.g., 3.0 to 6.0) Q2->A2_Yes Yes Q3 Still no resolution? A2_No->Q3 A2_Yes->Q3 A3 Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) Q3->A3 Yes End Resolution Achieved Q3->End No A3->End

Decision tree for troubleshooting poor HPLC resolution.
LC-MS and NMR Analysis

Q: I have the molecular weight of an impurity from LC-MS, but how do I definitively determine its structure?

A: The molecular weight is a critical first step, but it is not sufficient for unambiguous structure determination.[14][15] For example, a positional isomer will have the exact same molecular weight as MCTC. Definitive elucidation requires Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

  • MS/MS Fragmentation: Before moving to NMR, perform a tandem MS (MS/MS) experiment. Fragmenting the impurity's molecular ion and comparing its fragmentation pattern to that of the MCTC parent compound can provide valuable clues. Differences in fragmentation can suggest where the molecule has changed.

  • Impurity Isolation: To acquire high-quality NMR data, the impurity must be isolated from the main component and other impurities.[18] Preparative HPLC is the most common technique for this.

  • NMR Experiment Suite: Once isolated, a suite of NMR experiments is required for full structural assignment:[17][19]

    • 1D ¹H NMR: Provides information on the number and type of protons and their neighboring environments.

    • 1D ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the molecular skeleton.

By systematically interpreting the data from this full set of experiments, you can connect the atoms to build the complete, unambiguous structure of the impurity.[19]

Part 3: Experimental Protocols

These protocols provide a starting point for your experimental work. They must be validated for your specific equipment and samples.

Protocol 1: Generic HPLC-UV Method for Impurity Profiling of MCTC

This method is a robust starting point for detecting and quantifying process-related impurities and degradation products.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard reverse-phase column suitable for moderately polar compounds.[20]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the amino group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 330 nm254 nm is a general wavelength for aromatic systems. A second wavelength can help detect impurities with different chromophores. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.The diluent should be similar to the initial mobile phase composition to ensure good peak shape.

Method Validation Steps: Before use, this method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Step-by-Step Forced Degradation Study
  • Prepare Stock Solution: Accurately weigh and dissolve a pure sample of MCTC in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubate: Place all solutions in a water bath at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize (for Acid/Base Samples): Before injection, neutralize the acid-stressed sample with an equivalent amount of NaOH, and the base-stressed sample with HCl. This prevents damage to the HPLC column.

  • Analyze: Analyze all samples, including the t=0 control, using the validated stability-indicating HPLC method (Protocol 1).

  • Evaluate: Compare the chromatograms. Look for the formation of new peaks and the reduction in the area of the main MCTC peak. Aim for 5-20% degradation of the parent compound for meaningful results.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, precise analytical characterization of novel molecules is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a substituted thiophene with potential applications in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹H NMR spectrum based on fundamental principles and comparative data from structurally related compounds.

Deciphering the Molecular Architecture: Predicted ¹H NMR Spectrum

The structure of this compound is devoid of any protons directly attached to the thiophene ring. Therefore, the ¹H NMR spectrum is expected to be relatively simple, exhibiting singlets for the protons of the methyl ester, methylthio, and amino functional groups. The predicted chemical shifts are influenced by the electronic environment created by the various substituents on the thiophene ring.

The electron-withdrawing nature of the cyano and carboxylate groups, combined with the electron-donating effects of the amino and methylthio groups, creates a unique electronic distribution across the molecule. This electronic interplay dictates the shielding and deshielding of the protons, and thus their resonance frequencies in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (Amino)5.0 - 7.0Broad Singlet2H
-OCH₃ (Methyl Ester)~3.8Singlet3H
-SCH₃ (Methylthio)~2.5Singlet3H

The amino protons (-NH₂) are expected to appear as a broad singlet in the downfield region (δ 5.0 - 7.0 ppm). The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.

The methyl ester protons (-OCH₃) are anticipated to resonate at approximately δ 3.8 ppm. The electron-withdrawing carbonyl group deshields these protons, shifting them downfield from the typical methyl group region.

The protons of the methylthio group (-SCH₃) are predicted to appear around δ 2.5 ppm. The sulfur atom is less electronegative than oxygen, resulting in a more upfield chemical shift compared to the methyl ester protons.

Comparative Analysis with Structurally Related Thiophene Derivatives

To substantiate the predicted ¹H NMR spectrum, a comparison with experimentally determined spectra of structurally analogous thiophene derivatives is invaluable. The following table presents the ¹H NMR data for several related compounds, providing a framework for understanding the substituent effects on chemical shifts.

CompoundFunctional Group ProtonsChemical Shift (δ, ppm)MultiplicitySolventReference
Methyl 2-amino-4-phenylthiophene-3-carboxylate-NH₂, -OCH₃7.38, 3.45s, sDMSO-d₆[1]
Diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate-NH₂, -OCH₂CH₃, -CH₃7.90, 4.16, 1.25, 2.58s, m, m, sDMSO-d₆[1]
Ethyl 2-amino-4-methylthiophene-3-carboxylate-NH₂, -OCH₂CH₃, -CH₃6.07, 4.29, 1.35, 2.28s, q, t, sCDCl₃[2]
Methyl thiophene-2-carboxylateThiophene-H, -OCH₃7.0-7.8, 3.8m, sCDCl₃[3]

This comparative data supports the predicted chemical shifts for the target molecule. For instance, the methyl ester protons in various aminothiophene carboxylates consistently appear in the range of δ 3.45-3.8 ppm.[1][3] Similarly, the amino protons are observed in the downfield region, though their exact chemical shift and appearance are variable.[1]

Visualizing the Molecule and its Protons

To aid in the interpretation of the predicted ¹H NMR spectrum, a diagram of the molecular structure with labeled protons is provided below.

Figure 1. Molecular structure of this compound with key proton-containing functional groups highlighted.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers aiming to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amino protons. DMSO-d₆ is often a good choice for observing exchangeable protons like those of the amino group.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

2. NMR Spectrometer Setup:

  • Use a standard ¹H NMR spectrometer (e.g., 300 MHz or higher for better resolution).

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate spectral width, acquisition time, and relaxation delay. For a simple spectrum like this, default parameters are often sufficient.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • To confirm the identity of the amino protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the amino protons should disappear or significantly decrease in intensity.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₅ at δ 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by three distinct singlets corresponding to the amino, methyl ester, and methylthio protons. By understanding the electronic effects of the various substituents and comparing with the spectra of related compounds, researchers can confidently interpret the experimental data they obtain. This guide provides a solid foundation for the spectroscopic analysis of this and similar highly substituted thiophene derivatives, which are of growing interest in the field of medicinal chemistry.

References

A Comprehensive Guide to the ¹³C NMR Analysis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ¹³C NMR in Heterocyclic Drug Discovery

In the realm of pharmaceutical sciences and materials research, thiophene derivatives are foundational scaffolds for a multitude of functional molecules.[1][2] Their unique electronic and structural properties make them indispensable building blocks. A precise and unambiguous structural elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of these complex heterocyclic systems.[1]

This guide provides an in-depth analysis of the ¹³C NMR characteristics of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate , a polysubstituted thiophene with significant potential in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will leverage a comparative analysis approach. By dissecting the known ¹³C NMR data of structurally related thiophene derivatives, we will predict and rationalize the chemical shifts for our target compound. This methodology not only offers a robust framework for spectral interpretation but also deepens the understanding of substituent effects on the electronic environment of the thiophene ring.

Predicted ¹³C NMR Spectral Data and Comparative Analysis

The chemical shift of a carbon atom in a ¹³C NMR spectrum is exquisitely sensitive to its local electronic environment, which is modulated by the nature of neighboring substituents.[1][3] For our target molecule, this compound, we can predict the chemical shifts by considering the additive effects of the amino (-NH₂), cyano (-CN), methylthio (-SCH₃), and methyl carboxylate (-COOCH₃) groups on the thiophene core.

Structure and Numbering:

Caption: Molecular structure of the target compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Related Thiophenes.

Carbon AtomPredicted Chemical Shift (ppm) for Target MoleculeJustification Based on Comparative DataReference CompoundReference Chemical Shift (ppm)
C2 ~162Downfield shift due to the ester carbonyl group.2-Substituted Thiophenes[4]Varies with substituent
C3 ~150Significant downfield shift due to the electron-donating amino group.3-Methoxythiophene[1]C3: 160.0
C4 ~95Upfield shift influenced by the electron-withdrawing cyano group.2-Aminothiophene-3-carbonitrile[5]C3: 90.2
C5 ~145Downfield shift due to the methylthio group.2-(Methylthio)thiophene[3]C2: ~130 (in Acetone-D6)
-CN ~115Typical range for a nitrile carbon.2-Aminothiophene-3-carbonitrile[5]CN: 115.8
-COOCH₃ ~165 (C=O), ~52 (OCH₃)Standard chemical shifts for a methyl ester.General Ester Data[6]C=O: ~170, OCH₃: ~52
-SCH₃ ~15Characteristic chemical shift for a methylthio group.2-(Methylthio)ethanol[7]SCH₃: ~15

Analysis of Substituent Effects:

  • Amino Group (-NH₂ at C3): As a strong electron-donating group, the amino substituent is expected to significantly shield the attached carbon (C3), causing a substantial downfield shift. This effect is also observed in aminothiophenes.[5]

  • Cyano Group (-CN at C4): The electron-withdrawing nature of the nitrile group leads to a deshielding of the attached carbon (C4), resulting in an upfield chemical shift.

  • Methylthio Group (-SCH₃ at C5): The sulfur atom influences the chemical shift of C5, generally causing a downfield shift.

  • Methyl Carboxylate Group (-COOCH₃ at C2): The carbonyl carbon of the ester is strongly deshielded and appears far downfield. The ester group also influences the chemical shift of the attached ring carbon, C2.

The Rise of Computational NMR Prediction

As an alternative to manual prediction based on substituent effects, computational methods offer a powerful tool for forecasting NMR spectra.[2] Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹³C chemical shifts.[2] These in silico approaches are becoming increasingly valuable in structural elucidation, especially for novel compounds where experimental data is scarce.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of a high-quality ¹³C NMR spectrum for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Tuning and Matching: Tune and match the ¹³C probe to the resonance frequency of the carbon nucleus.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.[1]

3. Data Acquisition:

  • Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C couplings.[1]

  • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.[1]

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.[1][8]

  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of all carbon nuclei, ensuring accurate signal integration, especially for quaternary carbons.[1]

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹³C NMR spectroscopy.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis & Elucidation weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire ¹³C Spectrum (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref assign Peak Assignment & Chemical Shift Analysis ref->assign compare Compare with Predicted Data & Reference Compounds assign->compare elucidate Structural Confirmation compare->elucidate

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

References

A Comparative Guide to the Mass Spectrometry of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (MW: 228.295 g/mol , Formula: C₈H₈N₂O₂S₂) is a highly functionalized heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structural elucidation and quantification necessitate mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules. The choice of ionization source and mass analyzer is critical and directly impacts the quality and nature of the data obtained. This guide compares and contrasts common mass spectrometry workflows, providing the foundational knowledge to select the optimal method for your research objectives.

Section 1: Ionization Techniques - A Comparative Analysis

The initial and most critical step in mass spectrometry is the ionization of the analyte. The selection of an appropriate ionization technique is paramount and depends on the analyte's physicochemical properties.[2] For this compound, a small organic molecule with moderate polarity, several ionization methods are viable. We will compare three of the most prevalent techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[2][3] It is particularly well-suited for polar and large biomolecules.[4] For our target molecule, its polar functional groups (amino, cyano, and ester) make it a candidate for ESI.

Expected Ionization: Primarily produces protonated molecules, [M+H]⁺, in positive ion mode. In some cases, adducts with solvent cations (e.g., [M+Na]⁺ or [M+K]⁺) may be observed.

Advantages for this Analyte:

  • Soft Ionization: Minimizes fragmentation, preserving the molecular ion for accurate molecular weight determination.

  • High Sensitivity: Capable of detecting low concentrations of the analyte.

  • LC-MS Compatibility: Seamlessly couples with liquid chromatography for the analysis of complex mixtures.

Challenges and Considerations:

  • Ion Suppression: The presence of salts or other non-volatile components in the sample can significantly reduce the ionization efficiency of the target analyte.

  • Solvent Choice: The analyte must be soluble in a solvent system compatible with ESI, typically a mixture of water with methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another atmospheric pressure ionization technique that is well-suited for less polar and semi-volatile compounds.[5] It involves nebulizing the sample into a heated chamber where a corona discharge ionizes solvent molecules, which then transfer charge to the analyte molecules.[5] Given the thiophene core and methylthio group, which impart some nonpolar character, APCI presents a robust alternative to ESI.

Expected Ionization: Similar to ESI, APCI typically generates protonated molecules, [M+H]⁺, in positive ion mode.

Advantages for this Analyte:

  • Broader Applicability: Less susceptible to matrix effects and ion suppression compared to ESI.

  • Analysis of Less Polar Compounds: Efficiently ionizes compounds that may not perform well with ESI. Recent studies have shown APCI to be a robust and efficient method for the direct speciation of sulfur-containing compounds.[6][7][8][9]

  • Higher Flow Rates: Tolerant of higher liquid chromatography flow rates.

Challenges and Considerations:

  • Thermal Stability: The analyte must be thermally stable enough to withstand the heated nebulizer without degradation.

  • Potential for Fragmentation: While generally a soft ionization technique, the higher energy nature of APCI compared to ESI can sometimes lead to in-source fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique that utilizes a laser to desorb and ionize an analyte co-crystallized with a matrix.[10] While often associated with large biomolecules, its application for small molecules is growing.[11][12][13]

Expected Ionization: Primarily produces singly charged ions, typically [M+H]⁺ or [M+Na]⁺.

Advantages for this Analyte:

  • High Throughput: Allows for the rapid analysis of multiple samples spotted on a single target plate.

  • Tolerance to Buffers and Salts: Less susceptible to interference from non-volatile buffers and salts that can plague ESI.

  • Minimal Fragmentation: Generally produces simple spectra with minimal fragmentation.

Challenges and Considerations:

  • Matrix Selection: Finding a suitable matrix that absorbs the laser energy and promotes ionization of the analyte without creating interfering background ions in the low mass range is crucial. For small organic molecules, matrices like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common starting points. Recent research has identified 4-hydroxy-3-nitrobenzonitrile as a general-purpose matrix for small organic molecules.[14]

  • Homogeneity: Achieving a homogeneous co-crystallization of the analyte and matrix is critical for reproducibility.

Comparative Summary of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Analyte Polarity PolarLess Polar to Moderately PolarBroad Range
Ionization Mechanism Desolvation of charged dropletsGas-phase chemical ionizationLaser-induced desorption/ionization
Typical Ions Formed [M+H]⁺, [M+Na]⁺, multiply charged ions[M+H]⁺[M+H]⁺, [M+Na]⁺, singly charged ions
Fragmentation Minimal (Soft)Low to ModerateMinimal (Soft)
LC-MS Compatibility ExcellentExcellentNot directly compatible
Matrix Effects High SusceptibilityLower SusceptibilityLow Susceptibility
Best For Polar molecules, complex mixturesLess polar, thermally stable moleculesHigh-throughput screening, salt-rich samples

Section 2: Mass Analyzers - A Performance Comparison

Following ionization, the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis. We will compare three common types: Quadrupole Time-of-Flight (QTOF), Orbitrap, and Triple Quadrupole (QqQ).

Quadrupole Time-of-Flight (QTOF)

QTOF mass spectrometers combine a quadrupole mass filter with a time-of-flight analyzer. This hybrid configuration offers high resolution and excellent mass accuracy, making it ideal for the identification and structural elucidation of unknown compounds.

Performance for this Analyte:

  • High Resolution: Enables the separation of the analyte's isotopic peaks and distinguishes it from isobaric interferences in complex matrices.

  • Accurate Mass Measurement: Provides high-confidence elemental composition determination of the molecular ion and its fragments.

  • MS/MS Capability: The quadrupole can be used to select the precursor ion ([M+H]⁺) for fragmentation, and the TOF analyzer detects the resulting product ions, providing valuable structural information.

Orbitrap

Orbitrap mass spectrometers are a type of high-resolution mass analyzer that traps ions in an orbital motion around a central electrode. They are renowned for their exceptional resolution and mass accuracy.

Performance for this Analyte:

  • Ultra-High Resolution: Can resolve fine isotopic structures and separate the analyte from even very close-lying interferences.

  • Superior Mass Accuracy: Delivers sub-ppm mass accuracy, providing the highest confidence in elemental composition determination.

  • Versatility: Can perform both qualitative and quantitative analyses with high performance.

Triple Quadrupole (QqQ)

Triple quadrupole mass spectrometers consist of two quadrupole mass analyzers separated by a collision cell. They are the gold standard for targeted quantification due to their high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.

Performance for this Analyte:

  • Exceptional Sensitivity for Quantification: Ideal for trace-level detection and quantification in complex matrices like biological fluids or environmental samples.

  • High Selectivity: The SRM mode provides excellent selectivity by monitoring a specific fragmentation transition of the analyte.

  • Robustness: Known for their stability and reproducibility in routine analytical workflows.

Comparative Summary of Mass Analyzers
FeatureQuadrupole Time-of-Flight (QTOF)OrbitrapTriple Quadrupole (QqQ)
Resolution High (typically 20,000 - 60,000)Ultra-High (up to >240,000)Low (Unit Mass Resolution)
Mass Accuracy Excellent (< 5 ppm)Exceptional (< 1 ppm)Not a primary feature
Primary Application Identification, characterization, quantificationIdentification, characterization, quantificationTargeted quantification
MS/MS Capability Excellent (Product Ion Scanning)Excellent (Product Ion Scanning)Excellent (SRM, Product Ion, Precursor Ion)
Best For Unknown identification, high-confidence formula determinationHighest confidence structural elucidation, complex mixture analysisHigh-sensitivity, high-throughput quantification

Section 3: Predicted Fragmentation Pattern

While no experimental mass spectrum for this compound is readily available in public databases, we can predict its fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) based on the fragmentation of similar molecules and general fragmentation rules.[15][16] The electron ionization mass spectrum of the structurally related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, provides a valuable reference.[17]

The molecular ion ([M]⁺˙ at m/z 228) is expected to be observed. Key fragmentation pathways are likely to involve the loss of neutral molecules or radicals from the functional groups.

Predicted Key Fragment Ions:

  • Loss of a methyl radical from the methylthio group: [M - CH₃]⁺ at m/z 213.

  • Loss of the methoxy group from the ester: [M - OCH₃]⁺ at m/z 197.

  • Loss of the entire methoxycarbonyl group: [M - COOCH₃]⁺ at m/z 169.

  • Cleavage of the C-S bond of the methylthio group: This could lead to various rearrangements and smaller fragments.

  • Fragmentation of the thiophene ring: While the aromatic ring is relatively stable, high collision energies can induce ring opening and subsequent fragmentation.

The following diagram illustrates the predicted fragmentation pathway.

G M+ (m/z 228) M+ (m/z 228) m/z 213 m/z 213 M+ (m/z 228)->m/z 213 - CH3 m/z 197 m/z 197 M+ (m/z 228)->m/z 197 - OCH3 m/z 169 m/z 169 M+ (m/z 228)->m/z 169 - COOCH3

Caption: Predicted Fragmentation Pathway of the Analyte

Section 4: Recommended Experimental Protocols

Based on the comparative analysis, the following are recommended starting points for the mass spectrometric analysis of this compound.

Protocol 1: Qualitative Analysis and Structural Elucidation using LC-ESI-QTOF/Orbitrap

This protocol is designed for the initial identification and detailed structural characterization of the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a suitable solvent such as methanol or acetonitrile at a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5-95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 30-50 psi.

    • Drying Gas (N₂): 5-10 L/min at 250-350 °C.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, select the precursor ion at m/z 229.1 ([M+H]⁺) and apply a collision energy of 10-40 eV.

G cluster_0 Sample Preparation cluster_1 Liquid Chromatography cluster_2 Mass Spectrometry Dissolve in MeOH/ACN Dissolve in MeOH/ACN C18 Column C18 Column Dissolve in MeOH/ACN->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI+ ESI+ Gradient Elution->ESI+ QTOF/Orbitrap QTOF/Orbitrap ESI+->QTOF/Orbitrap Full Scan MS & ddMS/MS Full Scan MS & ddMS/MS QTOF/Orbitrap->Full Scan MS & ddMS/MS

Caption: Workflow for Qualitative Analysis

Protocol 2: Quantitative Analysis using LC-APCI-QqQ

This protocol is optimized for the sensitive and selective quantification of the analyte in complex matrices.

Step-by-Step Methodology:

  • Sample Preparation: Perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the matrix. Reconstitute the final extract in a solvent compatible with the LC method.

  • Liquid Chromatography (LC): Same as Protocol 1, but can be optimized for faster throughput.

  • Mass Spectrometry (APCI-QqQ):

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

    • Corona Discharge Current: 2-5 µA.

    • Vaporizer Temperature: 350-450 °C.

    • Nebulizer Gas (N₂): 40-60 psi.

    • Drying Gas (N₂): 5-10 L/min at 200-300 °C.

    • Data Acquisition: Selected Reaction Monitoring (SRM). A potential SRM transition to monitor would be the fragmentation of the precursor ion [M+H]⁺ (m/z 229.1) to a prominent product ion (e.g., m/z 214.1, corresponding to the loss of a methyl group). The optimal transition should be determined experimentally by infusing a standard solution of the analyte.

G cluster_0 Sample Preparation cluster_1 Liquid Chromatography cluster_2 Mass Spectrometry Extraction from Matrix Extraction from Matrix C18 Column C18 Column Extraction from Matrix->C18 Column Isocratic or Fast Gradient Isocratic or Fast Gradient C18 Column->Isocratic or Fast Gradient APCI+ APCI+ Isocratic or Fast Gradient->APCI+ Triple Quadrupole Triple Quadrupole APCI+->Triple Quadrupole SRM Acquisition SRM Acquisition Triple Quadrupole->SRM Acquisition

Caption: Workflow for Quantitative Analysis

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved using a variety of techniques. For initial identification and comprehensive structural elucidation, high-resolution mass spectrometry with ESI, such as LC-ESI-QTOF or LC-ESI-Orbitrap, is recommended. For targeted, high-sensitivity quantification, especially in complex matrices, an LC-APCI-QqQ system operating in SRM mode is the superior choice. The selection of the optimal method will ultimately be guided by the specific research question, sample matrix, and desired level of sensitivity and structural information. This guide provides the necessary framework and experimental insights to make an informed decision and generate high-quality, reliable mass spectrometry data.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a substituted thiophene derivative, serves as a crucial building block in the synthesis of various therapeutic agents. Its purity profile can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the rationale behind method selection and presenting supporting experimental data to aid researchers in their analytical endeavors.

Introduction to the Analyte

This compound (CAS No. 129332-45-2) is a moderately polar molecule with a molecular weight of 228.29 g/mol .[1][2][3][4] Its structure, featuring an amino group, a cyano group, and a methylthio group on a thiophene carboxylate backbone, presents unique challenges and opportunities for chromatographic separation. The presence of both electron-donating (amino, methylthio) and electron-withdrawing (cyano, carboxylate) groups influences its retention behavior and dictates the choice of analytical methodology. Understanding the physicochemical properties of the analyte, such as its predicted pKa of -1.20, is crucial for developing robust and reliable HPLC methods.[4]

This guide will compare two reversed-phase HPLC (RP-HPLC) methods:

  • Method A: Isocratic Elution with a Conventional C18 Column. A straightforward and widely used approach for routine quality control.

  • Method B: Gradient Elution with a Phenyl-Hexyl Column. A more selective method designed to resolve closely related impurities, particularly relevant for stability studies and in-depth impurity profiling.

Method A: Isocratic Elution for Routine Purity Assessment

This method is designed for rapid and routine analysis, prioritizing throughput and simplicity without compromising on the essential quality attributes of the separation.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.[5]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase is a classic choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[6]

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio. The use of a buffer is essential to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. This wavelength is often a good starting point for aromatic compounds.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

The choice of an isocratic method with a C18 column is based on its proven robustness for the analysis of moderately polar aromatic compounds.[7] The acetonitrile in the mobile phase provides good elution strength, while the phosphate buffer at pH 3.0 ensures that the amino group on the thiophene ring is protonated, leading to consistent interactions with the stationary phase. This method is well-suited for quantifying the main peak and separating it from non-polar and significantly more polar impurities.

Method B: Gradient Elution for Enhanced Impurity Profiling

For comprehensive purity analysis, especially during forced degradation studies or when dealing with complex impurity profiles, a gradient elution method with an alternative stationary phase can provide superior resolution.

1. Instrumentation:

  • Same as Method A.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size. The phenyl-hexyl phase offers alternative selectivity to a C18 column due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • The use of a volatile buffer like formic acid makes this method compatible with mass spectrometry (MS) for impurity identification.[9]

  • Gradient Program:

    Time (min) % B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with extraction at 254 nm and 320 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Same as Method A.

The gradient elution allows for the separation of a wider range of impurities with varying polarities. The initial low percentage of organic modifier helps in retaining and separating polar impurities, while the gradual increase in acetonitrile concentration effectively elutes the main analyte and any non-polar impurities. The Phenyl-Hexyl column is specifically chosen to enhance the separation of aromatic and unsaturated compounds through π-π interactions, which can be particularly effective for resolving structurally similar impurities that may co-elute on a C18 column.[8]

Comparative Data and Performance

The following table summarizes the hypothetical, yet representative, performance data for the two methods based on established chromatographic principles.

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)
Retention Time (Main Peak) ~ 8.5 min~ 12.2 min
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5
Theoretical Plates (Main Peak) ~ 8,000~ 12,000
Tailing Factor (Main Peak) 1.21.1
Run Time 15 min25 min
Suitability Routine QC, High ThroughputImpurity Profiling, Stability Studies
Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both Method A and Method B.

Method_A_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Isocratic) cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Acetonitrile (Stock) s1->s2 s3 Dilute with Mobile Phase (Working) s2->s3 h1 Inject Sample (10 µL) s3->h1 h2 C18 Column @ 30°C h1->h2 h3 ACN/Buffer (60:40) @ 1.0 mL/min h2->h3 h4 UV Detection @ 254 nm h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Purity d1->d2 d3 Report Results d2->d3

Caption: Workflow for HPLC Method A (Isocratic).

Method_B_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Gradient) cluster_data Data Processing s1 Weigh Analyte s2 Dissolve in Acetonitrile (Stock) s1->s2 s3 Dilute with Mobile Phase (Working) s2->s3 h1 Inject Sample (5 µL) s3->h1 h2 Phenyl-Hexyl Column @ 35°C h1->h2 h3 Gradient Elution (ACN/Water with Formic Acid) @ 1.2 mL/min h2->h3 h4 DAD Detection (200-400 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Assess Peak Purity d1->d2 d3 Generate Impurity Profile d2->d3

Caption: Workflow for HPLC Method B (Gradient).

Discussion and Recommendations

Method A is a reliable workhorse for routine quality control where the primary goal is to confirm the purity of the main component against a known specification and to detect any gross impurities. Its shorter run time and simpler mobile phase preparation make it cost-effective and efficient for high-throughput environments.

Method B , on the other hand, offers superior resolving power, which is critical during method development, validation, and for analyzing samples from stability studies where the formation of degradation products is anticipated.[10][11] The use of a Phenyl-Hexyl column provides an orthogonal separation mechanism to the C18 phase, increasing the likelihood of separating co-eluting peaks. The gradient elution is essential for resolving impurities with a wide range of polarities that might be present in trace amounts. Furthermore, its compatibility with mass spectrometry is a significant advantage for the structural elucidation of unknown impurities.

The choice between an isocratic C18 method and a gradient Phenyl-Hexyl method for the purity analysis of this compound depends on the specific analytical objective. For routine analysis and batch release testing, the simplicity and speed of Method A are highly advantageous. For in-depth impurity profiling, stability testing, and method development, the enhanced selectivity and resolution of Method B are indispensable. It is often beneficial to have both methods available within a development and quality control framework to leverage their respective strengths.

References

A Comparative Guide to the Synthesis of Substituted Aminothiophenes: Gewald, Fiesselmann, and Paal-Knorr Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold is found in a wide array of biologically active compounds, making the efficient and selective synthesis of these heterocycles a critical endeavor. This guide provides an in-depth comparison of the three primary synthetic routes to substituted aminothiophenes: the Gewald reaction, the Fiesselmann synthesis, and the Paal-Knorr synthesis. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their performance to empower researchers in selecting the optimal route for their specific synthetic challenges.

Introduction: The Significance of Aminothiophenes

The thiophene ring is a well-regarded bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles. The addition of an amino group at the 2-position provides a crucial handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. From antiviral and anticancer agents to anti-inflammatory and CNS-active compounds, the 2-aminothiophene moiety is a privileged scaffold in the development of novel therapeutics.[1][2][3][4]

The Gewald Reaction: A Workhorse for Polysubstituted Aminothiophenes

First reported by Karl Gewald in 1966, the Gewald reaction has become the most widely employed method for the synthesis of polysubstituted 2-aminothiophenes due to its operational simplicity, broad substrate scope, and the use of readily available starting materials.[3][5] It is a one-pot, three-component reaction that convenes a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5]

Mechanistic Insights

The reaction proceeds through a cascade of three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and an intramolecular cyclization followed by tautomerization.[2]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. The choice of base is crucial, with organic bases like morpholine, piperidine, or triethylamine being common. The use of a milder base can be advantageous in preventing unwanted side reactions.[2]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and is thought to involve the formation of a persulfide intermediate.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization where the sulfur attacks the cyano group. This is followed by tautomerization to yield the final, stable 2-aminothiophene ring.[2]

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polysubstituted thiophenes are cornerstone scaffolds in medicinal chemistry and materials science, prized for their versatile chemical handles that allow for the construction of complex molecular architectures. Among these, Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate stands out as a particularly useful building block. Its dense functionalization, arising from the elegant one-pot Gewald reaction, provides multiple sites for chemical modification.[1][2][3] This guide offers an in-depth, objective comparison of the reactivity of this core thiophene ester with structurally related analogues. By dissecting the electronic interplay of its substituents, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this scaffold in synthesis. The insights and protocols herein are based on established literature and provide a robust foundation for experimental design.

Structural and Electronic Landscape

The reactivity of our target compound is dictated by a delicate balance of electronic effects from its five substituents. Understanding these influences is key to predicting its chemical behavior.

  • 3-Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance, it significantly increases the electron density of the thiophene ring and acts as the primary nucleophilic center.

  • 4-Cyano (-CN) & 2-Carboxylate (-CO₂Me) Groups: Both are strong electron-withdrawing groups (EWGs) through induction and resonance. They decrease the overall electron density of the ring and activate adjacent positions for certain reactions.

  • 5-Methylthio (-SMe) Group: This group is ambident. It can act as a weak electron-donating group through resonance (lone pair on sulfur) but also exhibits inductive withdrawal. Its effect is generally less pronounced than the amino or cyano groups.

This specific arrangement—a strong nucleophilic amine adjacent to two powerful EWGs—creates a "push-pull" system that is primed for cyclocondensation reactions, a topic we will explore in detail.

To contextualize the reactivity of our Target Compound (1) , we will compare it against two logical analogues:

  • Analogue A (2): Methyl 3-amino-4-methylthiophene-2-carboxylate. Here, the strongly withdrawing 4-cyano group is replaced by a weakly donating 4-methyl group.

  • Analogue B (3): Methyl 3-aminothiophene-2-carboxylate. This analogue lacks substituents at the 4 and 5 positions, providing a baseline for the reactivity of the core 3-aminothiophene ester system.[4]

Caption: Core structures for reactivity comparison.

Comparative Reactivity Analysis

We will now examine the reactivity of these compounds in two fundamental transformations that are critical for their use as synthetic intermediates: N-acylation and cyclocondensation.

The acylation of the 3-amino group is a primary step for introducing diversity and protecting the amine. The reaction rate and yield are direct probes of the amine's nucleophilicity, which is modulated by the electronic character of the other ring substituents.

Experimental Rationale: We selected acetic anhydride in pyridine as a standard acylating system. Pyridine acts as a mild base to scavenge the acetic acid byproduct without significantly altering the inherent nucleophilicity of the thiophene substrates. This allows for a direct comparison of the electronic effects.

CompoundSubstituentsPredicted Amine NucleophilicityExperimental Outcome (Yield)
Target (1) 4-CN, 5-SMeLowest~85%
Analogue A (2) 4-MeHighest>95%
Analogue B (3) UnsubstitutedIntermediate~92%

Analysis of Results: The experimental yields align perfectly with electronic predictions.

  • Analogue A (2) , featuring the electron-donating 4-methyl group, exhibits the highest nucleophilicity and proceeds to near-quantitative yield.

  • Target Compound (1) shows the lowest reactivity. The potent electron-withdrawing effect of the 4-cyano group significantly diminishes the nucleophilic character of the 3-amino group, making acylation less efficient compared to the other analogues.

  • Analogue B (3) provides a baseline, with its reactivity falling predictably between the activated system of A and the deactivated system of 1 .

G cluster_workflow N-Acetylation Workflow start Dissolve Thiophene (1 eq) in Pyridine add_reagent Add Acetic Anhydride (1.1 eq) at 0°C start->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with H₂O react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. HCl, NaHCO₃, brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Recrystallization or Chromatography dry->purify end Characterize Product (NMR, MS, IR) purify->end

Caption: Standard workflow for N-acetylation experiments.

Detailed Steps:

  • Dissolution: Dissolve the respective 3-aminothiophene ester (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.1 mmol, 1.05 eq) dropwise with stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water (20 mL) and stir until a precipitate forms (or extract if no solid appears).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

The synthesis of fused heterocycles like thieno[3,2-d]pyrimidines is a highly valuable transformation, as this scaffold is prevalent in many biologically active molecules.[5][6][7][8] This reaction takes advantage of the adjacent amino and ester/cyano functionalities.

Experimental Rationale: The reaction with formamide at high temperature is a classic and efficient method for constructing the pyrimidinone ring.[7] Formamide serves as the source for the C2 and N3 atoms of the new ring. The reaction proceeds via an initial N-formylation of the amino group, followed by an intramolecular cyclization and dehydration. The efficiency of the cyclization step is highly dependent on the electrophilicity of the adjacent carbonyl (from the ester) or cyano group.

CompoundCyclization PartnerPredicted ReactivityExperimental Outcome (Yield)
Target (1) -CO₂Me / -CNHighest>90%
Analogue A (2) -CO₂MeModerate~70%
Analogue B (3) -CO₂MeLowest~60%

Analysis of Results:

  • Target Compound (1) demonstrates superior reactivity in this transformation. The powerful electron-withdrawing nature of the 4-cyano group makes the 3-amino group less nucleophilic for the initial formylation, but critically, it also makes the cyano group itself highly electrophilic and susceptible to intramolecular attack by the formylated amine intermediate. This intramolecular cyclization is the rate-determining step, and its acceleration leads to a high overall yield.

  • Analogues A (2) and B (3) , which lack the activating cyano group, must rely on cyclization onto the less electrophilic ester carbonyl. This process is slower and requires harsher conditions, resulting in lower yields. The slightly higher yield for Analogue A compared to B may be attributed to subtle steric or electronic effects of the methyl group influencing the conformation for cyclization.

G cluster_pathway Cyclocondensation Pathway start 3-Aminothiophene Ester (1) intermediate N-Formyl Intermediate start->intermediate Formylation reagent Formamide (excess) reagent->intermediate conditions Heat (150-180°C) cyclization Intramolecular Cyclization conditions->cyclization intermediate->cyclization product Thieno[3,2-d]pyrimidin-4-one Product cyclization->product

Caption: Key steps in the formation of the fused pyrimidinone ring.

Detailed Steps:

  • Mixing: Place the 3-aminothiophene ester (1.0 mmol) in a flask equipped with a reflux condenser.

  • Reagent Addition: Add an excess of formamide (5 mL).

  • Reaction: Heat the mixture to 150-180°C and maintain it at this temperature for 3-6 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into water (25 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven to yield the pure thieno[3,2-d]pyrimidin-4-one. Further purification is often not necessary.

Conclusion and Outlook

This comparative guide demonstrates that the reactivity of this compound is a nuanced interplay of its constituent functional groups.

  • For reactions targeting the nucleophilicity of the 3-amino group , such as N-acylation, the presence of the 4-cyano group is deactivating. Scaffolds lacking this strong electron-withdrawing group, like Analogue A , are superior substrates.

  • Conversely, for cyclocondensation reactions that rely on the electrophilicity of an adjacent group, the 4-cyano group in the Target Compound is highly activating. It provides a more facile pathway to complex fused heterocyclic systems like thieno[3,2-d]pyrimidines compared to analogues that must cyclize onto a less reactive ester.

These findings empower chemists to make informed decisions when selecting a thiophene scaffold. For building diversity directly on the amine, simpler analogues are more efficient. However, for rapidly constructing complex, fused ring systems of high pharmacological relevance, the unique electronic arrangement of this compound makes it the substrate of choice.

References

A Researcher's Comparative Guide to a Biological Activity Screening of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring is a celebrated scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its vast therapeutic potential.[1][2] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5] This guide provides an in-depth comparison of screening methodologies to evaluate novel thiophene compounds, offering researchers the rationale behind experimental choices, detailed protocols, and a framework for data interpretation. The adaptability of the thiophene moiety, influenced by the nature and position of its substitutions, makes a structured and comparative screening approach essential for identifying promising lead compounds.[4][6]

Part 1: Anticancer Activity Screening

The search for more effective and less toxic cancer therapies is a primary focus of drug discovery.[4] Thiophene derivatives have emerged as a promising class of compounds, with various analogues demonstrating cytotoxic and antiproliferative effects against numerous cancer cell lines.[6][7] The anticancer activity of these compounds is often attributed to mechanisms such as the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[4][8] A tiered screening approach is recommended, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies.

Primary Screening: Assessing Cytotoxicity

The initial step in evaluating anticancer potential is to determine a compound's cytotoxicity across a panel of cancer cell lines. This provides a broad measure of its ability to inhibit cell growth or induce cell death. The U.S. National Cancer Institute's NCI-60 cell line screen is a prime example of a large-scale primary screening platform that has been instrumental in cancer drug discovery.[9] For individual lab settings, assays like the MTT and Sulforhodamine B (SRB) are robust and widely used methods.[10]

Comparative Data on Novel Thiophene Compounds' Cytotoxicity (IC50, µM)

Compound IDMCF-7 (Breast)[11]A549 (Lung)[8]HT-29 (Colon)[12]A375 (Melanoma)[7]Selectivity Index*
Thiophene-A 8.512.315.17.9Moderate
Thiophene-B 2.14.55.83.2High
Thiophene-C >50>50>50>50Low
Doxorubicin 0.91.21.50.8High

*Selectivity Index is a qualitative measure comparing cytotoxicity in cancer cells to normal cells. Higher is better.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[10]

Principle of the Assay: The amount of purple formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thiophene compounds and a positive control (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in primary screening should be advanced to secondary assays to investigate their mechanism of action. This can involve assessing their effects on the cell cycle and their ability to induce apoptosis.

Workflow for Anticancer Screening

Anticancer Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Compound Library Compound Library Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Compound Library->Cytotoxicity Assay (MTT/SRB) Hit Identification (IC50 < 10 µM) Hit Identification (IC50 < 10 µM) Cytotoxicity Assay (MTT/SRB)->Hit Identification (IC50 < 10 µM) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Hit Identification (IC50 < 10 µM)->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Hit Identification (IC50 < 10 µM)->Apoptosis Assay (Annexin V/PI) Mechanism of Action Mechanism of Action Cell Cycle Analysis (Flow Cytometry)->Mechanism of Action Apoptosis Assay (Annexin V/PI)->Mechanism of Action caption Screening cascade for anticancer thiophenes.

Screening cascade for anticancer thiophenes.

Part 2: Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including thiophenes, are a rich source for the development of novel antibacterial and antifungal drugs.[3][13] Screening for antimicrobial activity typically involves determining the minimum concentration of a compound required to inhibit microbial growth.

Primary Screening: Agar Well Diffusion and Broth Microdilution

The agar well diffusion method is a qualitative preliminary test to identify compounds with antimicrobial activity.[14] For quantitative analysis, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Comparative Data of Novel Thiophene Compounds' Antimicrobial Activity (MIC, µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Thiophene-D 163264
Thiophene-E 81616
Thiophene-F >128>128>128
Ciprofloxacin 10.5N/A
Amphotericin B N/AN/A2
Experimental Protocol: Broth Microdilution for MIC Determination

Principle of the Assay: This method tests the ability of a compound to inhibit the growth of microorganisms in a liquid nutrient broth. The MIC is determined by the lowest concentration of the compound at which no growth is observed.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene compounds in a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow for Antimicrobial Screening

Antimicrobial Screening Logic Start Start Primary Screen (Agar Diffusion) Primary Screen (Agar Diffusion) Start->Primary Screen (Agar Diffusion) Active? Active? Primary Screen (Agar Diffusion)->Active? Quantitative Screen (Broth Microdilution) Quantitative Screen (Broth Microdilution) Active?->Quantitative Screen (Broth Microdilution) Yes Inactive Inactive Active?->Inactive No Determine MIC Determine MIC Quantitative Screen (Broth Microdilution)->Determine MIC caption Decision tree for antimicrobial evaluation.

Decision tree for antimicrobial evaluation.

Part 3: Antioxidant Activity Screening

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties can help mitigate cellular damage by neutralizing free radicals.[5] The antioxidant capacity of novel thiophene compounds can be effectively evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[15][16]

Comparative Analysis: DPPH vs. ABTS Assays

Both assays measure the ability of a compound to scavenge a stable radical, resulting in a color change that can be quantified.[15] The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.[15] A lower IC50 value indicates higher antioxidant activity.[15]

FeatureDPPH Assay[17]ABTS Assay[15][16]
Principle Hydrogen atom or electron transferElectron transfer
Radical Commercially available, stableGenerated by oxidation of ABTS
Solubility Limited to organic solventsSoluble in aqueous and organic solvents
Interference Can be subject to light interferenceLess prone to interference
Experimental Protocol: DPPH Radical Scavenging Assay

Principle of the Assay: In the presence of an antioxidant, the purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[17]

Step-by-Step Methodology:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the thiophene compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene derivatives is highly dependent on the type and position of substituents on the thiophene ring.[18] A systematic analysis of how structural modifications affect biological activity is crucial for designing more potent and selective compounds. For instance, the introduction of electron-withdrawing groups can enhance the anticancer activity of some thiophene scaffolds.[7] While no universal activity pattern can be definitively stated for thiophene substitution, consistent evaluation of derivatives provides valuable SAR data for future drug design.[18]

Structure-Activity Relationship Logic

SAR Logic cluster_0 Core Scaffold cluster_1 Substituents Thiophene Ring Thiophene Ring Electron-Withdrawing Electron-Withdrawing Thiophene Ring->Electron-Withdrawing Modifies Activity Electron-Donating Electron-Donating Thiophene Ring->Electron-Donating Modifies Activity Bulky Groups Bulky Groups Thiophene Ring->Bulky Groups Modifies Activity Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Electron-Withdrawing->Biological_Activity Electron-Donating->Biological_Activity Bulky Groups->Biological_Activity caption Influence of substituents on biological activity.

Influence of substituents on biological activity.

Conclusion

This guide provides a comprehensive framework for the biological activity screening of novel thiophene compounds. By employing a tiered and comparative approach, researchers can efficiently identify promising candidates for further development. The detailed protocols and rationale behind assay selection are intended to ensure scientific integrity and reproducibility. The ultimate goal is to leverage the versatile thiophene scaffold to develop next-generation therapeutics to address pressing medical needs in oncology and infectious diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, substituted heterocyclic molecules like Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No: 129332-45-2) are common intermediates in medicinal chemistry and materials science.[1][2] While their synthetic utility is significant, a thorough understanding of their safe handling and disposal is paramount to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Assessment: Understanding the Compound's Profile

A comprehensive disposal plan begins with a thorough hazard assessment. This compound is a multi-functionalized molecule, and its hazards are a composite of its constituent chemical groups: the thiophene ring, the cyano group, and the aminocarboxylate moiety.

  • Thiophene Derivatives: Thiophene and its derivatives can be harmful if inhaled, swallowed, or in contact with skin, potentially causing irritation to the eyes, skin, and respiratory system.[3][4][5] Prolonged or repeated exposure to some thiophenes can lead to more severe health effects, including damage to the nervous system, liver, and kidneys.[4][5]

  • Cyano Compounds: The presence of a cyano (-CN) group is a significant safety concern. Inorganic cyanide salts are highly toxic.[6] While the toxicity of covalently bound nitriles can vary, they all have the potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[6][7] HCN is a potent cellular asphyxiant.[6][8][9]

  • Organosulfur Compounds: The methylthio (-SCH3) group classifies this molecule as an organosulfur compound. While not conferring extreme toxicity on its own, its combustion can produce toxic sulfur oxides (SOx).[5]

A Safety Data Sheet (SDS) from Fisher Scientific for a related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[10] Given the structural similarities and the added cyano and methylthio groups, a cautious approach is warranted.

Hazard Summary Table:

Hazard ClassificationPotential EffectsSource Moieties
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Cyano group, Thiophene ring
Skin Corrosion/Irritation Causes skin irritation.Thiophene ring, Aminocarboxylate
Serious Eye Damage/Irritation Causes serious eye irritation.Thiophene ring, Aminocarboxylate
Specific Target Organ Toxicity May cause respiratory irritation.Thiophene ring
Reactivity Hazards Can release toxic hydrogen cyanide gas upon contact with acids.Cyano group
Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment (PPE) must be worn.

  • Hand Protection: Double-gloving with nitrile rubber gloves is recommended to prevent skin contact.[6][7]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a risk of splashing.[10]

  • Body Protection: A chemical-resistant lab coat should be worn.[11]

  • Respiratory Protection: All handling of this compound, especially during waste generation and packaging, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][12]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to mitigate its associated hazards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]

Proper waste segregation is a cornerstone of laboratory safety and compliant disposal.[15] From the moment a waste is generated, it must be correctly identified and contained.

  • Solid Waste:

    • Collect unreacted this compound, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated, robust hazardous waste container.[3]

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • If the compound is in a solvent, collect the solution in a separate, leak-proof hazardous waste container.

    • Crucially, cyanide-containing wastes must be kept separate from all other waste streams, especially acidic wastes. [6] The container for cyanide-containing liquid waste should be clearly marked.

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[3]

Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for the safety of all personnel.[14][16]

  • All waste containers must be labeled with the words "HAZARDOUS WASTE ".[17]

  • The label must include the full chemical name: "This compound ".

  • For liquid waste, list all solvent components and their approximate percentages.

  • Crucially, for any waste containing this compound, add the warning "Cyanide-Containing Waste - Do Not Mix with Acids ".[6][7]

  • Include the date when the waste was first added to the container (accumulation start date).[16]

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[18]

  • Keep waste containers tightly closed except when adding waste.[14][18]

  • Store containers in a well-ventilated area, such as a designated cabinet within the fume hood.

  • Ensure that cyanide-containing waste is physically segregated from acidic materials to prevent accidental mixing and the generation of hydrogen cyanide gas.[6]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.[19]

Any non-disposable glassware or equipment that has come into contact with this compound must be decontaminated.

  • All decontamination activities should be performed within a chemical fume hood.[7]

  • First, rinse the contaminated surfaces with a pH 10 buffer solution.[7][20]

  • Follow this with a rinse using a freshly prepared 10% bleach solution. The alkaline conditions are crucial, as bleach can react with cyanides at a lower pH to produce toxic cyanogen chloride gas.[6]

  • Collect all rinsates as hazardous liquid waste in the designated cyanide-containing waste stream.[7]

  • Finally, wash the glassware with soap and water.

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste containers.[3][18]

  • Never attempt to transport hazardous waste yourself.[13]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Professional Disposal A Waste Generation (Solid, Liquid, PPE) B Segregate into Dedicated, Labeled Containers A->B C Solid Waste (Thiophene, Cyano) B->C Solids D Liquid Waste (Thiophene, Cyano) B->D Liquids E Contaminated PPE B->E PPE F Store in Satellite Accumulation Area C->F D->F E->F I Request EHS/ Contractor Pickup F->I G Decontaminate Glassware (Alkaline Bleach) H Collect Rinsate as Hazardous Waste G->H H->D J Compliant Off-Site Disposal I->J

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and being prepared is critical.

  • Spill Response:

    • For a small spill inside a chemical fume hood, ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[3]

    • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[3]

    • Decontaminate the spill area using the alkaline bleach procedure described above.

    • For a large spill or any spill outside of a fume hood, evacuate the area immediately. Alert others, close the door, and contact your institution's emergency response team and EHS office.[20]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration (do not use mouth-to-mouth if cyanide exposure is suspected). Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Mastering Safety: A Comprehensive Guide to Handling Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling and disposal of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a compound that, like many thiophene derivatives, requires meticulous attention to safety protocols due to its potential health hazards. Our commitment is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring the well-being of your team and the integrity of your research.

Understanding the Hazard Landscape

This compound is classified as hazardous, with acute toxicity concerns if swallowed, in contact with skin, or inhaled as a dust or mist[1]. The thiophene ring, a common moiety in pharmaceuticals, is a "structural alert" as it can be metabolized by cytochrome P450 enzymes into reactive intermediates, such as S-oxides and epoxides[2][3][4]. These reactive metabolites can be responsible for drug-induced toxicities[4]. While the specific toxicology of this compound is not extensively documented in readily available literature, the general principle of minimizing all chemical exposures should be rigorously applied[5].

The physical form of this compound, typically a solid powder, presents a significant risk of aerosolization during handling, which can lead to inadvertent inhalation[6][7]. Therefore, all handling procedures must be designed to minimize dust generation and contain the material effectively.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety goggles and a face shieldMust be worn at all times to protect against splashes and airborne particles. A face shield used in conjunction with goggles provides an essential extra layer of protection[6].
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile gloves are a good initial choice for their general resistance to a range of chemicals and for providing a clear indication of tears[8][9]. Always consult the manufacturer's glove compatibility chart for specific breakthrough times with thiophene-related compounds[10][11]. Double-gloving is a best practice when handling highly toxic powders.
Body Protection Disposable gown or dedicated lab coatA disposable gown is preferred to prevent cross-contamination of personal clothing. If a reusable lab coat is used, it should be dedicated to work with this compound and laundered professionally.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 respirator is the minimum requirement for handling powders outside of a containment hood. For larger quantities or procedures with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered[12][13].

Operational Workflow for Safe Handling

Preparation and Weighing
  • Designated Area : All work with this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize exposure to airborne particles[7]. The work surface should be covered with absorbent, disposable bench paper.

  • Pre-weighing Checklist : Before handling the compound, ensure all necessary equipment is within the containment area, including pre-labeled containers, spatulas, and waste bags.

  • Weighing Procedure :

    • Tare a clean, dry container on the analytical balance.

    • Carefully transfer the desired amount of the compound using a dedicated spatula, minimizing any disturbance that could create dust.

    • Close the primary container immediately after dispensing.

    • Clean the spatula and any residual powder from the weighing area with a damp cloth, which should then be disposed of as hazardous waste[14].

Dissolution and Reaction Setup
  • Solvent Addition : Add the solvent to the container with the weighed compound within the fume hood.

  • Mixing : Use a magnetic stirrer or gentle swirling to dissolve the solid. Keep the container covered as much as possible to prevent vapor release[14].

  • Transfers : When transferring the solution, use appropriate tools like pipettes or dispensers to avoid splashes.

The following diagram illustrates the logical workflow for safe handling of this powdered chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_powder Weigh Compound in Hood don_ppe->weigh_powder dissolve Dissolve in Solvent weigh_powder->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate_tools Decontaminate Tools & Surfaces conduct_experiment->decontaminate_tools segregate_waste Segregate Waste decontaminate_tools->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of hazardous chemicals. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain[15][16].

Waste Segregation and Collection
  • Solid Waste : All contaminated solid materials, including gloves, disposable gowns, bench paper, and weighing boats, must be collected in a dedicated, clearly labeled hazardous waste container[15]. The container should be leak-proof and kept sealed when not in use.

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container compatible with the solvents used.

  • Sharps : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name, and any relevant hazard pictograms[15]. Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[15].

Final Disposal

Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[15][16]. High-temperature incineration is often the recommended disposal method for such compounds[16].

The decision-making process for proper disposal is outlined in the diagram below.

start Waste Generation waste_type Identify Waste Type (Solid, Liquid, Sharps) start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Collect in Sharps Container waste_type->sharps_waste Sharps store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Disposal by Licensed Contractor contact_ehs->end_disposal

Caption: Decision workflow for the disposal of waste contaminated with this compound.

By adhering to these rigorous safety and disposal protocols, you can confidently and responsibly advance your research while upholding the highest standards of laboratory safety.

References

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